Iridium trichloride
Description
Propriétés
Numéro CAS |
10025-83-9 |
|---|---|
Formule moléculaire |
Cl3Ir |
Poids moléculaire |
298.57 g/mol |
Nom IUPAC |
iridium(3+);trichloride |
InChI |
InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3 |
Clé InChI |
DANYXEHCMQHDNX-UHFFFAOYSA-K |
SMILES |
Cl[Ir](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Ir+3] |
Autres numéros CAS |
58023-50-0 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Iridium Trichloride: Anhydrous vs. Hydrated Forms for Researchers and Drug Development Professionals
Introduction: Iridium trichloride (B1173362) (IrCl₃) is a pivotal compound in the field of inorganic chemistry, serving as a precursor to a vast array of iridium complexes utilized in catalysis and, increasingly, in the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the anhydrous and hydrated forms of iridium trichloride, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the distinct properties of these two forms is crucial for their effective application in synthesis, catalysis, and biological systems.
Core Properties: A Comparative Analysis
The fundamental differences between anhydrous and hydrated this compound lie in their physical properties, solubility, and reactivity. These distinctions are critical when selecting the appropriate form for a specific application.
Physical and Chemical Properties
A summary of the key quantitative data for both forms is presented in the table below for easy comparison.
| Property | This compound (Anhydrous) | This compound (Hydrated) |
| Chemical Formula | IrCl₃[1] | IrCl₃·xH₂O (commonly as trihydrate, IrCl₃·3H₂O)[1][2] |
| Molar Mass | 298.58 g/mol [1] | ~352.62 g/mol (for trihydrate)[3] |
| Appearance | Dark green to black crystalline solid.[1] Exists in two polymorphs: α (brown) and β (red).[1] | Dark green to black, hygroscopic crystalline solid.[1][4] |
| Density | 5.30 g/cm³[1] | 5.3 g/mL at 25 °C[2] |
| Melting Point | 763 °C (decomposes)[1] | Decomposes upon heating.[1] |
| Solubility in Water | Insoluble.[1] | Soluble.[1][4] |
| Solubility in other solvents | Insoluble in acids and alkalies.[5] | Soluble in polar organic solvents like alcohols.[4] |
| CAS Number | 10025-83-9[1] | 14996-61-3[1] |
Structural and Reactivity Differences
The presence of water molecules in the hydrated form significantly influences its crystal structure and chemical reactivity.
Anhydrous this compound (IrCl₃): The anhydrous form exists in two crystalline polymorphs, α-IrCl₃ and β-IrCl₃.[1] Both forms adopt a crystal structure similar to aluminum chloride (AlCl₃), with iridium ions occupying octahedral interstices in a layered lattice of chloride ions.[1] This rigid, polymeric structure contributes to its insolubility and relative inertness. It is not a common starting material for iridium chemistry due to its poor solubility and lower reactivity.[1]
Hydrated this compound (IrCl₃·xH₂O): The hydrated form, most commonly encountered as the trihydrate (IrCl₃·3H₂O), has a more complex and less well-defined structure, with water molecules coordinated to the iridium center.[1] This coordination disrupts the polymeric structure of the anhydrous form, rendering it soluble in water and other polar solvents.[1][4] This solubility makes it the preferred starting material for the synthesis of a wide range of iridium complexes, including organometallic catalysts and therapeutic compounds.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of both anhydrous and hydrated this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of Anhydrous this compound
Method: Direct Chlorination of Iridium Metal [1]
Objective: To synthesize anhydrous this compound by the direct reaction of iridium metal with chlorine gas at high temperature.
Materials:
-
Iridium metal powder (sponge)
-
Chlorine gas (Cl₂)
-
Tube furnace
-
Quartz reaction tube
-
Gas flow controller
Procedure:
-
Place a known quantity of iridium metal powder in a quartz boat and position it in the center of the quartz reaction tube within the tube furnace.
-
Purge the reaction tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Heat the furnace to 650 °C under the inert atmosphere.
-
Once the temperature is stable, introduce a controlled flow of chlorine gas into the reaction tube.
-
Maintain the reaction at 650 °C for several hours until the chlorination is complete. The reaction progress can be monitored by the change in the appearance of the iridium metal.
-
After the reaction is complete, stop the flow of chlorine gas and cool the furnace to room temperature under a flow of inert gas.
-
The resulting dark green to black crystalline solid is anhydrous this compound. Handle and store the product under an inert, dry atmosphere due to its hygroscopic nature.
Synthesis of Hydrated this compound
Method 1: From Hydrated Iridium(III) Oxide [1]
Objective: To prepare hydrated this compound by reacting hydrated iridium(III) oxide with hydrochloric acid.
Materials:
-
Hydrated iridium(III) oxide (Ir₂O₃·nH₂O)
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
Procedure:
-
Suspend a measured amount of hydrated iridium(III) oxide in a minimal amount of distilled water in the reaction flask.
-
While stirring, slowly add concentrated hydrochloric acid to the suspension.
-
Attach the reflux condenser and heat the mixture to reflux with continuous stirring.
-
Continue refluxing until the solid oxide has completely dissolved, resulting in a dark green solution.
-
Allow the solution to cool to room temperature.
-
Carefully evaporate the solvent under reduced pressure to obtain the hydrated this compound as a dark green, crystalline solid.
-
The product is hygroscopic and should be stored in a tightly sealed container.
Method 2: Electrolytic Dissolution of Iridium Powder [6][7]
Objective: To synthesize high-purity hydrated this compound via the electrolytic dissolution of iridium powder in hydrochloric acid.
Materials:
-
High-purity iridium powder
-
Concentrated hydrochloric acid (HCl)
-
U-shaped electrolytic cell with non-metallic conductive electrodes
-
AC power supply
-
Heating and stirring apparatus
-
Filtration apparatus
-
Distillation apparatus
-
Crystallization vessel
Procedure:
-
Add the high-purity iridium powder and concentrated hydrochloric acid to the U-shaped electrolytic cell.
-
Heat the hydrochloric acid to between 100-115 °C.
-
Apply an alternating current (voltage: 5-80 V, current: 2-50 A) to the electrodes to initiate the electrolysis.
-
Continue the electrolysis until the iridium powder dissolves to form a chloroiridic acid aqueous solution.[6][7]
-
Filter the resulting solution to remove any unreacted iridium powder.
-
Distill the filtrate to remove excess hydrochloric acid and concentrate the solution.[6]
-
Transfer the concentrated chloroiridic acid solution to a crystallization furnace and maintain at approximately 110-115 °C for 10-12 hours to induce crystallization.[6][8]
-
Collect the resulting crystals of hydrated this compound (IrCl₃·3H₂O).
Applications in Catalysis and Drug Development
Both forms of this compound are precursors to catalytically active species, with the hydrated form being more commonly used due to its solubility. Iridium complexes are renowned for their catalytic activity in a variety of organic transformations and are emerging as promising candidates for cancer therapy.
Iridium-Catalyzed Transfer Hydrogenation
Iridium complexes are highly efficient catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[9]
Caption: A simplified catalytic cycle for iridium-catalyzed transfer hydrogenation.
Iridium-Catalyzed C-H Activation
Iridium catalysts facilitate the direct functionalization of otherwise inert C-H bonds, offering a powerful tool for late-stage modification of complex molecules, including pharmaceuticals.[10]
Caption: A general mechanism for iridium-catalyzed C-H activation.
Iridium Complexes in Cancer Therapy
Recent research has highlighted the potential of iridium complexes as anticancer agents.[11][12] Unlike traditional platinum-based drugs that primarily target DNA, some iridium complexes are believed to exert their cytotoxic effects by inducing oxidative stress and triggering apoptosis through mitochondrial pathways.[12][13]
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]
- 3. This compound hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 14996-61-3: this compound hydrate | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102408135A - Preparation method of this compound hydrate - Google Patents [patents.google.com]
- 7. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 8. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. diva-portal.org [diva-portal.org]
- 11. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondria-targeting cyclometalated iridium(iii) complexes for tumor hypoxic imaging and therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Structural Nuances of α- and β-Iridium(III) Chloride Polymorphs: A Technical Guide
An in-depth exploration of the crystallographic and synthetic aspects of the α and β polymorphs of iridium(III) chloride (IrCl₃), offering valuable insights for researchers and professionals in materials science and drug development.
Iridium(III) chloride, a key precursor in iridium chemistry, exists in two principal anhydrous polymorphic forms: the low-temperature α-phase and the high-temperature β-phase. Understanding the distinct structural arrangements of these polymorphs is crucial for controlling their reactivity and properties in various applications, from catalysis to the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structures of α-IrCl₃ and β-IrCl₃, supported by crystallographic data, experimental protocols, and visual representations of their atomic arrangements.
Crystallographic Data at a Glance
The fundamental differences between the α and β polymorphs of IrCl₃ lie in their crystal structures. The α-form adopts a monoclinic crystal system, isostructural to aluminum chloride (AlCl₃), characterized by a layered honeycomb lattice of edge-sharing IrCl₆ octahedra. In contrast, the β-form exhibits an orthorhombic crystal system with a more complex, three-dimensional hyperhoneycomb network of IrCl₆ octahedra. A summary of their key crystallographic parameters is presented below for direct comparison.
| Property | α-IrCl₃ | β-IrCl₃ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/m | Fddd |
| Lattice Parameters | a = 5.99 Åb = 10.37 Åc = 5.99 Åβ = 109.4° | a = 6.95 Åb = 9.81 Åc = 20.82 Å |
| Ir-Cl Bond Length | ~2.37 Å | ~2.37 Å |
Visualizing the Crystal Structures
To better comprehend the spatial arrangement of atoms within the unit cells of α-IrCl₃ and β-IrCl₃, the following diagrams have been generated using the Graphviz DOT language, illustrating their distinct coordination geometries.
An In-depth Technical Guide to the Solubility of Iridium (III) Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Iridium (III) chloride in various organic solvents. Due to the limited availability of quantitative data in publicly accessible literature, this guide also details a robust experimental protocol for determining the solubility of Iridium (III) chloride, which can be adapted for specific laboratory settings.
Introduction to Iridium (III) Chloride and its Solubility
Iridium (III) chloride, a compound of significant interest in catalysis and materials science, exists in two primary forms: anhydrous (IrCl₃) and hydrated (IrCl₃·xH₂O). The solubility of these two forms in organic solvents differs significantly. Anhydrous Iridium (III) chloride is generally characterized by its poor solubility in a wide range of organic solvents. In contrast, the hydrated form exhibits greater solubility, particularly in polar organic solvents. Understanding these solubility characteristics is crucial for its application in organic synthesis, catalyst preparation, and the development of novel iridium-based pharmaceuticals.
Solubility Data
The available quantitative solubility data for Iridium (III) chloride in organic solvents is sparse. The following table summarizes the information gathered from various sources. It is important to note that some of the data is qualitative or lacks specific experimental conditions.
| Compound Form | Solvent | Temperature (°C) | Solubility | Notes |
| Anhydrous (IrCl₃) | Aliphatic Hydrocarbons | Not Specified | Insoluble | [1] |
| Anhydrous (IrCl₃) | Alcohols | Not Specified | Insoluble | [2] |
| Hydrated (IrCl₃·xH₂O) | Alcohols | Not Specified | Soluble | [3][4][5] |
| Hydrated (IrCl₃·xH₂O) | Polar Organic Solvents | Not Specified | Soluble | [3] |
| Hydrated (IrCl₃·xH₂O) | Low-polarity Solvents | Not Specified | Poorly soluble | [3] |
| Hydrated (IrCl₃·xH₂O) | Dimethyl Sulfoxide (DMSO) | Not Specified | 2 mg/mL | With ultrasonic and warming and heat to 60°C[6] |
It is important to treat the single quantitative value with caution due to the specified conditions of heating and sonication, which may not represent solubility under standard conditions.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for the determination of Iridium (III) chloride solubility in an organic solvent of interest. This protocol is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.
Materials and Equipment
-
Iridium (III) chloride (anhydrous or hydrated, as required)
-
Organic solvent of interest (analytical grade or higher)
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectrophotometer (UV-Vis or other suitable analytical instrument)
-
Fume hood
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of Iridium (III) chloride and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
To completely separate the solid from the liquid phase, centrifuge the sealed container at a controlled temperature.
-
Carefully draw off the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a chemically resistant syringe filter.
-
-
Analysis of Iridium Concentration:
-
Accurately dilute a known volume of the clear, saturated solution with the pure solvent using volumetric flasks.
-
Determine the concentration of iridium in the diluted solution using a suitable analytical method. Spectrophotometric methods are often employed for the determination of metal ions.[7][8] A calibration curve should be prepared using standard solutions of known Iridium (III) chloride concentrations in the same solvent.
-
Calculate the concentration of Iridium (III) chloride in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for Iridium (III) chloride and the chosen organic solvent before commencing any work.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of Iridium (III) chloride solubility.
Caption: Workflow for determining Iridium (III) chloride solubility.
This guide provides a foundational understanding and a practical framework for investigating the solubility of Iridium (III) chloride in organic solvents. Given the variability in reported data, empirical determination using a standardized protocol is highly recommended for obtaining reliable and application-specific solubility values.
References
- 1. 氯化铱(III) 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 5. Iridium(â ¢) chloride hydrate [chembk.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Rapid method for the spectrophotometric determination of iridium(IV) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Magnetic Susceptibility of Iridium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium trichloride (B1173362) (IrCl₃), an inorganic compound of significant interest in catalysis and materials science, exhibits complex magnetic behavior that is intrinsically linked to its polymorphic nature and the nuanced electronic structure of the iridium(III) ion. This technical guide provides a comprehensive overview of the magnetic susceptibility of iridium trichloride, detailing its structural variants, the theoretical underpinnings of its magnetism, and the experimental methodologies employed for its characterization. This document aims to serve as a foundational resource for researchers engaged in the study of iridium-based compounds and their potential applications.
Introduction to this compound and its Polymorphs
Iridium(III) chloride is most commonly encountered in its hydrated form, IrCl₃·3H₂O, a dark green, hygroscopic solid that serves as a primary precursor for the synthesis of other iridium compounds.[1][2][3] However, the anhydrous forms of IrCl₃ are crucial for fundamental studies of its intrinsic physical properties, including magnetism. Anhydrous this compound is known to exist in at least two distinct polymorphs[4]:
-
α-Iridium Trichloride (α-IrCl₃): This is a brown solid that adopts a monoclinic crystal structure (space group C2/m), analogous to that of aluminum chloride (AlCl₃).[4][5]
-
β-Iridium Trichloride (β-IrCl₃): This is a red solid with a rhombohedral crystal structure. The α-polymorph can be converted to the β-polymorph upon heating to approximately 650 °C.[4]
The arrangement of Ir³⁺ ions and the surrounding Cl⁻ ligands in these different crystal lattices plays a critical role in determining the overall magnetic properties of the material.
Theoretical Framework of Magnetism in this compound
The magnetic properties of this compound are dictated by the electronic configuration of the iridium(III) ion (Ir³⁺). Ir³⁺ is a 5d⁶ ion. In the octahedral crystal field environment provided by the six chloride ligands, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.
The magnetic behavior depends on how the six d-electrons occupy these orbitals, which is a competition between the crystal field splitting energy (Δ_o) and the spin-pairing energy.
-
Low-Spin State (t₂g⁶ e_g⁰): If the crystal field splitting is large, all six electrons will occupy the lower-energy t₂g orbitals with their spins paired. This results in a total spin (S) of 0, and the material is expected to be diamagnetic.
-
High-Spin State (t₂g⁴ e_g²): If the crystal field splitting is small, electrons will occupy both t₂g and e_g orbitals to maximize their spin multiplicity, resulting in unpaired electrons and paramagnetic behavior.
For 5d transition metals like iridium, the crystal field splitting is generally large, and the spin-orbit coupling is significant. Therefore, a low-spin d⁶ configuration is expected, which would suggest that IrCl₃ is diamagnetic.
However, a temperature-independent paramagnetic contribution, known as Van Vleck paramagnetism , can also be present.[1][6] This second-order effect arises from the mixing of the non-magnetic ground state with excited states under the influence of an external magnetic field.[1][6]
Quantitative Magnetic Susceptibility Data
There is a notable scarcity of comprehensive, temperature-dependent magnetic susceptibility data for the different polymorphs of this compound in the published literature. This presents a significant gap in the full understanding of this material. The available data is summarized below.
| Compound | Molar Magnetic Susceptibility (χ_m) | Temperature (K) | Magnetic Behavior |
| This compound (unspecified) | -14.4 x 10⁻⁶ cm³/mol | 298 (approx.) | Diamagnetic |
Note: This value is from a single source and may represent the diamagnetic contribution, not the total magnetic susceptibility which could have paramagnetic components.
The negative value reported suggests diamagnetism, which aligns with the expectation of a low-spin d⁶ configuration for Ir³⁺.[4] However, without temperature-dependent measurements, it is difficult to rule out weak paramagnetism or antiferromagnetic ordering at low temperatures, a phenomenon observed in related iridium compounds like some hexahalides.[7][8] Theoretical calculations from the Materials Project predict a non-magnetic ground state for a specific crystalline form of IrCl₃.[5][9]
Experimental Protocols for Magnetic Susceptibility Measurement
The determination of the magnetic properties of this compound requires sensitive experimental techniques capable of measuring small magnetic moments. The primary method for such characterization is SQUID (Superconducting Quantum Interference Device) magnetometry.
Synthesis of Anhydrous this compound
A prerequisite for accurate magnetic measurements is the synthesis of pure, anhydrous IrCl₃.
Protocol for Synthesis of α-IrCl₃:
-
Starting Material: High-purity iridium metal sponge.
-
Reaction: The iridium sponge is placed in a quartz tube furnace.
-
Chlorination: A stream of dry chlorine gas is passed over the iridium sponge.
-
Temperature: The furnace is heated to 650 °C.[4]
-
Reaction Time: The reaction is allowed to proceed for several hours until the iridium is completely converted to iridium(III) chloride.
-
Collection: The resulting α-IrCl₃ powder is collected in a dry, inert atmosphere to prevent hydration.
SQUID Magnetometry Measurements
A SQUID magnetometer is the instrument of choice for measuring the magnetic moment of materials with high sensitivity as a function of temperature and applied magnetic field.[10][11][12]
Experimental Workflow for SQUID Magnetometry:
Caption: Workflow for magnetic susceptibility measurement of IrCl₃ using a SQUID magnetometer.
Detailed Protocol:
-
Sample Preparation: A precisely weighed amount (typically a few milligrams) of the powdered anhydrous IrCl₃ is placed inside a gelatin capsule. The capsule is then fixed within a plastic straw, which serves as the sample holder.
-
Measurement Procedure:
-
The sample holder is inserted into the SQUID magnetometer.
-
The sample chamber is purged with helium gas and cooled to the lowest desired temperature (e.g., 2 K).
-
Zero-Field-Cooled (ZFC) Measurement: The magnetic susceptibility is measured as the temperature is increased in the presence of a small applied magnetic field (e.g., 1000 Oe).
-
Field-Cooled (FC) Measurement: The sample is cooled back down to the lowest temperature in the presence of the same magnetic field, and the susceptibility is measured again as the temperature is increased. Divergence between ZFC and FC curves can indicate magnetic ordering or spin-glass behavior.
-
Isothermal Magnetization (M-H) Loop: At various constant temperatures, the applied magnetic field is swept through a range (e.g., -5 T to 5 T) and the magnetization is measured to check for hysteresis, a hallmark of ferromagnetic or ferrimagnetic ordering.
-
-
Data Analysis:
-
The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_m).
-
The magnetic susceptibility is plotted as a function of temperature (χ_m vs. T).
-
If the material exhibits paramagnetic behavior, the inverse susceptibility (1/χ_m) is plotted against temperature and fitted to the Curie-Weiss law to determine the effective magnetic moment and the Weiss constant.[13][14][15]
-
Interpreting Magnetic Data: Potential Scenarios for IrCl₃
The temperature-dependent magnetic susceptibility data can reveal the dominant magnetic behavior of this compound.
Caption: Possible magnetic behaviors of IrCl₃ based on experimental data.
-
Diamagnetism: If IrCl₃ is purely diamagnetic, its magnetic susceptibility will be small, negative, and largely independent of temperature. This would confirm the low-spin t₂g⁶ electronic configuration with no unpaired electrons.
-
Paramagnetism: If there are unpaired electrons (in a high-spin state) or a significant Van Vleck contribution, the susceptibility will be positive and likely decrease with increasing temperature, following the Curie-Weiss law at higher temperatures.
-
Antiferromagnetism: If there are magnetic interactions between neighboring Ir³⁺ ions, the material may order antiferromagnetically at a specific Néel temperature (T_N). This would be observed as a cusp or peak in the magnetic susceptibility versus temperature plot.
Conclusion and Future Outlook
The magnetic properties of this compound remain an area ripe for further investigation. While theoretical considerations suggest a diamagnetic or weakly paramagnetic nature stemming from the low-spin d⁶ configuration of Ir³⁺, a comprehensive experimental dataset, particularly temperature-dependent magnetic susceptibility measurements for both α and β polymorphs, is conspicuously absent from the scientific literature. Such studies are essential to definitively characterize the magnetic ground state of this important compound and to explore the possibility of more complex magnetic phenomena, such as low-temperature magnetic ordering driven by spin-orbit coupling and exchange interactions. The experimental protocols and interpretative frameworks provided in this guide offer a clear path forward for researchers to elucidate the intriguing magnetic behavior of this compound.
References
- 1. Van Vleck paramagnetism - Wikipedia [en.wikipedia.org]
- 2. Iridium (III) Chloride | this compound trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 3. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. phys.sci.hokudai.ac.jp [phys.sci.hokudai.ac.jp]
- 7. [2310.02965] Structure transition and zigzag magnetic order in Ir/Rh-substituted honeycomb lattice RuCl3 [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mp-568208: IrCl3 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 11. Research (Project Detail) · MIP [mip.org]
- 12. Quantum Design North America - Products - Magnetic Property Measurement System 3 (MPMS 3) is an automated SQUID Magnetometer / Susceptometer. MPMS 3 comes with a 7 T superconducting magnet and temperature range of 1.8 - 400 K, ideal for ultra-sensitive magnetic property measurements of materials. Also capable of electrical and sub-kelvin measurements. [qdusa.com]
- 13. britannica.com [britannica.com]
- 14. Curie–Weiss law - Wikipedia [en.wikipedia.org]
- 15. testbook.com [testbook.com]
An In-depth Technical Guide to Iridium Trichloride Trihydrate for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of iridium trichloride (B1173362) trihydrate, with a focus on its molecular characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in catalysis, synthesis, or as a precursor for novel therapeutic agents.
Core Properties of Iridium Trichloride Trihydrate
This compound trihydrate is a dark green, hygroscopic solid and a common starting material in iridium chemistry.[1] It is the hydrated form of iridium(III) chloride, an inorganic compound with the formula IrCl₃.[1] The trihydrate is more commonly encountered than the anhydrous form.[1]
Quantitative Data Summary
The fundamental molecular and physical properties of this compound trihydrate are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | IrCl₃·3H₂O | [2][3][4] |
| Molecular Formula | Cl₃H₆IrO₃ | [5] |
| Molecular Weight | 352.62 g/mol | [2][4][5] |
| CAS Number | 13569-57-8 | [2][3][4][5] |
| Appearance | Black-brown to dark green solid/crystals | [1][3][4] |
| Density | 5.30 g/cm³ | [1][6] |
| Melting Point | Decomposes at 763 °C | [1][3][6] |
| Solubility | Soluble in water | [1] |
Experimental Protocol: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard analytical technique used to determine the thermal stability of a material and to measure changes in its mass as a function of temperature. This protocol outlines a general procedure for determining the number of water molecules in a hydrated salt, such as this compound trihydrate.
Objective: To experimentally verify the number of water molecules of hydration in this compound trihydrate by measuring the mass loss upon heating.
Materials and Equipment:
-
This compound trihydrate sample
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance
-
Sample pan (e.g., platinum or alumina)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound trihydrate sample (typically 5-10 mg) into a TGA sample pan using a microbalance. Record the initial mass precisely.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the dehydration point but below the decomposition of the anhydrous salt (e.g., 250 °C). The trihydrate is known to decompose to the anhydrous form at 200 °C.[1]
-
-
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve will show a step-wise decrease in mass corresponding to the loss of water molecules.
-
Determine the initial mass (m_initial) and the final mass after dehydration (m_final) from the TGA curve.
-
Calculate the mass of water lost (m_water) = m_initial - m_final.
-
Calculate the percentage of water in the hydrate: %H₂O = (m_water / m_initial) * 100.
-
Determine the moles of water (n_water) = m_water / M_water (where M_water is the molar mass of water, ~18.015 g/mol ).
-
Determine the moles of anhydrous this compound (n_anhydrous) = m_final / M_anhydrous (where M_anhydrous is the molar mass of IrCl₃, ~298.58 g/mol ).[1]
-
Calculate the ratio of moles of water to moles of anhydrous salt: Ratio = n_water / n_anhydrous. This ratio should be an integer value corresponding to the number of water molecules of hydration.
-
Logical Workflow and Visualization
The following diagrams illustrate key relationships and workflows relevant to the use of this compound trihydrate in a research context.
Caption: Synthetic pathways starting from this compound trihydrate.
Caption: Experimental workflow for determining water of hydration via TGA.
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Iridium (III) Chloride | this compound trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 4. Iridium(III) chloride trihydrate, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Iridium(III) Chloride for Academic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Iridium(III) chloride (IrCl₃), a pivotal starting material in iridium chemistry. The document details the distinct characteristics of its anhydrous and hydrated forms, offers structured data for easy reference, presents detailed experimental protocols for its synthesis and key reactions, and illustrates relevant chemical and biological pathways.
Core Physical and Chemical Properties
Iridium(III) chloride is an inorganic compound that exists in several forms, primarily as an anhydrous solid or a hydrated salt. The properties of these forms differ significantly, which is a critical consideration for their application in research and synthesis. The anhydrous form is relatively rare and insoluble in water, while the hydrated form is more common and water-soluble, serving as the principal precursor for a vast array of organometallic and coordination complexes.[1][2]
Quantitative Data Summary
The key physical and chemical properties of the different forms of Iridium(III) chloride are summarized in the tables below for easy comparison.
Table 1: General Properties of Iridium(III) Chloride Forms
| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (Trihydrate) |
| Chemical Formula | IrCl₃ | IrCl₃·3H₂O |
| Molar Mass | 298.58 g/mol [1][3] | 352.62 g/mol [4][5] |
| Appearance | α-form: Brown solidβ-form: Red solid[1][2] | Dark green to black crystalline solid[1][2][3] |
| CAS Number | 10025-83-9[1][3] | 14996-61-3 (hydrate)[1][3], 13569-57-8 (trihydrate)[4][5] |
Table 2: Physical Properties of Iridium(III) Chloride
| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (Trihydrate) |
| Density | 5.30 g/cm³[1][3] | 5.3 g/mL at 25 °C[2][6] |
| Melting Point | 763 °C (1405 °F; 1036 K) (decomposes)[1][3][7] | Decomposes to anhydrous form at 200 °C[2] |
| Boiling Point | Not Applicable | Not Applicable |
| Solubility in Water | Insoluble[1][8][9][10] | Soluble[1][2][3] |
| Solubility in other solvents | Insoluble in HCl and alkanes[1]. Soluble in aqua regia.[11][12] | Soluble in alcohol.[2][13] |
| Magnetic Susceptibility (χ) | -14.4·10⁻⁶ cm³/mol[1] | Not specified |
Table 3: Crystallographic Data for Anhydrous Iridium(III) Chloride Polymorphs
| Property | α-IrCl₃ | β-IrCl₃ |
| Crystal System | Monoclinic[1][10] | Orthorhombic[1] |
| Space Group | C2/m[1][10] | Fddd[1] |
| Lattice Constants | a = 5.99 Åb = 10.37 Åc = 5.99 Åβ = 109.4°[1] | a = 6.95 Åb = 9.81 Åc = 20.82 Å[1] |
| Calculated Density | 5.33 g/cm³[1] | 5.34 g/cm³[1] |
Experimental Protocols
Detailed methodologies for the synthesis of Iridium(III) chloride and its important derivatives are crucial for reproducible research.
Synthesis of Anhydrous Iridium(III) Chloride (α-form)
This protocol describes the direct chlorination of iridium metal at high temperatures.
Methodology:
-
Preparation of Iridium Sponge: Iridium is typically separated from other platinum group metals as crystalline ammonium (B1175870) hexachloroiridate, (NH₄)₂[IrCl₆]. This salt is reduced to iridium metal sponge by heating in a stream of hydrogen gas.[1][2]
-
Chlorination: Place the iridium sponge in a porcelain boat within a quartz combustion tube.
-
Reaction Conditions: Heat the tube to 650 °C. Pass dry chlorine gas over the heated iridium sponge.[1][2] The reaction is typically carried out until the conversion to IrCl₃ is complete.
-
Product Isolation: After the reaction, the system is cooled under an inert atmosphere (e.g., nitrogen or argon). The resulting brown solid is anhydrous α-IrCl₃.
-
Safety: This reaction must be performed in a well-ventilated fume hood due to the use of chlorine gas and high temperatures. Appropriate personal protective equipment (PPE) should be worn.
Synthesis of Hydrated Iridium(III) Chloride
This method involves the dissolution of iridium precursors in hydrochloric acid. An electrolytic method for dissolving iridium powder is also described.
Methodology 1: From Hydrated Iridium(III) Oxide
-
Reaction Setup: Place hydrated iridium(III) oxide (Ir₂O₃·nH₂O) in a round-bottom flask.
-
Acid Digestion: Add concentrated hydrochloric acid (HCl) and heat the mixture.[1][2]
-
Product Formation: The hydrated oxide will dissolve to form a dark green solution of hydrated iridium(III) chloride.
-
Isolation: The solution is carefully evaporated to yield the dark green, hygroscopic crystals of IrCl₃·xH₂O.
Methodology 2: Electrolytic Dissolution and Crystallization [6][12][14][15]
-
Electrolysis Setup: Place 30.0 g of high-purity (99.99%) iridium powder into a U-shaped quartz electrolytic cell. Add 500 mL of concentrated (37%) hydrochloric acid.[12]
-
Electrolysis: Apply a 40V alternating current to the electrodes. The current will vary between 10 and 40 amps. Maintain the temperature of the hydrochloric acid at approximately 113°C using a cooling system for about 6 hours.[12]
-
Filtration and Concentration: After electrolysis, filter the resulting chloroiridic acid (H₃IrCl₆) solution to remove any unreacted iridium powder. Distill the filtrate to remove excess HCl and concentrate the solution.[6][12]
-
Crystallization: Place the concentrated solution into a crystallization furnace at 110-115 °C for 10-12 hours to obtain crystals of IrCl₃·3H₂O.[6][12]
Synthesis of Vaska's Complex from Hydrated IrCl₃
Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], is a key organometallic compound synthesized from hydrated IrCl₃.
-
Reaction Setup: In a round-bottom flask, combine hydrated iridium(III) chloride (IrCl₃·3H₂O) and an excess of triphenylphosphine (B44618) (PPh₃).
-
Solvent and CO Source: Add a high-boiling solvent that can also serve as a source of carbon monoxide (CO), such as N,N-dimethylformamide (DMF) or 2-methoxyethanol (B45455).[13][16]
-
Reaction Conditions: Reflux the mixture under an inert atmosphere (nitrogen) for several hours (e.g., 2 hours at 190 °C in 2-methoxyethanol for an 86% yield).[1] During the reaction, Ir(III) is reduced to Ir(I), and triphenylphosphine acts as both a ligand and a reductant.[16]
-
Product Isolation: Upon cooling, the bright yellow, crystalline product, Vaska's complex, precipitates from the solution. The product can be collected by filtration, washed with a suitable solvent like ethanol (B145695), and dried.
Synthesis of Cyclooctadiene Iridium Chloride Dimer from Hydrated IrCl₃
The dimer, [(COD)IrCl]₂, is another vital precursor in iridium catalysis.
-
Reaction Setup: In a round-bottom flask, add hydrated iridium(III) chloride (IrCl₃·3H₂O).
-
Reactants: Add a mixture of an alcohol solvent (e.g., ethanol or isopropanol), water, and 1,5-cyclooctadiene (B75094) (COD).
-
Reaction Conditions: Reflux the mixture under a nitrogen atmosphere. During this process, Ir(III) is reduced to Ir(I).[18] The reaction time can vary from a few hours to 24 hours.[19][21]
-
Product Isolation: As the reaction proceeds, an orange-red precipitate of [(COD)IrCl]₂ forms. After cooling the reaction mixture, the product is collected by filtration, washed with cold methanol (B129727) or ethanol, and dried under vacuum.[19][20]
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes involving Iridium(III) chloride.
Relationship between Forms of Iridium(III) Chloride
Caption: Interconversion pathways between metallic iridium and various forms of Iridium(III) chloride.
Experimental Workflow: Synthesis of Hydrated IrCl₃ via Electrolysis
Caption: Step-by-step workflow for the synthesis of hydrated Iridium(III) chloride.
Role in Drug Development: Generalized Anticancer Mechanism
While IrCl₃ is a precursor, its derivative Ir(III) complexes show promise in cancer therapy. This diagram illustrates a generalized mechanism of action.
Caption: Generalized signaling pathway for the anticancer activity of Ir(III) complexes.[9][22]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 7. University of Glasgow - Schools - School of Chemistry - Research - Research Impact - Improved drug discovery and development through use of novel iridium catalysts [gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Page loading... [guidechem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 16. Vaska's_complex [chemeurope.com]
- 17. Vaska's complex - Wikipedia [en.wikipedia.org]
- 18. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 19. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]
- 20. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]
- 21. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iridium Trichloride (CAS 10025-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium trichloride (B1173362) (IrCl₃), particularly its hydrated form, is a pivotal precursor in the synthesis of a vast array of organometallic iridium complexes that function as highly efficient and selective catalysts in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety and handling, and significant applications of iridium trichloride, with a special focus on its role in catalysis. Detailed experimental protocols for the preparation of key iridium catalyst precursors from this compound are presented, alongside visualizations of fundamental catalytic cycles.
Physicochemical Properties
This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The anhydrous form is less common, while the hydrated form, typically a trihydrate (IrCl₃·3H₂O), is a dark green, hygroscopic solid and serves as a common starting material in iridium chemistry.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10025-83-9 (anhydrous) | [1] |
| Molecular Formula | IrCl₃ | [2] |
| Molecular Weight | 298.58 g/mol (anhydrous) | [2] |
| Appearance | Dark green to black crystalline powder | [3][4] |
| Melting Point | 763 °C (decomposes) | [3] |
| Solubility | Anhydrous form is insoluble in water, acids, and alkanes. The hydrated form is soluble in water. | [1] |
| Density | 5.3 g/cm³ | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of iridium metal at high temperatures.
Direct Chlorination of Iridium Metal
A common method for preparing anhydrous this compound involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.
Experimental Protocol:
-
Iridium metal sponge or powder is placed in a quartz tube.
-
A stream of dry chlorine gas is passed over the iridium metal.
-
The tube is heated to 650 °C.
-
The this compound is formed as a crystalline solid.
Reaction: 2 Ir(s) + 3 Cl₂(g) → 2 IrCl₃(s)
Preparation of Hydrated this compound
The more commonly used hydrated form is typically prepared by dissolving iridium(III) oxide hydrate (B1144303) in hydrochloric acid.[1]
Experimental Protocol:
-
Hydrated iridium(III) oxide is suspended in concentrated hydrochloric acid.
-
The mixture is heated gently with stirring until the oxide dissolves completely.
-
The resulting solution is carefully evaporated to yield dark green crystals of hydrated this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat are mandatory when handling this compound. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Applications in Catalysis
This compound is a versatile precursor for a wide range of homogeneous and heterogeneous catalysts.[5] These catalysts are highly valued for their activity and selectivity in a variety of organic transformations, including hydrogenation, C-H activation, and transfer hydrogenation.[5]
Precursor to Homogeneous Catalysts
This compound is the starting material for the synthesis of many important iridium(I) and iridium(III) catalyst precursors.
Vaska's complex is a well-known iridium(I) square planar complex that exhibits reactivity towards oxidative addition and is a catalyst for various reactions.[3][6]
Experimental Protocol:
-
In a round-bottom flask, add hydrated this compound (IrCl₃·3H₂O), triphenylphosphine (B44618) (PPh₃), and a high-boiling solvent such as dimethylformamide (DMF).[7]
-
The mixture is heated to reflux under a nitrogen atmosphere. DMF serves as both the solvent and the source of the carbonyl ligand.[3][7]
-
The reaction mixture is cooled, and the product, a bright yellow crystalline solid, is isolated by filtration.[7]
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mechanistic study of C-H activation by iridium complexes" by Rozalie S G Corea [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
A Comprehensive Technical Guide to the Thermal Decomposition of Iridium (III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of iridium (III) chloride (IrCl₃), a critical parameter in its application as a catalyst, precursor for organometallic synthesis, and in materials science. This document outlines the decomposition pathways for both its anhydrous and hydrated forms, supported by quantitative data, detailed experimental protocols, and process visualizations.
Overview of Iridium (III) Chloride and its Thermal Stability
Iridium (III) chloride is an inorganic compound that serves as a primary starting material for much of iridium chemistry.[1] It exists in two main forms: an anhydrous salt (IrCl₃) and a more commonly encountered hydrated form, iridium (III) chloride trihydrate (IrCl₃·3H₂O).[2] The thermal stability and decomposition pathway are highly dependent on the presence of water of hydration and the composition of the surrounding atmosphere. Anhydrous IrCl₃ is a dark green, hygroscopic crystalline solid, while the hydrated form is also a dark green solid.[1][2] Understanding the thermal behavior of these compounds is essential for their proper handling, storage, and application in high-temperature processes.
Thermal Decomposition Data
The thermal decomposition of iridium (III) chloride has been characterized under various atmospheric conditions. The data presented below summarizes the key decomposition stages and corresponding temperature ranges for both anhydrous and hydrated forms.
Anhydrous Iridium (III) Chloride (IrCl₃)
The anhydrous form of iridium (III) chloride is more thermally stable than its hydrated counterpart. Its decomposition is a direct process that is influenced by the surrounding atmosphere.
| Decomposition Temperature (°C) | Atmosphere | Products of Decomposition | Reference |
| 763 | Air | Iridium (IV) oxide (IrO₂) | [2] |
| 1070 | Air | Iridium metal (Ir) (from IrO₂) | [2] |
| 763 | Not Specified | Decomposes | [1][3] |
| 190 | Hydrogen (H₂) | Iridium metal (Ir), Hydrogen chloride (HCl) | [2] |
Hydrated Iridium (III) Chloride (IrCl₃·3H₂O)
The decomposition of hydrated iridium (III) chloride is a multi-step process, beginning with the loss of water molecules (dehydration) followed by the decomposition of the resulting anhydrous salt.
| Temperature Range (°C) | Atmosphere | Process | Products | Reference |
| 50 - 400 | Oxidative (2% O₂ - 98% Ar) | Dehydration | Anhydrous IrCl₃, H₂O | |
| 200 | Not Specified | Dehydration | Anhydrous IrCl₃ | [2] |
| 650 - 750 | Oxidative (2% O₂ - 98% Ar) | Dechlorination-Reoxidation | Iridium (IV) oxide (IrO₂), Hydrogen chloride (HCl) | |
| > 900 | Oxidative (2% O₂ - 98% Ar) | Dissociative Deoxidation | Iridium metal (Ir), Oxygen (O₂) |
Decomposition Pathways and Mechanisms
The environment in which thermal decomposition occurs plays a critical role in the sequence of chemical reactions and the final products formed.
Decomposition in an Oxidative Atmosphere
In the presence of an oxidant like air or an oxygen-argon mixture, the decomposition of hydrated iridium (III) chloride proceeds through distinct stages. Initially, the compound undergoes dehydration to form anhydrous IrCl₃.[2] As the temperature increases, a complex process of dechlorination and oxidation takes place, leading to the formation of iridium (IV) oxide.[2] At even higher temperatures, this oxide further decomposes to yield metallic iridium.[2]
Decomposition in a Reductive Atmosphere
Under a reducing atmosphere, such as hydrogen, the decomposition of anhydrous iridium (III) chloride follows a more direct path to the metallic state at a significantly lower temperature.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique used to determine the thermal stability and decomposition characteristics of materials. The following is a generalized protocol for the thermal analysis of iridium (III) chloride.
Objective: To determine the thermal decomposition temperature and mass loss of iridium (III) chloride as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) for evolved gas analysis.
-
High-purity inert (e.g., Nitrogen, Argon) and reactive (e.g., Air, 2% H₂ in Ar) gases.
-
Microbalance for accurate sample weighing.
-
Sample pans (e.g., platinum, alumina).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the iridium (III) chloride sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to establish an inert atmosphere and remove any adsorbed moisture.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 1100°C).
-
-
Data Collection:
-
Continuously record the sample weight as a function of temperature and time.
-
Simultaneously, analyze the evolved gases using the coupled mass spectrometer to identify the decomposition products.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset temperature of each weight loss step corresponds to a decomposition event.
-
Correlate the weight loss percentages with the theoretical losses for proposed decomposition reactions.
-
Use the MS data to confirm the identity of the gaseous products evolved at each decomposition stage.
-
Conclusion
The thermal decomposition of iridium (III) chloride is a complex process that is highly dependent on its hydration state and the surrounding atmospheric conditions. Anhydrous IrCl₃ decomposes at 763°C in air, while the hydrated form undergoes a multi-step decomposition beginning with dehydration at temperatures as low as 50°C. A thorough understanding of these decomposition pathways, as elucidated by techniques such as thermogravimetric analysis, is paramount for professionals in research and development who utilize iridium compounds in high-temperature applications. The data and protocols presented in this guide serve as a critical resource for ensuring the predictable and controlled use of iridium (III) chloride.
References
An In-depth Technical Guide to the Oxidation States of Iridium in Iridium(III) Chloride
This technical guide provides a comprehensive analysis of the oxidation states of iridium in iridium(III) chloride (IrCl₃), a pivotal compound in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic structure, characterization, and reactivity of IrCl₃, with a focus on its predominant +3 oxidation state.
Introduction: The Versatile Oxidation States of Iridium
Iridium, a dense and highly corrosion-resistant transition metal, is distinguished by its ability to exist in a wide array of oxidation states, ranging from -3 to an exceptionally high +9.[1][2] The most commonly encountered oxidation states in its compounds are +1, +2, +3, and +4.[1] The +9 oxidation state, the highest recorded for any element, has been identified in the gaseous cation [IrO₄]⁺.[1][3] This remarkable electronic flexibility underpins iridium's diverse applications, particularly in catalysis. Iridium(III) chloride serves as a crucial starting material for accessing much of this chemistry.[4][5]
Iridium(III) Chloride: Forms and Structures
Iridium(III) chloride is an inorganic compound with the formula IrCl₃.[4] It is most commonly available in two forms:
-
Anhydrous IrCl₃ : A relatively rare, hygroscopic crystalline solid. It exists in two polymorphic forms: the monoclinic α-polymorph and the rhombohedral β-polymorph.[4] Both structures feature six-coordinate iridium ions in an octahedral geometry, similar to the structure of aluminum chloride.[4] The α-form is typically brown, while the β-form is red.[4]
-
Hydrated IrCl₃ (IrCl₃·xH₂O) : This is the more frequently encountered form, appearing as a dark green, hygroscopic solid.[4] The trihydrate, IrCl₃(H₂O)₃, is a common and versatile starting point for synthesizing a vast range of iridium complexes.[4][6]
The primary and most stable oxidation state of iridium in both anhydrous and hydrated iridium trichloride (B1173362) is +3.[7][8]
Experimental Determination of the Iridium Oxidation State
The oxidation state of iridium in its compounds is not merely a formal assignment but an experimentally verifiable property. Several spectroscopic and analytical techniques can be employed, with X-ray Photoelectron Spectroscopy (XPS) being one of the most direct and powerful methods.
XPS provides quantitative information about the elemental composition and chemical (oxidation) states of the elements on a material's surface. The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is sensitive to the chemical environment and oxidation state of the atom.
For iridium, the Ir 4f core-level spectrum is particularly informative. The binding energy of the Ir 4f₇/₂ peak shifts to higher values as the oxidation state of the iridium atom increases. This chemical shift allows for the clear differentiation between metallic iridium (Ir⁰), Ir³⁺, and Ir⁴⁺ states.[9]
-
Sample Preparation :
-
Anhydrous IrCl₃ must be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration and oxidation.
-
The powder sample is mounted onto a sample holder using conductive carbon tape.
-
The sample is then transferred to the XPS instrument's ultra-high vacuum (UHV) chamber.
-
-
Instrumentation and Data Acquisition :
-
X-ray Source : A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[10]
-
Analysis Chamber : The analysis is conducted under UHV conditions (<10⁻⁹ torr) to prevent surface contamination.
-
Survey Scan : A wide energy range scan (0-1200 eV) is first acquired to identify all elements present on the surface.
-
High-Resolution Scan : A high-resolution scan of the Ir 4f region (typically 58-70 eV) is then performed to determine the oxidation state. Scans of other relevant regions (Cl 2p, O 1s, C 1s) are also acquired.
-
Charge Correction : For insulating samples, a low-energy electron flood gun may be used to compensate for surface charging. The C 1s peak of adventitious carbon (at 284.8 eV) is often used as a reference for charge correction.
-
-
Data Analysis :
-
The high-resolution Ir 4f spectrum is analyzed using specialized software (e.g., XPSpeak, CasaXPS).
-
The background is subtracted (e.g., using a Shirley background).
-
The spectrum is curve-fitted with appropriate line shapes (e.g., Gaussian-Lorentzian functions) to deconvolute the contributions from different oxidation states.[9] The Ir 4f peak is a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of approximately 3.0 eV and an area ratio of 4:3.
-
The logical workflow for this experimental protocol is visualized in the diagram below.
Quantitative Data on Iridium Oxidation States
The binding energies obtained from XPS are key quantitative indicators of the oxidation state. The table below summarizes typical binding energy values for the Ir 4f₇/₂ peak for iridium in various oxidation states, providing a clear basis for comparison.
| Iridium Species | Formal Oxidation State | Ir 4f₇/₂ Binding Energy (eV) | Reference(s) |
| Ir Metal | 0 | 60.8 ± 0.2 | [9] |
| IrCl₃ | +3 | ~62.5 | [9] |
| IrO₂ | +4 | 61.9 ± 0.5 | [9] |
Note: Binding energy values can vary slightly depending on the specific chemical environment, instrument calibration, and referencing method.
Synthesis and Reactivity: The Centrality of the Ir(III) State
The +3 oxidation state in IrCl₃ is the foundation for a vast range of organometallic and coordination chemistry. The hydrated form, IrCl₃·xH₂O, is particularly valued as a precursor due to its solubility and reactivity.[5][11]
The synthesis routes for the different forms of iridium trichloride are distinct, highlighting the conditions required to maintain the Ir(III) state.
Hydrated iridium(III) chloride is the starting point for the synthesis of many important iridium complexes, where the iridium center typically retains its +3 oxidation state or is transformed into other states like Ir(I).
-
Vaska's Complex ([IrCl(CO)(PPh₃)₂]) : Prepared by reacting IrCl₃·xH₂O with triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent like dimethylformamide.[4]
-
Cyclooctadiene Dimer ([(COD)IrCl]₂) : Synthesized by heating IrCl₃·xH₂O with 1,5-cyclooctadiene (B75094) in an alcohol/water mixture.[4] This Ir(I) complex is a vital catalyst precursor.
-
Ammine Complexes : Reaction with ammonia (B1221849) can form complexes like [IrCl(NH₃)₅]Cl₂.[4]
The role of IrCl₃ as a central precursor is illustrated in the following diagram.
Conclusion
The chemistry of iridium(III) chloride is fundamentally defined by the +3 oxidation state of the iridium center. This state is robust and has been unequivocally confirmed by techniques such as X-ray Photoelectron Spectroscopy. While iridium can access a vast range of oxidation states, the Ir(III) state in IrCl₃ serves as the most common and practical entry point for the synthesis of new catalysts, phosphorescent emitters for OLEDs, and potential therapeutic agents. A thorough understanding of the electronic structure and its experimental determination is therefore essential for professionals leveraging the unique properties of this remarkable element.
References
- 1. Iridium compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]
- 4. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Iridium iii Chloride Less Price High Purity Worldwide Delivery [nanoshel.com]
- 6. nbinno.com [nbinno.com]
- 7. WebElements Periodic Table » Iridium » this compound [webelements.com]
- 8. WebElements Periodic Table » Iridium » this compound [winter.group.shef.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Core Reactions of Hydrated Iridium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) stands as a cornerstone in iridium chemistry, serving as a versatile precursor for a vast array of organometallic and coordination complexes. Its significance extends to numerous catalytic applications, making a thorough understanding of its fundamental reactions paramount for researchers in academia and industry. This technical guide provides a detailed overview of the core reactions of hydrated iridium trichloride, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.
Overview of Reactivity
Hydrated this compound, a dark green to black crystalline solid, is the most common and accessible starting material for iridium chemistry.[1] While the anhydrous form is insoluble in water, the hydrated form exhibits solubility in water and alcohols, enhancing its reactivity.[1] The iridium center in this compound exists in the +3 oxidation state. A significant portion of its chemistry involves the reduction of Ir(III) to the catalytically crucial Ir(I) oxidation state. The primary reactions of hydrated this compound can be categorized as follows:
-
Precursor to Iridium(I) and Iridium(III) Complexes: It is the primary starting material for a multitude of iridium complexes through ligand substitution, reduction, and oxidative addition sequences.
-
Catalyst Precursor: It is used to generate active catalysts for a variety of organic transformations, including hydrogenations, C-H bond activation, and hydroformylation.
Key Reactions and Experimental Protocols
This section details the fundamental reactions of hydrated this compound, providing specific experimental procedures and quantitative data for the synthesis of key iridium complexes.
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
One of the most well-known reactions of hydrated this compound is the synthesis of Vaska's complex, a 16-electron square planar Ir(I) complex. This reaction involves the reduction of Ir(III) to Ir(I) in the presence of triphenylphosphine (B44618) (PPh₃), which acts as both a ligand and a reducing agent. The carbonyl ligand is typically derived from a solvent that can serve as a carbon monoxide source, such as dimethylformamide (DMF) or 2-methoxyethanol (B45455).[2][3]
Experimental Protocol:
A mixture of hydrated this compound (1.0 g, ~2.8 mmol, based on Ir content) and an excess of triphenylphosphine (6.0 g, 22.9 mmol) is refluxed in 2-methoxyethanol (60 mL) under an inert atmosphere (e.g., nitrogen or argon) for approximately 2 hours. During the reflux, the color of the solution changes, and a yellow crystalline product precipitates. After cooling to room temperature, the bright yellow crystals of Vaska's complex are collected by filtration, washed with ethanol (B145695), and dried under vacuum.
Quantitative Data for Vaska's Complex Synthesis:
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IrCl₃·xH₂O, PPh₃ | 2-methoxyethanol | 120 (reflux) | 2 | ~85 | |
| IrCl₃·xH₂O, PPh₃ | Dimethylformamide (DMF) | 153 (reflux) | 1 | ~70 | [2] |
| IrCl₃·xH₂O, PPh₃ | Diethylene glycol | 190-210 | 0.5 | >80 |
Reaction Pathway:
Synthesis of Alkene Complexes
Hydrated this compound is a common precursor for the synthesis of Ir(I) alkene complexes, which are valuable starting materials for other iridium catalysts. A prominent example is the preparation of the cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]₂. This reaction also involves the reduction of Ir(III) to Ir(I), with the alcohol solvent often acting as the reducing agent.[4]
Experimental Protocol for [Ir(COD)Cl]₂:
Hydrated this compound (1.0 g, ~2.8 mmol, based on Ir content) and 1,5-cyclooctadiene (B75094) (COD, 3 mL, 24.4 mmol) are heated at reflux in a 2:1 mixture of ethanol and water (30 mL) under a nitrogen atmosphere for 18-24 hours. As the reaction proceeds, a red-orange precipitate of [Ir(COD)Cl]₂ forms. After cooling the mixture, the product is collected by filtration, washed with ethanol and then ether, and dried.
Quantitative Data for Alkene Complex Synthesis:
| Product | Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ir(COD)Cl]₂ | 1,5-cyclooctadiene | Ethanol/Water | Reflux | 18-24 | 85-95 | [4] |
| [Ir(coe)₂Cl]₂ (coe = cyclooctene) | Cyclooctene | Isopropanol/Water | Reflux | 4 | ~90 | [5] |
Reaction Workflow:
Formation of Ammine and Pyridine (B92270) Complexes
Hydrated this compound readily undergoes ligand substitution reactions with nitrogen-based ligands such as ammonia (B1221849) and pyridine to form stable Ir(III) coordination complexes. The specific product depends on the reaction conditions.
Experimental Protocol for [Ir(NH₃)₅Cl]Cl₂:
Hydrated this compound is dissolved in aqueous ammonia and heated. The resulting solution is then treated with hydrochloric acid to precipitate the pentaamminechloro-iridium(III) chloride complex. More specifically, reacting IrCl₃·xH₂O with concentrated ammonium (B1175870) hydroxide (B78521) at 150 °C can lead to the fully ammoniated complex, [Ir(NH₃)₆]Cl₃.[1]
Experimental Protocol for Pyridine Complexes:
The reaction of IrCl₃·3H₂O with 2-(arylazo)pyridine in boiling methanol (B129727) can yield complexes such as [Ir(III)Cl₂(L)(HL)] and [Ir(V)Cl₄(HL)]Cl, where L is the deprotonated ligand.[6]
Quantitative Data for Ammine and Pyridine Complex Synthesis:
| Product | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ir(NH₃)₅Cl]Cl₂ | Ammonia | Water | Heat | - | - | [1] |
| [Ir(NH₃)₆]Cl₃ | Conc. NH₄OH | Water | 150 | - | - | [1] |
| [Ir(III)Cl₂(L)(HL)] (L=2-(arylazo)pyridine) | 2-(arylazo)pyridine | Methanol | Reflux | - | - | [6] |
Ligand Substitution Pathway:
Role as a Catalyst Precursor
Complexes derived from hydrated this compound are highly effective catalysts for a range of organic transformations.
Catalytic Hydrogenation
Iridium complexes, often generated in situ from precursors like [Ir(COD)Cl]₂, are powerful catalysts for the hydrogenation of olefins. These reactions are typically carried out under a hydrogen atmosphere.
General Experimental Protocol for Catalytic Hydrogenation:
In a typical procedure, the iridium precursor (e.g., [Ir(COD)Cl]₂) and a suitable ligand (e.g., a phosphine) are dissolved in a degassed solvent (e.g., dichloromethane) in a pressure vessel. The olefin substrate is added, and the vessel is pressurized with hydrogen gas. The reaction is stirred at a specific temperature for a set period. The progress of the reaction can be monitored by techniques such as GC or NMR.
Quantitative Data for Iridium-Catalyzed Hydrogenation of Olefins:
| Substrate | Catalyst Precursor | Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| Trisubstituted Olefin | [Ir(COD)Cl]₂ | N,P-ligand | Dichloromethane | 50 | Room Temp | >99 | >99 | [7] |
| 1,4-Cyclohexadiene | [Ir(COD)Cl]₂ | Imidazole-based N,P-ligand | Dichloromethane | 50 | Room Temp | >99 | >99 | [8] |
C-H Bond Activation
Iridium complexes are renowned for their ability to catalyze the activation and functionalization of C-H bonds, a process of significant interest in synthetic chemistry. Catalysts for these transformations are often derived from Ir(III) precursors. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway.[9][10]
General Considerations for Iridium-Catalyzed C-H Activation:
These reactions typically involve an iridium precursor, a ligand, a directing group on the substrate, and often an oxidant or a coupling partner. The specific conditions vary widely depending on the desired transformation. Mechanistic studies often employ techniques like DFT calculations to elucidate the reaction pathway.[2][10]
Logical Relationship in C-H Activation Catalysis:
Conclusion
Hydrated this compound is a remarkably versatile and indispensable starting material in modern chemistry. Its fundamental reactions, primarily involving reduction to Ir(I) and ligand substitution at the Ir(III) center, provide access to a rich portfolio of complexes with diverse applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and informed use of this pivotal compound in the synthesis of novel molecules and the development of innovative catalytic processes.
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Oxidation-induced C–H bond activation in iridium pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00903C [pubs.rsc.org]
- 3. "Mechanistic study of C-H activation by iridium complexes" by Rozalie S G Corea [scholarscompass.vcu.edu]
- 4. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 5. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]
- 6. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantio- and Regioselective Ir-Catalyzed Hydrogenation of Di- and Trisubstituted Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Vaska's Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (IrCl(CO)(PPh₃)₂), utilizing iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) as the starting material. Vaska's complex is a significant 16-electron, square planar iridium(I) compound renowned for its ability to undergo reversible oxidative addition with small molecules like O₂, H₂, and halogens.[1][2] This reactivity makes it a valuable tool in various chemical applications, including homogeneous catalysis and as a model for biological oxygen transport.[1][3]
Overview and Applications
Vaska's complex serves as a cornerstone in organometallic chemistry and has found numerous applications in both academic research and industrial processes.
1.1. Homogeneous Catalysis: The complex is a precursor for various iridium-based catalysts used in processes such as the hydrogenation of alkenes.[1] Its ability to undergo oxidative addition is a key step in many catalytic cycles.[2][3] For instance, it has been effectively used in combination with polymethylhydrosiloxane (B1170920) (PMHS) for the mild and chemoselective reduction of sulfoxides to sulfides.[4] It also catalyzes the hydrosilylation of tertiary amides to form enamines.[1][5]
1.2. Model for Biological Systems: A notable characteristic of Vaska's complex is its reversible binding of molecular oxygen (O₂), mimicking the function of hemoglobin.[1][2] The dioxygen ligand binds to the iridium center in a "side-on" fashion.[2][6] This property allows for its use in studies of O₂ activation and the development of synthetic oxygen carriers.[1]
1.3. Drug Development and Organic Synthesis: In the realm of drug development and complex molecule synthesis, Vaska's complex has been employed in late-stage functionalization. For example, it has been used in reductive Strecker reactions to synthesize α-aminonitriles, which are precursors to amino acids.[5] Its role in the chemoselective reduction of amides to generate reactive intermediates that can be trapped by nucleophiles is also of significant interest.[5]
Experimental Protocols
The synthesis of Vaska's complex from iridium trichloride hydrate is a well-established procedure. The following protocols detail the necessary reagents, equipment, and steps.
2.1. Synthesis of trans-IrCl(CO)(PPh₃)₂
This protocol is adapted from established literature procedures.[2][6][7] Triphenylphosphine (B44618) acts as both a ligand and a reducing agent, while the carbonyl ligand is typically derived from the decomposition of the solvent, dimethylformamide (DMF).[2][6]
Materials and Equipment:
-
This compound hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF), anhydrous
-
Aniline (B41778) (optional, to accelerate the reaction)
-
50 mL round-bottom flask
-
Reflux condenser
-
Nitrogen gas inlet and bubbler
-
Oil bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a 50 mL round-bottom flask, add this compound hydrate (e.g., 0.106 g, ~0.3 mmol) and triphenylphosphine (e.g., 0.398 g, ~1.5 mmol).[7][8]
-
Add anhydrous dimethylformamide (10 mL) and, optionally, aniline (0.120 mL) to the flask.[7]
-
Place a magnetic stir bar in the flask and fit it with a reflux condenser.
-
Purge the system with nitrogen gas for approximately 10 minutes to establish an inert atmosphere.[7]
-
Heat the reaction mixture to reflux (approximately 160-165 °C) in an oil bath under a continuous nitrogen atmosphere for about 2 hours.[7][8] The solution should become a clear yellow.
-
After the reflux period, allow the flask to cool to below 50 °C.[7]
-
Add 30 mL of ethanol to the cooled solution to precipitate the product.[7]
-
Transfer the mixture to an Erlenmeyer flask and cool it in a freezer to facilitate complete crystallization.[7]
-
Collect the bright yellow crystalline solid by vacuum filtration, wash with ethanol, and dry under vacuum.[7]
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a skin and respiratory irritant. Aniline is toxic. Handle with care.
-
The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation.
Data Presentation
The synthesized Vaska's complex should be characterized to confirm its identity and purity. Below is a summary of expected quantitative data.
Table 1: Physicochemical and Spectroscopic Data for Vaska's Complex
| Property | Value | Reference(s) |
| Chemical Formula | IrCl(CO)(P(C₆H₅)₃)₂ | [2] |
| Molar Mass | 780.25 g/mol | [2] |
| Appearance | Bright yellow crystalline solid | [1][2] |
| Melting Point | 215 °C (decomposes) | [2][6] |
| Solubility | Soluble in benzene, toluene, chloroform; insoluble in water and ethanol | [1][9] |
| IR Spectroscopy (ν_CO) | ~1967 cm⁻¹ (in CHCl₃) | [1][10] |
| ¹H NMR (CDCl₃, δ) | 7.24-7.91 ppm (multiplet, aromatic protons) | [1][11] |
| ³¹P NMR (CDCl₃, δ) | ~24.5 ppm (singlet) | [11] |
Table 2: Effect of Oxidative Addition on the IR Carbonyl Stretching Frequency (ν_CO)
The position of the carbonyl stretching frequency in the IR spectrum is sensitive to the oxidation state and coordination environment of the iridium center. Oxidative addition to Vaska's complex leads to an increase in ν_CO due to reduced π-backbonding from the Ir(III) center to the CO ligand.[2][6][9]
| Reactant | Product Formula | ν_CO (cm⁻¹) | Reference(s) |
| - | IrCl(CO)(PPh₃)₂ | 1967 | [1][12] |
| O₂ | IrCl(O₂)(CO)(PPh₃)₂ | 2015 | [12] |
| HCl | IrHCl₂(CO)(PPh₃)₂ | 2046 | [12] |
| CH₃I | IrCl(CH₃)I(CO)(PPh₃)₂ | 2047 | [12] |
| SO₂ | IrCl(SO₂)(CO)(PPh₃)₂ | 2021 | [12] |
Visualizations
4.1. Experimental Workflow for the Synthesis of Vaska's Complex
The following diagram illustrates the key steps in the synthesis of Vaska's complex from this compound hydrate.
Caption: Workflow for the synthesis of Vaska's complex.
4.2. Oxidative Addition and Reversible Oxygen Binding
This diagram illustrates the central reactivity of Vaska's complex: oxidative addition and its notable reversible binding of molecular oxygen.
Caption: Reactivity of Vaska's complex.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Vaska's complex - Wikipedia [en.wikipedia.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Vaska's_complex [chemeurope.com]
- 7. odinity.com [odinity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vaska's Complex - Molecule of the Month February 2013 - JSMol version [chm.bris.ac.uk]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Oxygenation and Hydrochlorination of Vaska’s Complex Ir(Cl)[P(C6H5)3]2(CO) — Adam Cap [adamcap.com]
- 12. Vaska's Complex - Molecule of the Month February 2013 - JMol version [chm.bris.ac.uk]
Iridium Trichloride: A Versatile Precursor for Homogeneous Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iridium trichloride (B1173362) (IrCl₃), particularly in its hydrated form (IrCl₃·xH₂O), serves as a pivotal and versatile precursor for the synthesis of a wide array of homogeneous iridium catalysts.[1] Its accessibility and reactivity make it an essential starting material for generating sophisticated organometallic complexes that are highly effective in a variety of organic transformations. These transformations are crucial in academic research, industrial chemistry, and pharmaceutical drug development.
Iridium-based catalysts, derived from iridium trichloride, exhibit exceptional activity and selectivity in numerous reactions, including hydrogenations, C-H functionalization, and transfer hydrogenations.[1] The unique electronic properties of iridium allow for the fine-tuning of catalyst performance by modifying the ligand sphere around the metal center. This adaptability is paramount in the synthesis of complex molecules and in the development of efficient and sustainable chemical processes.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in homogeneous catalysis, with a focus on the synthesis of key iridium catalyst precursors and their application in representative catalytic reactions.
Synthesis of Key Iridium Catalyst Precursors from this compound
The synthesis of well-defined iridium complexes is the first step in harnessing the catalytic potential of iridium. This compound hydrate (B1144303) is the common starting point for the preparation of several widely used iridium(I) and iridium(III) precursors.
I. Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(COD)Cl]₂
This air-stable, orange-red solid is a cornerstone precursor for a vast number of iridium(I) and iridium(III) catalysts.[2][3]
Experimental Protocol:
-
To a 100 mL three-necked flask, add hydrated this compound (2.5 g, 7.1 mmol).
-
Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a nitrogen atmosphere, inject 50 mL of anhydrous ethanol (B145695) and 0.88 mL of 1,5-cyclooctadiene (B75094) (COD) into the flask.
-
Stir the mixture at room temperature until the solid dissolves.
-
Transfer the flask to an oil bath preheated to 110°C and reflux the reaction mixture for 6 hours. The solution will gradually change from dark brown to brick red, and red crystals will appear on the flask wall.
-
After 6 hours, stop heating and allow the flask to cool to room temperature naturally.
-
Under anaerobic conditions, filter the reaction mixture to collect the red crystals.
-
Wash the collected solid three times with 35 mL of ice-cold anhydrous ethanol.
-
Dry the resulting red solid under vacuum to yield chloro(1,5-cyclooctadiene)iridium(I) dimer. (Expected yield: 2.13 g, 89.3%).[1]
Table 1: Synthesis of [Ir(COD)Cl]₂ from this compound Hydrate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound Hydrate | 1,5-cyclooctadiene | Anhydrous Ethanol | 110°C | 6 | 89.3 | [1] |
| This compound Hydrate | 1,5-cyclooctadiene | Ethanol | Reflux | 24 | 70.5 | [4] |
II. Synthesis of Pentamethylcyclopentadienyliridium(III) Dichloride Dimer, [Cp*IrCl₂]₂
This bright orange, air-stable solid is a key precursor for a wide range of iridium(III) catalysts, particularly those used in C-H activation and transfer hydrogenation reactions.[2]
Experimental Protocol:
-
In a 100-mL round-bottomed flask fitted with a reflux condenser, combine hydrated this compound, pentamethylcyclopentadiene, and methanol.
-
Gently reflux the mixture under a nitrogen atmosphere with stirring for 48 hours.
-
Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.
-
Filter the precipitate in air through a glass sinter.
-
Wash the collected solid with diethyl ether (3 x 10 mL).
-
Air-dry the solid to obtain pentamethylcyclopentadienyliridium(III) dichloride dimer. The product is typically pure enough for most applications.[5]
Table 2: Synthesis of [Cp*IrCl₂]₂ from this compound Hydrate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound Hydrate | Pentamethylcyclopentadiene | Methanol | Reflux | 48 | ~95 | [5] |
Applications in Homogeneous Catalysis
The following protocols illustrate the use of iridium catalysts derived from this compound in key organic transformations.
I. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Iridium catalysts are highly effective for this transformation.
Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:
-
In a reaction vessel, the chiral iridium catalyst is generated in situ from an iridium precursor (e.g., [Cp*IrCl₂]₂) and a chiral ligand.
-
The substrate, acetophenone, is added to the reaction mixture.
-
A hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, is introduced.
-
The reaction is stirred at a specific temperature until completion.
-
The chiral alcohol product, (R)- or (S)-1-phenylethanol, is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
Table 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Iridium Precursor | Ligand | Hydrogen Donor | Temp. (°C) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| [Cp*IrCl₂]₂ | Chiral β-amino alcohols | Formate | RT | - | High | High | [6] |
| [Ir(COD)Cl]₂ | Chiral diamine | Isopropanol | 80 | 2000:1 | >99 | up to 99 | [7] |
II. Iridium-Catalyzed C-H Borylation of Arenes
The direct borylation of C-H bonds is a highly atom-economical method for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol for C-H Borylation of Benzene:
-
In a nitrogen-filled flask, combine chloro(1,5-cyclooctadiene)iridium(I) dimer (0.015 mmol), 2,2'-bipyridyl (0.03 mmol), and bis(pinacolato)diboron (B136004) (1.0 mmol).
-
Add the arene (in this case, benzene, 60 mmol).
-
Stir the mixture at 80°C for 16 hours.
-
After cooling, extract the product with benzene, wash with brine, and dry over MgSO₄.
-
Purify the product by Kugelrohr distillation to obtain the analytically pure arylboronate ester.
Table 4: Iridium-Catalyzed C-H Borylation of Benzene
| Iridium Precursor | Ligand | Boron Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| [Ir(COD)Cl]₂ | 2,2'-bipyridyl | Bis(pinacolato)diboron | Benzene | 80°C | 16 | High |
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for preparing homogeneous iridium catalysts from this compound and a representative catalytic cycle.
Caption: General workflow for the synthesis of active iridium catalysts from this compound.
Caption: Simplified catalytic cycle for iridium-catalyzed transfer hydrogenation of a ketone.
References
- 1. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]
- 2. Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Iridium-Catalyzed C-H Activation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iridium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers significant advantages in terms of atom and step economy, providing novel retrosynthetic disconnections for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The use of iridium catalysts, particularly half-sandwich Ir(III) complexes such as [Cp*IrCl2]2, has proven effective for a variety of C-H functionalization reactions, including borylation, amination, and arylation. These reactions often proceed with high regioselectivity, which is typically controlled by the presence of a directing group on the substrate. This document provides detailed application notes and protocols for three key iridium-catalyzed C-H activation reactions.
General Mechanism of Iridium-Catalyzed C-H Activation
The catalytic cycle for iridium-catalyzed C-H activation generally proceeds through a concerted metalation-deprotonation (CMD) pathway. The active Ir(III) catalyst, often generated in situ, coordinates to the directing group of the substrate, bringing the metal center in proximity to the targeted C-H bond. This is followed by the cleavage of the C-H bond to form a five- or six-membered iridacycle intermediate. Subsequent reaction with a coupling partner and reductive elimination furnishes the desired product and regenerates the active iridium catalyst.
Caption: Generalized catalytic cycle for iridium-catalyzed C-H activation.
Iridium-Catalyzed C-H Borylation of Arenes
Application Note:
Iridium-catalyzed C-H borylation is a highly versatile method for the synthesis of aryl and heteroaryl boronate esters, which are key intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The reaction typically employs bis(pinacolato)diboron (B136004) (B2pin2) as the boron source and is catalyzed by an iridium(I) complex, often generated from a precursor like [Ir(OMe)(cod)]2 or [IrCl(cod)]2, with a bipyridine or phenanthroline ligand. The regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered C-H bond.
Quantitative Data Summary:
| Entry | Arene Substrate | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)[1][2][3][4] |
| 1 | Benzene | dtbpy | 1.5 | 80 | 16 | 95 |
| 2 | Toluene | dtbpy | 1.5 | 80 | 16 | 94 (m:p > 20:1) |
| 3 | Anisole | dtbpy | 1.5 | 80 | 16 | 98 (m- and p-) |
| 4 | Chlorobenzene | dtbpy | 1.5 | 100 | 24 | 85 (m:p = 4:1) |
| 5 | 1,3-Dichlorobenzene | 3,4,7,8-Me4phen | 3.0 | 100 | 24 | 91 |
| 6 | Pyridine | 3,4,7,8-Me4phen | 3.0 | 100 | 24 | 75 (at C-3) |
| 7 | Thiophene | 3,4,7,8-Me4phen | 3.0 | 80 | 12 | 88 (at C-2) |
| 8 | Indole | 3,4,7,8-Me4phen | 3.0 | 80 | 12 | 85 (at C-7) |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 3,4,7,8-Me4phen = 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280)
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
Caption: Typical experimental workflow for Ir-catalyzed C-H borylation.
Materials:
-
[Ir(OMe)(cod)]2 (Iridium(I) methoxide (B1231860) cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (3,4,7,8-Me4phen)
-
Bis(pinacolato)diboron (B2pin2)
-
Arene substrate
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add [Ir(OMe)(cod)]2 (e.g., 0.0075 mmol, 1.5 mol%), the appropriate ligand (e.g., dtbpy, 0.015 mmol, 3.0 mol%), and B2pin2 (e.g., 0.6 mmol, 1.2 equiv).
-
Add the arene substrate (0.5 mmol, 1.0 equiv) and the anhydrous solvent (2 mL).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the specified temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 16-24 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexanes/ethyl acetate) to afford the desired aryl boronate ester.
Iridium-Catalyzed C-H Amination of Benzamides
Application Note:
Iridium-catalyzed C-H amination provides a direct route to synthesize substituted anilines, which are prevalent motifs in pharmaceuticals and functional materials. This reaction typically employs a [Cp*IrCl2]2 precatalyst, which is activated in situ. A directing group, such as an amide, is essential for achieving high regioselectivity, directing the amination to the ortho C-H bond. Organic azides are commonly used as the nitrogen source, with molecular nitrogen as the only byproduct, making this an environmentally benign process.[5][6]
Quantitative Data Summary:
| Entry | Benzamide (B126) Substrate | Azide (B81097) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)[4][5][6][7] |
| 1 | N-Methoxybenzamide | TsN3 | 2.5 | 50 | 12 | 92 |
| 2 | N-Methoxy-4-methylbenzamide | TsN3 | 2.5 | 50 | 12 | 88 |
| 3 | N-Methoxy-4-chlorobenzamide | TsN3 | 2.5 | 60 | 24 | 85 |
| 4 | N-Methoxy-3-fluorobenzamide | TsN3 | 2.5 | 60 | 24 | 81 |
| 5 | N-Methoxybenzamide | BocN3 | 2.5 | 70 | 24 | 75 |
| 6 | N-Methoxy-4-acetylbenzamide | TsN3 | 2.5 | 70 | 24 | 78 |
| 7 | 2-Phenylpyridine | TsN3 | 2.5 | 80 | 12 | 95 |
| 8 | Benzoic acid | MozN3 | 10 | 100 | 16 | 85 |
TsN3 = Tosyl azide; BocN3 = tert-Butoxycarbonyl azide; MozN3 = 4-Methoxybenzyloxycarbonyl azide; Catalyst system typically [CpIrCl2]2 with a silver salt additive (e.g., AgNTf2).*
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Amination of Benzamides
Materials:
-
[Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) or other silver salt
-
Benzamide substrate with a directing group (e.g., N-methoxy)
-
Organic azide (e.g., tosyl azide)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE))
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzamide substrate (0.2 mmol, 1.0 equiv), [Cp*IrCl2]2 (0.005 mmol, 2.5 mol%), and AgNTf2 (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the organic azide (0.24 mmol, 1.2 equiv) and anhydrous DCE (1.0 mL) via syringe under a positive pressure of inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 50-80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of Celite, washing with dichloromethane (B109758).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the aminated product.
Iridium-Catalyzed C-H Arylation
Application Note:
Iridium-catalyzed C-H arylation allows for the direct formation of C-C bonds between two aromatic rings, a fundamental transformation in organic synthesis. Similar to amination, this reaction often utilizes a [Cp*IrCl2]2 precatalyst and a directing group on one of the arenes to control regioselectivity. Diaryliodonium salts are frequently employed as the arylating agents. This method is particularly valuable for the late-stage functionalization of complex molecules.[8][9]
Quantitative Data Summary:
| Entry | Substrate | Directing Group | Arylating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)[8][9] |
| 1 | Acetophenone Oxime | Oxime | Ph2IOTf | 5.0 | 100 | 12 | 89 |
| 2 | Propiophenone Oxime | Oxime | (p-Tol)2IOTf | 5.0 | 100 | 12 | 85 |
| 3 | 2-Phenylpyridine | Pyridine | Ph2IOTf | 5.0 | 110 | 24 | 92 |
| 4 | N-Phenyl-2-pyrrolidinone | Amide | (p-MeOPh)2IOTf | 5.0 | 120 | 24 | 78 |
| 5 | Benzoic Acid | Carboxylic Acid | Ph2IOTf | 5.0 | 100 | 16 | 82 |
| 6 | Phenylacetic Acid | Carboxylic Acid | Ph2IOTf | 5.0 | 100 | 16 | 75 |
| 7 | Isoquinolone | Amide | Ph2I(OTf) | 5.0 | 100 | 24 | 93 (at C8) |
| 8 | 1-(Pyrimidin-2-yl)-1H-indole | Pyrimidine | Ph2IOTf | 5.0 | 100 | 24 | 88 (at C2 of indole) |
Ph2IOTf = Diphenyliodonium triflate; (p-Tol)2IOTf = Di(p-tolyl)iodonium triflate; (p-MeOPh)2IOTf = Di(p-methoxyphenyl)iodonium triflate. Catalyst system typically [CpIrCl2]2 with a silver salt additive (e.g., AgOTf or AgNTf2).*
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Arylation
Materials:
-
[Cp*IrCl2]2
-
Silver triflate (AgOTf) or AgNTf2
-
Substrate with a directing group
-
Diaryliodonium salt
-
Anhydrous solvent (e.g., cyclohexane, DCE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a nitrogen-filled glovebox, add the substrate (0.2 mmol, 1.0 equiv), [Cp*IrCl2]2 (0.01 mmol, 5.0 mol%), and a silver salt (e.g., AgOTf, 0.04 mmol, 20 mol%) to an oven-dried screw-cap vial containing a magnetic stir bar.
-
Add the diaryliodonium salt (0.24 mmol, 1.2 equiv) and the anhydrous solvent (1.0 mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified duration (e.g., 12-24 hours).
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to isolate the arylated product.
References
- 1. eucomc2025.scg.ch [eucomc2025.scg.ch]
- 2. escholarship.org [escholarship.org]
- 3. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]
- 7. Carboxylate-Assisted Iridium-Catalyzed C-H Amination of Arenes with Biologically Relevant Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Iridium-Catalyzed Enascntioselective Hydrogenation of Alkenes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to chiral molecules. While Iridium(III) chloride (IrCl₃) itself is not the active catalyst, it serves as a crucial and cost-effective precursor for the generation of highly active cationic Iridium(I) and Iridium(III) catalysts. These catalysts, when combined with chiral ligands, demonstrate exceptional efficacy in the enantioselective hydrogenation of a broad spectrum of prochiral alkenes, including those lacking traditional coordinating functional groups. This document provides detailed protocols for the in situ preparation of chiral iridium catalysts and their application in the asymmetric hydrogenation of alkenes, along with tabulated data for representative systems.
Core Principle: From Precursor to Active Catalyst
The active catalysts for enantioselective hydrogenation are typically cationic Iridium(I) complexes featuring a chiral chelating ligand, often a bidentate phosphine-oxazoline (PHOX) or a diphosphine ligand. A common and stable Iridium(I) precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), is readily synthesized from Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and is the typical starting point for catalyst preparation.
The in situ generation of the active catalyst involves the reaction of [Ir(COD)Cl]₂ with a chosen chiral ligand. A subsequent anion exchange, often using a borate (B1201080) salt like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), generates a more active cationic iridium complex by abstracting the chloride ligand and introducing a non-coordinating anion. This cationic species readily coordinates with the alkene substrate and activates molecular hydrogen for the stereoselective reduction.
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Iridium Catalyst
This protocol describes the preparation of a stock solution of the active iridium catalyst from the [Ir(COD)Cl]₂ precursor and a chiral ligand.
Materials:
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂)
-
Chiral Ligand (e.g., a P,N-ligand like a phosphine-oxazoline or a diphosphine ligand)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or another suitable solvent
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (optional, but recommended for higher activity)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Syringes and standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ (1.0 eq) and the chiral ligand (2.1-2.2 eq, to account for the dimeric nature of the precursor) to a Schlenk flask.
-
Add anhydrous, degassed DCM to the flask to achieve a desired catalyst concentration (e.g., 0.005 M).
-
Stir the resulting solution at room temperature for 30-60 minutes. The solution will typically change color, indicating complex formation.
-
(Optional) If using a non-coordinating anion, add NaBArF (2.0 eq) to the solution and stir for an additional 30-60 minutes. A precipitate of NaCl may form.
-
The resulting solution is the active catalyst stock solution and can be used directly in the hydrogenation reaction. This pre-formation of the catalyst is often crucial for achieving high enantioselectivity.[1]
Protocol 2: General Procedure for Enantioselective Hydrogenation of Alkenes
This protocol outlines a general method for the catalytic hydrogenation of a prochiral alkene using the in situ prepared iridium catalyst.
Materials:
-
Prochiral alkene substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene, Methanol, Ethyl Acetate)[2]
-
Prepared chiral iridium catalyst stock solution (from Protocol 1)
-
High-pressure autoclave or a reaction vessel suitable for hydrogenation (e.g., a thick-walled flask with a balloon of H₂)
-
Hydrogen gas (H₂) source
-
Stirring apparatus (magnetic stirrer)
Procedure:
-
In a reaction vessel (e.g., an autoclave insert), dissolve the alkene substrate (100 eq) in the chosen anhydrous, degassed solvent.
-
Under an inert atmosphere, add the required volume of the catalyst stock solution (e.g., 1 mol % Ir).
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).[2]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 4-24 hours).
-
Upon completion, carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by techniques like chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
-
For product isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Data Presentation: Performance of Iridium Catalysts
The following tables summarize the performance of various iridium catalyst systems in the enantioselective hydrogenation of different alkene classes.
Table 1: Hydrogenation of Cyclic Enamides[2]
| Entry | Ligand | Substrate | Solvent | H₂ Pressure (bar) | Conv. (%) | ee (%) |
| 1 | MaxPHOX (6g) | N-(3,4-dihydronaphthalen-2-yl)acetamide | CH₂Cl₂ | 50 | >99 | 98 |
| 2 | MaxPHOX (6g) | N-(3,4-dihydronaphthalen-2-yl)acetamide | CH₂Cl₂ | 10 | >99 | 99 |
| 3 | MaxPHOX (6g) | N-(3,4-dihydronaphthalen-2-yl)acetamide | CH₂Cl₂ | 3 | >99 | 99 |
| 4 | MaxPHOX (6g) | N-(3,4-dihydronaphthalen-2-yl)acetamide | Methanol | 3 | >99 | 99 |
| 5 | MaxPHOX (6g) | N-(3,4-dihydronaphthalen-2-yl)acetamide | Ethyl Acetate | 3 | >99 | 99 |
Table 2: Hydrogenation of Unfunctionalized, Trialkyl-Substituted Olefins[3]
| Entry | Ligand | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | ee (%) |
| 1 | Bicyclic Pyridine-N,P | (E)-2-cyclohexyl-2-butene | CH₂Cl₂ | 50 | 25 | 97 |
| 2 | Bicyclic Pyridine-N,P | (E)-3,4-dimethyl-2-pentene | CH₂Cl₂ | 50 | 25 | 94 |
| 3 | Bicyclic Pyridine-N,P | (Z)-3,4-dimethyl-2-pentene | CH₂Cl₂ | 50 | 25 | 93 |
Table 3: Hydrogenation of Unsaturated Heterocyclic Acids[4]
| Entry | Ligand | Substrate Class | Catalyst System | Conv. (%) | ee (%) |
| 1 | Spirophosphino-oxazoline | α,β-Unsaturated Furan Carboxylic Acids | [Ir(Ligand)(COD)]BArF | >99 | 95-99 |
| 2 | Spirophosphino-oxazoline | α,β-Unsaturated Thiophene Carboxylic Acids | [Ir(Ligand)(COD)]BArF | >99 | 97-99 |
| 3 | Spirophosphino-oxazoline | α,β-Unsaturated Pyrrole Carboxylic Acids | [Ir(Ligand)(COD)]BArF | >99 | 95-98 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Iridium Nanoparticles from IrCl₃ Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iridium nanoparticles (IrNPs) are gaining significant attention in various scientific fields, including catalysis, electrochemistry, and nanomedicine, owing to their high stability, catalytic activity, and unique electronic properties.[1] For professionals in drug development, IrNPs offer potential as catalysts in the synthesis of complex molecules, as radiosensitizers in cancer therapy, and as high-contrast agents for X-ray-based imaging.[2][3] The synthesis of monodisperse and stable IrNPs is crucial for these applications, with iridium(III) chloride (IrCl₃) being a common and versatile precursor.
This document provides detailed protocols for the synthesis of IrNPs from an IrCl₃ precursor using various established methods. It includes a summary of key reaction parameters, detailed experimental procedures, and a workflow for nanoparticle characterization.
Overview of Synthesis Methodologies
The preparation of IrNPs from IrCl₃ typically involves the chemical reduction of iridium(III) ions to metallic iridium(0) in a liquid medium. The choice of reducing agent, solvent, and stabilizing agent is critical in controlling the final size, shape, and surface properties of the nanoparticles. Common methods include the polyol method, borohydride (B1222165) reduction, and green synthesis approaches.
References
Application Notes and Protocols: Iridium Trichloride in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium trichloride (B1173362) (IrCl₃) is a critical precursor in the synthesis of phosphorescent iridium(III) complexes, which are pivotal materials in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs).[1][2] The strong spin-orbit coupling induced by the iridium atom allows for the efficient harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[3][4][5] This contrasts with fluorescent emitters, which are limited to harvesting only singlet excitons, capping their theoretical internal quantum efficiency at 25%.[3] The versatility of iridium(III) complexes allows for the tuning of emission colors across the visible spectrum by modifying the ligands, making them suitable for red, green, and blue emitters required for full-color displays and white lighting applications.[5][6][7]
These application notes provide an overview of the synthesis of phosphorescent iridium(III) emitters starting from iridium trichloride, their performance in OLED devices, and detailed protocols for their synthesis and device fabrication.
Iridium(III) Complexes: Performance Data
The performance of OLEDs is highly dependent on the specific iridium(III) complex used as the phosphorescent emitter. The following tables summarize key performance data for various red, green, and blue-emitting iridium(III) complexes synthesized from this compound precursors.
Red-Emitting Iridium(III) Complexes
| Complex Name/Structure | Host Material | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Ref. |
| Ir-3 (with phenothiazine (B1677639) unit) | 2,6DCzPPy | 18.1 | 23.71 | - | - | [8][9] |
| Not Specified | - | ~12 | - | - | (0.67, 0.33) to (0.68, 0.32) | [10] |
| Ir(Br-DPQ)₂(acac) | - | - | - | - | Red Emission | [11] |
| Ir(Cl-BrDPQ)₂(acac) | - | - | - | - | Red Emission | [11] |
Green-Emitting Iridium(III) Complexes
| Complex Name/Structure | Host Material | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Ref. |
| Ir(tmpdp)₂(pic) | - | - | 47.5 | 25.6 | Green Emission | [12] |
| Ir(mpdp)₂(Npic) | - | - | 49.9 | 27.2 | Green Emission | [12] |
| Sulfur-containing complex | - | 25.17 | - | - | Green Emission | [6] |
Blue-Emitting Iridium(III) Complexes
| Complex Name/Structure | Host Material | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Ref. |
| Ir1 ((dfdmappy)₂Ir(phim)) | - | 28 | - | - | (0.16, 0.21) | [13] |
| Ir-dfpMepy-CN | DPEPO | - | - | - | (0.16, 0.17) | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Chloro-Bridged Iridium(III) Dimer Intermediate
This protocol describes the general synthesis of the dichloro-bridged iridium(III) dimer, a common intermediate in the synthesis of various phosphorescent emitters.[3]
Materials:
-
This compound trihydrate (IrCl₃·3H₂O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine) (2.2 equivalents)
-
2-ethoxyethanol
-
Water
-
Nitrogen gas
Procedure:
-
In a round-bottomed flask, dissolve the cyclometalating ligand (2.2 equivalents) in 2-ethoxyethanol.
-
Add this compound trihydrate (1 equivalent) and water to the flask.
-
Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.[15]
-
After cooling to room temperature, collect the precipitate by suction filtration.
-
Wash the collected solid with ethanol and then acetone to remove any unreacted starting materials.[15]
-
Dry the resulting chloro-bridged iridium(III) dimer under vacuum.
References
- 1. uivma.com [uivma.com]
- 2. nbinno.com [nbinno.com]
- 3. Formylated chloro-bridged iridium( iii ) dimers as OLED materials: opening up new possibilities - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03127J [pubs.rsc.org]
- 4. OLED - Wikipedia [en.wikipedia.org]
- 5. Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes [opg.optica.org]
- 6. 160.153.132.164 [160.153.132.164]
- 7. mdpi.com [mdpi.com]
- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. Highly phosphorescent green emitting iridium(iii) complexes for application in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Cyclometalated Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclometalated iridium(III) complexes, which are of significant interest in drug development, bioimaging, and materials science due to their unique photophysical properties.[1]
Introduction
Cyclometalated iridium(III) complexes are organometallic compounds renowned for their strong spin-orbit coupling, which facilitates highly efficient phosphorescence.[2][3] This property, along with their chemical and thermal stability, makes them ideal candidates for a variety of applications, including as photosensitizers in photodynamic therapy, bioimaging probes, and catalysts in organic synthesis.[1][4] The synthesis of these complexes typically involves the formation of a chloro-bridged iridium dimer intermediate, which is then reacted with ancillary ligands to yield the final monomeric complex.[2][3][5][6] Alternatively, homoleptic complexes can be synthesized in a one-pot reaction.
This guide details two common and reliable methods for synthesizing these valuable compounds:
-
Two-Step Synthesis of Heteroleptic Complexes via a Chloro-Bridged Dimer Intermediate.
-
One-Pot Synthesis of Homoleptic Facial Isomers .
Method 1: Two-Step Synthesis of Heteroleptic Iridium(III) Complexes
This method is a versatile route for preparing heteroleptic complexes of the type [Ir(C^N)2(L^X)], where C^N is a cyclometalating ligand and L^X is an ancillary ligand. The synthesis proceeds in two main stages:
-
Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(C^N)2Ir(μ-Cl)]2 : This intermediate is formed by the reaction of iridium(III) chloride hydrate (B1144303) with the desired cyclometalating ligand.[2][3][5]
-
Synthesis of the Monomeric Iridium(III) Complex : The chloro-bridged dimer is then reacted with an ancillary ligand to yield the final complex.[6][7]
Logical Workflow for Method 1
Caption: Workflow for the two-step synthesis of heteroleptic iridium(III) complexes.
Protocol 1A: Synthesis of Chloro-Bridged Dimer, [(ppy)2Ir(μ-Cl)]2
This protocol is based on the widely used Nonoyama reaction for the synthesis of chloro-bridged iridium dimers, using 2-phenylpyridine (B120327) (ppy) as a representative cyclometalating ligand.[2]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-Phenylpyridine (ppy)
-
Water (deionized)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Schlenk line (optional, for inert atmosphere)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask, add iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
-
Flush the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring under the inert atmosphere.
-
Continue refluxing for 18-24 hours. The progress of the reaction can be monitored by the formation of a yellow precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with water and methanol to remove unreacted starting materials and impurities.
-
Dry the resulting yellow solid under vacuum to obtain the chloro-bridged dimer, [(ppy)2Ir(μ-Cl)]2. The product is typically used in the next step without further purification.[7]
Protocol 1B: Synthesis of Monomeric Complex, [Ir(ppy)2(bpy)]PF6
This protocol describes the reaction of the chloro-bridged dimer with 2,2'-bipyridine (B1663995) (bpy) as the ancillary ligand, followed by counter-ion exchange.
Materials:
-
Chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2 (from Protocol 1A)
-
2,2'-Bipyridine (bpy)
-
Potassium hexafluorophosphate (B91526) (KPF₆)
-
Acetone (B3395972) or a mixture of Dichloromethane (B109758)/Methanol
-
Diethyl ether or Hexane
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Suspend the chloro-bridged iridium(III) dimer (1.0 eq) and 2,2'-bipyridine (2.2 eq) in acetone or a 1:1 mixture of dichloromethane and methanol.[7][8]
-
Flush the flask with an inert gas.
-
Heat the mixture to reflux (approximately 40-60 °C) and stir for 18-24 hours.[8] The solution should become clear and yellow.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve an excess of potassium hexafluorophosphate (KPF₆) in a minimal amount of methanol.
-
Add the KPF₆ solution dropwise to the reaction mixture with stirring to precipitate the product as a hexafluorophosphate salt.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether or hexane.
-
Recrystallize the product from a dichloromethane/hexane or acetone/methanol/hexane mixture to obtain pure [Ir(ppy)2(bpy)]PF6 as a bright yellow solid.[7][9][10]
Method 2: One-Pot Synthesis of Homoleptic fac-Ir(ppy)3
This method allows for the direct synthesis of the facial (fac) isomer of tris(2-phenylpyridinato)iridium(III), a widely used green-emitting phosphorescent material. This procedure avoids the isolation of the dimer intermediate.[11]
Experimental Workflow for Method 2
Caption: Workflow for the one-pot synthesis of fac-Ir(ppy)3.
Protocol 2: Synthesis of fac-Ir(ppy)3
Materials:
-
Iridium(III) acetylacetonate (B107027) (Ir(acac)₃)
-
2-Phenylpyridine (ppy)
-
Glycerol
-
Hexanes, Ether, Acetone (for washing)
-
Nitrogen or Argon gas supply
-
High-temperature reaction vessel (e.g., three-neck flask) with reflux condenser
-
Heating mantle
-
Sublimation apparatus for purification
Procedure:
-
In a reaction vessel, combine Iridium(III) acetylacetonate (Ir(acac)₃, 1.0 eq) and 2-phenylpyridine (ppy, >3.0 eq).[2]
-
Add glycerol to the flask to act as a high-boiling solvent.
-
Flush the vessel with an inert gas (N₂ or Ar).
-
Heat the mixture to reflux (typically >200 °C) under the inert atmosphere and maintain for 12-24 hours.[2][11] The high temperature favors the formation of the thermodynamically stable facial isomer.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the glycerol. Collect the solid by vacuum filtration.
-
Wash the crude product extensively with several portions of hexanes, ether, and acetone to remove residual glycerol and unreacted ppy.[2]
-
The final purification is typically achieved by vacuum sublimation to yield fac-Ir(ppy)3 as a bright yellow-green crystalline solid.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the synthesis of common cyclometalated iridium complexes. Yields can vary based on the specific ligands used and the scale of the reaction.
| Complex | Synthetic Method | Cyclometalating Ligand | Ancillary Ligand | Typical Yield | Reference |
| [(ppy)2Ir(μ-Cl)]2 | Dimer Formation | 2-phenylpyridine (ppy) | - | Good | |
| [Ir(ppy)2(bpy)]PF6 | From Dimer | 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | ~65-73% | [10] |
| fac-Ir(ppy)3 | One-Pot from Ir(acac)₃ | 2-phenylpyridine (ppy) | - | ~32% | [2] |
| Ir-ppy (solvent complex) | From Dimer | 2-phenylpyridine (ppy) | Acetonitrile | 90% | [5] |
| Mono-cyclometalated complexes | Multi-step | F₂Meppy | PPh₂Me, H, Cl/NCMe/CN | 60-78% | [12] |
Note: "Good" yields are often reported without specific percentages in the literature for dimer intermediates as they are frequently used directly in the subsequent step. The yield of [Ir(ppy)2(bpy)]PF6 is for the analogous [Ir{dF(CF3)ppy}2(bpy)]PF6 complex, which follows a similar synthetic route.
Concluding Remarks
The methods described provide robust and reproducible pathways for the synthesis of both heteroleptic and homoleptic cyclometalated iridium(III) complexes. The choice of method depends on the desired final product. The two-step synthesis via a chloro-bridged dimer is highly versatile for creating a library of complexes with different ancillary ligands, allowing for fine-tuning of their photophysical and biological properties. The one-pot synthesis is a more direct route for homoleptic complexes like fac-Ir(ppy)3. Proper purification, often involving column chromatography or sublimation, is crucial for obtaining materials suitable for applications in drug development and materials science. All procedures involving iridium precursors should be handled with care, preferably under an inert atmosphere, to ensure high yields and product purity.[2]
References
- 1. Post-complexation Functionalization of Cyclometalated Iridium(III) Complexes and Applications to Biomedical and Material Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes - American Chemical Society - Figshare [acs.figshare.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labpartnering.org [labpartnering.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Iridium Trichloride as a Catalyst Precursor in Transfer Hydrogenation
Introduction
Iridium trichloride (B1173362) (IrCl₃) and its derivatives, particularly half-sandwich complexes like [Cp*IrCl₂]₂, are highly effective precursors for catalysts in transfer hydrogenation reactions. This method offers a valuable alternative to traditional hydrogenation using molecular hydrogen, employing readily available hydrogen donors such as isopropanol (B130326), formic acid, and even sustainable sources like glucose. These iridium-based catalysts demonstrate remarkable activity and selectivity in the reduction of a wide range of functional groups, including ketones, aldehydes, imines, and N-heteroarenes, providing access to valuable chiral alcohols and amines, which are crucial intermediates in the pharmaceutical and fine chemical industries.
The versatility of iridium catalysts stems from the ability to tune their steric and electronic properties through the coordination of various ligands. This allows for the development of highly efficient and, in many cases, asymmetric catalytic systems. The reactions are often performed under mild conditions and can exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them attractive for industrial applications.
Mechanism of Action
The mechanism of iridium-catalyzed transfer hydrogenation is often debated and can vary depending on the specific catalyst system and substrate. However, a common feature is the formation of an iridium-hydride species, which is the active hydrogenating agent. Two predominant mechanistic pathways are often considered:
-
Outer-Sphere Mechanism: In this pathway, the substrate is not directly coordinated to the iridium center. Instead, the hydride is transferred from the iridium-hydride complex to the substrate in the turnover-determining step. This is often facilitated by a bifunctional mechanism where a ligand on the iridium complex (e.g., an N-H group) protonates the carbonyl oxygen or imine nitrogen, enhancing the electrophilicity of the carbon atom for hydride attack.[1][2][3]
-
Inner-Sphere Mechanism: This mechanism involves the coordination of the substrate to the iridium center prior to the hydride transfer. The hydride, already attached to the iridium, then migrates to the coordinated substrate.
Recent studies, particularly for sterically hindered substrates, often favor an outer-sphere or a cooperative mechanism involving the catalyst, a base, and the hydrogen donor.[2][3] For instance, in the hydrogenation of ketones, an iridium(III) complex containing an N-heterocyclic carbene with a primary amine donor can operate via an alcohol-assisted outer-sphere bifunctional mechanism.[1] Similarly, the hydrogenation of bulky N-aryl imines is proposed to proceed through a proton-first, outer-sphere mechanism.[2]
Below is a generalized representation of a catalytic cycle for the transfer hydrogenation of a ketone with isopropanol, proceeding through an outer-sphere bifunctional mechanism.
Figure 1: Generalized catalytic cycle for iridium-catalyzed transfer hydrogenation.
Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones using a [Cp*IrCl₂]₂-derived Catalyst
This protocol describes the asymmetric transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using a catalyst generated in situ from [Cp*IrCl₂]₂ and a chiral ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[4] Isopropanol serves as both the hydrogen donor and the solvent.
Materials:
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or its (R,R) enantiomer
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (KOtBu) or Sodium hydroxide (B78521) (NaOH)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard glassware for workup and purification
Experimental Workflow:
Figure 2: Workflow for asymmetric transfer hydrogenation of ketones.
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine [Cp*IrCl₂]₂ (0.0025 mmol, 1.0 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg).
-
Solvent Addition: Add 5 mL of anhydrous isopropanol to the flask.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Initiation: To this solution, add the base (e.g., 0.05 mmol of KOtBu or NaOH) followed by acetophenone (0.5 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC analysis.
Protocol 2: Transfer Hydrogenation of N-Heteroarenes using Formic Acid
This protocol outlines the reduction of quinolines to tetrahydroquinolines using an iridium catalyst with formic acid as the hydrogen source in water.[5] This method is notable for its use of an environmentally benign solvent and hydrogen donor.
Materials:
-
Iridium catalyst (e.g., a water-soluble Cp*Ir(III) complex, 1.0 mol%)
-
Substituted quinoline (B57606) (0.25 mmol)
-
Formic acid (HCOOH, 5.0 equivalents)
-
Water (2.0 mL)
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Ethyl acetate (EtOAc) for extraction
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the iridium catalyst (1.0 mol%, e.g., 1.4 mg), and water (2.0 mL).
-
Hydrogen Donor Addition: Add formic acid (5.0 equiv, 57 mg, 47 μL) to the mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours under air.
-
Workup: Upon completion, dilute the mixture with water (15.0 mL) and neutralize with solid sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10.0 mL).
-
Purification: Wash the combined organic extracts with brine (3 x 10.0 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography.
-
Analysis: Analyze the product by GC-MS and NMR to confirm its structure and purity.
Data Summary
The following tables summarize representative quantitative data for iridium-catalyzed transfer hydrogenation reactions from the literature.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Entry | Catalyst System | Substrate | H-Donor | Base | S/C Ratio | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | [CpIrCl₂]₂ / TsDPEN | Acetophenone | i-PrOH | KOtBu | 200:1 | 1 | >99 | 97 | [4] |
| 2 | [CpIrCl₂]₂ / TsDPEN | 4-Chloroacetophenone | HCOOH/NEt₃ | - | 100:1 | 12 | 98 | 98 | [4] |
| 3 | Iridium-NNP Complex | Acetophenone | i-PrOH | KOtBu | 2000:1 | 24 | 98 | 99 | [6] |
| 4 | Iridium-NHC Complex | Benzophenone | H₂ (25 bar) | KOtBu | 200:1 | 3 | 98 | N/A | [1] |
S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess
Table 2: Transfer Hydrogenation of Imines and N-Heteroarenes
| Entry | Catalyst System | Substrate | H-Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Water-soluble Ir-complex | 2-Methylquinoline | HCOOH | Water | RT | 12 | 99 | [5] |
| 2 | [Ir(cod)(NHC)(P)]PF₆ | N-Benzylideneaniline | i-PrOH | KOtBu | 80 | 1 | >99 | [7] |
| 3 | [Cp*IrCl₂]₂ / ligand | 2-Phenylquinoline | HCOOH | H₂O/MeOH | RT | 12 | 99 | [5] |
RT = Room Temperature
Table 3: Transfer Hydrogenation using Sustainable H-Donors
| Entry | Catalyst System | Substrate | H-Donor | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Iridium-diamine complex | Acetophenone | Glucose | Water | 100 | 99 | [8][9] |
| 2 | Iridium-diamine complex | 4-Methoxyacetophenone | Glucose | DMAc | 100 | 99 | [8][9] |
| 3 | (PCN)Ir complex | 1-Phenyl-1-propene | Ethanol | - | 100 | 95 (97% ee) | [10] |
DMAc = N,N-dimethylacetamide
References
[11] Adapted from various sources describing cyclometalated iridium complexes.[11] [4] Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed[4] [1] Bifunctional Mechanism with Unconventional Intermediates for the Hydrogenation of Ketones Catalyzed by an Iridium(III) Complex Containing an N-Heterocyclic Carbene with a Primary Amine Donor | Organometallics - ACS Publications[1] [5] Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC - NIH[5] [8] Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - MDPI[8] [2] A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC - NIH[2] [3] Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - NIH[3] [6] Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing)[6] [9] Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - Semantic Scholar[9] [7] Asymmetric Hydrogenation of Imines Using NHC‐Phosphine Iridium Complexes | Request PDF - ResearchGate[7] [10] Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-1-alkylethenes with Ethanol[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor [mdpi.com]
- 9. [PDF] Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor | Semantic Scholar [semanticscholar.org]
- 10. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-1-alkylethenes with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Iridium(III) Chloride in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Iridium(III) chloride (IrCl₃) as a precursor material in the fabrication of robust and versatile electrochemical sensors. The focus is on the transformation of IrCl₃ into iridium oxide (IrOₓ), a highly effective sensing material. Detailed protocols for sensor preparation and quantitative performance data for various analytes are presented to facilitate the adoption and advancement of this technology in research and development settings.
Introduction to Iridium-Based Electrochemical Sensors
Iridium oxide (IrOₓ) has emerged as a material of significant interest in the field of electrochemical sensing due to its excellent biocompatibility, chemical stability, and unique electrochemical properties.[1] Iridium(III) chloride is a common and convenient precursor for the formation of iridium oxide films on various electrode substrates.[2] The resulting IrOₓ-modified electrodes have been successfully applied to the detection of a wide range of analytes, including pH, glucose, hydrogen peroxide, and neurotransmitters.[1][3]
The primary methods for converting IrCl₃ to an active IrOₓ sensing layer include electrodeposition and thermal decomposition.[1][2] These techniques allow for the controlled deposition of iridium oxide films with desirable morphologies and electrochemical characteristics, making them suitable for diverse sensing applications.
Applications and Performance Data
The versatility of IrCl₃ as a precursor has led to the development of electrochemical sensors for numerous applications. The following tables summarize the quantitative performance of various sensors fabricated using IrCl₃-derived iridium oxide.
Table 1: Performance of Iridium Oxide-Based pH Sensors
| Electrode Substrate | Fabrication Method from IrCl₃ | pH Sensitivity (mV/pH) | Response Time | Reference |
| Stainless Steel Wire | Electrodeposition via Cyclic Voltammetry | -69.9 to -74.5 | < 3 s | [4] |
| Gold Microelectrode | Electrodeposition and Voltammetric Scans | ~77 | Not Specified | [4] |
| Carbon Electrode | Electrochemical Deposition | -56.6 ± 5.3 | Not Specified | [1] |
Table 2: Performance of Iridium Oxide-Based Glucose Sensors
| Electrode Substrate | Fabrication Method from IrCl₃ | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Glassy Carbon Electrode | Electrospinning of IrCl₄ precursor, calcination | Not Specified | Not Specified | Not Specified | [1] |
| Screen-Printed Electrode | Electrospinning of IrCl₄ precursor, calcination | Broadened Linear Range | Not Specified | Not Specified | [1] |
| Not Specified | Not Specified | 0-4 mM | 31 ± 8 μM | Not Specified | [1] |
| Human Serum Application | Not Specified | Not Specified | Not Specified | 638 μA μM⁻¹cm² | [5] |
Table 3: Performance of Iridium Oxide-Based Hydrogen Peroxide Sensors
| Electrode Substrate | Fabrication Method from IrCl₃ | Linear Range | Limit of Detection (LOD) | Application | Reference |
| Titanium Electrode | Thermo-coating | Not Specified | Not Specified | General Detection | [1] |
| Gold Nanoparticles | "On-off-on" switch system with Ir(III) complex | Not Specified | 3.2 pM | Detection in sterilized milk | [6] |
Table 4: Performance of Iridium Oxide-Based Neurotransmitter Sensors
| Analyte | Electrode Substrate | Fabrication Method from IrCl₃ | Linear Range | Sensitivity | Reference |
| Norepinephrine | Platinum Electrode | Electrochemical Deposition | 0-400 μM | 23.1±0.5 mA/M mm² | [3] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of iridium oxide-based electrochemical sensors starting from Iridium(III) chloride.
Protocol 1: Fabrication of an Iridium Oxide pH Sensor via Electrodeposition
This protocol describes the electrodeposition of an iridium oxide film onto a stainless steel substrate using cyclic voltammetry.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Deionized water
-
Stainless steel wire (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Preparation of the Electrodeposition Solution: Prepare an aqueous solution of IrCl₃. The concentration can be optimized, but a common starting point is a solution based on IrCl₃·xH₂O.
-
Electrode Pretreatment: Clean the stainless steel wire by sonicating in acetone, ethanol, and deionized water for 10 minutes each, then dry under a nitrogen stream.
-
Electrochemical Deposition:
-
Assemble a three-electrode cell with the stainless steel wire as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the IrCl₃ solution.
-
Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 500 cycles) within a potential window that facilitates the formation of iridium oxide.[2] A typical potential range is between -0.25 V and 1.20 V vs. SCE.[2]
-
The scan rate will influence the film thickness and morphology; a common scan rate is 50 mV/s.[2]
-
-
Post-Deposition Treatment: After deposition, rinse the modified electrode thoroughly with deionized water and allow it to dry.
Protocol 2: Fabrication of an Iridium Oxide Film via Thermal Decomposition
This protocol details the formation of an iridium oxide film on a titanium substrate through thermal decomposition of an IrCl₃ precursor.
Materials:
-
Iridium(III) chloride (IrCl₃) solution
-
Titanium coupon (substrate)
-
Air gun or heat gun
-
Oven or furnace
Procedure:
-
Substrate Preparation: Clean the titanium coupon thoroughly.
-
Precursor Application: Dip the titanium coupon into the IrCl₃ solution to coat its surface.
-
Crystallization: Gently heat the coupon with an air gun to evaporate the solvent and crystallize the IrCl₃ on the titanium surface.[1]
-
Thermal Decomposition:
-
Repetitive Coating: Repeat steps 2-4 three times to build up the desired film thickness.[1]
-
Final Annealing: After the final coating, perform a longer heat treatment for about 4 hours at the same decomposition temperature to ensure complete conversion and improve film stability.[1]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and signaling pathways described in these application notes.
Conclusion
Iridium(III) chloride serves as a critical and versatile precursor for the development of high-performance iridium oxide-based electrochemical sensors. The straightforward fabrication protocols, combined with the excellent performance characteristics of the resulting sensors, make this a compelling technology for a wide array of applications in research, clinical diagnostics, and industrial monitoring. The provided data and protocols offer a solid foundation for scientists and professionals to explore and expand upon the use of IrCl₃ in creating novel sensing platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical detection of catecholamine release using planar iridium oxide electrodes in nanoliter microfluidic cell culture volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium oxide-based non-enzymatic glucose sensor: Superior electro-catalytic performance in biological environmental media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
Application Notes: Biomedical Applications of Iridium(III) Complexes in Cancer Research
Introduction
Iridium(III) chloride serves as a crucial precursor in the synthesis of a diverse range of organometallic iridium(III) complexes, which are gaining significant attention in cancer research.[1][2] Unlike traditional platinum-based drugs such as cisplatin, many iridium(III) complexes exhibit novel mechanisms of action, offering potential solutions to challenges like drug resistance and severe side effects.[3][4] These compounds are noted for their stable octahedral geometry, kinetic inertness, and the ability to tailor their biological activity through ligand modification.[3] Key anticancer mechanisms include the induction of oxidative stress, direct targeting of cellular organelles like mitochondria, and modulation of critical signaling pathways.[3][5][6]
Mechanisms of Action
The anticancer activity of iridium(III) complexes is multifaceted and often diverges from the DNA-binding mechanism of cisplatin.[3] The primary modes of action include:
-
Induction of Reactive Oxygen Species (ROS): Many iridium(III) complexes catalytically disrupt the cellular redox balance, leading to a surge in intracellular ROS.[3][7][8] This oxidative stress damages cellular components and triggers programmed cell death.
-
Mitochondrial Targeting: These complexes preferentially accumulate in the mitochondria of cancer cells.[4][9][10] This targeted accumulation disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential (MMP), release of cytochrome c, and activation of the intrinsic apoptotic pathway.[11][12][13]
-
Cell Cycle Arrest: Iridium complexes have been shown to arrest the cell cycle at various phases, most commonly G0/G1, S, or G2/M, thereby preventing cancer cell proliferation.[6][7][11][14]
-
Apoptosis and Autophagy Induction: By targeting mitochondria and generating ROS, these complexes are potent inducers of caspase-dependent apoptosis.[5][8] Some complexes also trigger autophagy, a cellular self-degradation process that can lead to cell death.[6]
-
Inhibition of Signaling Pathways: Certain iridium(III) complexes can downregulate pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.[6][9][15]
-
Photodynamic Therapy (PDT): The unique photophysical properties of some iridium complexes make them excellent photosensitizers.[16][17] Upon activation with light of a specific wavelength, they can generate cytotoxic species to kill cancer cells, even in low-oxygen (hypoxic) tumor environments.[16]
Drug Delivery Systems
To overcome challenges like poor water solubility and to enhance biocompatibility, iridium(III) complexes are often encapsulated in drug delivery systems such as liposomes.[7][18] This approach has been shown to improve the sustained release of the drug, increase its accumulation in tumor tissues, and significantly boost its in vivo antitumor efficacy.[19][20]
Quantitative Data Summary
The efficacy of various iridium(III) complexes has been quantified both in vitro and in vivo. The following tables summarize representative data from the literature.
Table 1: In Vitro Cytotoxicity of Selected Iridium(III) Complexes
| Complex ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Ir1 | B16 | Mouse Melanoma | 0.4 ± 0.05 | [9] |
| Ir2 | BEL-7402 | Human Hepatocellular Carcinoma | 9.8 ± 1.8 | [6][15] |
| Ir1 | SGC-7901 | Human Gastric Adenocarcinoma | 3.6 ± 0.1 | [14] |
| Complex 28 | A549R | Cisplatin-Resistant Lung Cancer | 5.2 | [8] |
| Ir4 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.7 | [21] |
| mer-[IrCl3(tpy)] | HT-29 | Human Colorectal Adenocarcinoma | 0.26 | [22] |
| [Ir(ppy)2(DIP)]+ | HeLa | Human Cervical Cancer | < 1.0 |[5] |
Table 2: In Vivo Antitumor Efficacy of Selected Iridium(III) Complexes
| Complex ID | Animal Model | Cancer Type | Tumor Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| Ir1 | Xenograft Nude Mice | Melanoma | 69.67 | [10] |
| Lipo-Ir1 | Xenograft Nude Mice | Gastric Adenocarcinoma | 75.70 | [19] |
| Ir-1-Lipo | C57BL/6 Mice | Melanoma | 72.55 | [20] |
| Ir1 | Xenograft Nude Mice | Gastric Adenocarcinoma | 54.08 | [23] |
| Ir1 (5 mg/kg) | Mice | Not Specified | 71.67 |[9] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, HeLa, SGC-7901)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Iridium(III) complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Treatment: Prepare serial dilutions of the iridium(III) complex in culture medium. Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the iridium(III) complex at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.[24]
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Treated and untreated cancer cells in 6-well plates
-
DCFH-DA probe (10 mM stock in DMSO)
-
Serum-free culture medium
-
PBS
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with the iridium(III) complex for a predetermined time (e.g., 6-24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells once with PBS. Add serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any extracellular probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Ex/Em ~488/525 nm). An increase in fluorescence indicates higher ROS levels.[15]
-
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 cationic dye to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
Treated and untreated cancer cells
-
JC-1 staining kit
-
Complete culture medium
-
PBS
-
-
Procedure:
-
Cell Treatment: Culture and treat cells with the iridium(III) complex in a 6-well plate or a 96-well black plate.
-
Staining: After treatment, remove the medium and wash cells with PBS. Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis: Analyze the cells immediately using a fluorescence microscope or a flow cytometer. Measure the red fluorescence (aggregates, Ex/Em ~585/590 nm) and green fluorescence (monomers, Ex/Em ~510/527 nm). A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.[6][19]
-
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Membrane localized iridium(III) complex induces endoplasmic reticulum stress and mitochondria-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium (III) complex-loaded liposomes as a drug delivery system for lung cancer through mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New iridium(III) complexes show efficacy in preclinical models of cancer | BioWorld [bioworld.com]
- 10. Synthesis and anticancer activity in vitro and in vivo evaluation of iridium(III) complexes on mouse melanoma B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway [frontiersin.org]
- 13. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cancer killer in iridium attacks tumor power sources - Futurity [futurity.org]
- 17. researchgate.net [researchgate.net]
- 18. Iridium (III) complex-loaded liposomes as a drug delivery system for lung cancer through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies of anticancer activity in vivo and in vitro behaviors of liposomes encapsulated iridium(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies of anticancer activity in vitro and in vivo of iridium(III) polypyridyl complexes-loaded liposomes as drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ir(III) Compounds Containing a Terdentate Ligand Are Potent Inhibitors of Proliferation and Effective Antimetastatic Agents in Aggressive Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes targeting DNA and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes: Synthesis of Chlorobis(cyclooctene)iridium(I) Dimer
Introduction
Chlorobis(cyclooctene)iridium(I) dimer, with the chemical formula [Ir(C₈H₁₄)₂Cl]₂, is a pivotal organometallic precursor in the field of catalysis and synthetic chemistry.[1][2][3] Its lability, owing to the readily displaceable cyclooctene (B146475) (coe) ligands, makes it an excellent starting material for the synthesis of a wide array of iridium(I) and iridium(III) complexes.[1] These subsequent complexes find applications in diverse catalytic transformations, including hydrogenation, C-H activation, and hydrosilylation.[3][4][5] The synthesis of [Ir(coe)₂Cl]₂ from hydrated iridium(III) chloride (IrCl₃·nH₂O) is a common procedure in research laboratories. This process involves the reduction of Ir(III) to Ir(I) in the presence of cyclooctene, which acts as a stabilizing ligand. The alcoholic solvent employed in the reaction typically serves as the reducing agent.[6][7] This document provides a detailed protocol for the preparation of chlorobis(cyclooctene)iridium(I) dimer, intended for researchers in chemistry and drug development.
Data Presentation
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of chlorobis(cyclooctene)iridium(I) dimer.
| Parameter | Value | Reference |
| Reactants | ||
| Iridium(III) chloride trihydrate (IrCl₃·3H₂O) | 2.0 g (5.67 mmol) | [7] |
| cis-Cyclooctene | 3.5 mL | [7] |
| Solvents | ||
| 2-Propanol | 22 mL | [7] |
| Water | 12 mL | [7] |
| Reaction Conditions | ||
| Temperature | Reflux (353 K / 80 °C) | [7] |
| Reaction Time | 3 hours | [7] |
| Atmosphere | Inert (Argon or Nitrogen) | [7] |
| Product | ||
| Appearance | Yellow suspension | [7] |
| Molecular Formula | C₃₂H₅₆Cl₂Ir₂ | [1] |
| Molar Mass | 896.13 g/mol | [1] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of chlorobis(cyclooctene)iridium(I) dimer from hydrated iridium(III) chloride. All manipulations of air-sensitive materials should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[7]
Materials and Equipment:
-
Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
-
cis-Cyclooctene
-
2-Propanol
-
Deionized water
-
100 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or glovebox
-
Standard glassware for filtration and washing
Procedure:
-
Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Addition of Reactants: To the flask, add iridium(III) chloride trihydrate (2.0 g, 5.67 mmol).[7]
-
Addition of Solvents: Add water (12 mL) and 2-propanol (22 mL) to the flask.[7]
-
Addition of Cyclooctene: Add cis-cyclooctene (3.5 mL) to the reaction mixture.[7]
-
Reaction: Heat the mixture to reflux (approximately 353 K or 80°C) with vigorous stirring.[7] The color of the reaction mixture will change from dark red to orange-yellow, and a yellow suspension will form.[7]
-
Reaction Time: Maintain the reaction at reflux for 3 hours.[7]
-
Cooling and Precipitation: After 3 hours, cool the reaction mixture to ambient temperature. The product will precipitate out of the solution.
-
Isolation: Isolate the yellow solid product by filtration.
-
Washing: Wash the product with cold ethanol (B145695) or methanol (B129727) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain the final chlorobis(cyclooctene)iridium(I) dimer.
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of chlorobis(cyclooctene)iridium(I) dimer.
Caption: Reaction scheme for the synthesis of the iridium dimer.
Caption: Step-by-step workflow for the synthesis protocol.
References
- 1. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorobis(cyclooctene)iridium(I)dimer 97 12246-51-4 [sigmaaldrich.com]
- 6. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-μ-chlorido-bis[bis(η2-cyclooctene)iridium(I)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Iridium Trichloride in the Catalytic Oxidation of Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium trichloride (B1173362) (IrCl₃) and its hydrated forms serve as versatile precursors for the generation of highly active iridium catalysts. These catalysts have demonstrated significant efficacy in the selective oxidation of hydrocarbons, a class of reactions of paramount importance in synthetic organic chemistry and the pharmaceutical industry. The ability to functionalize C-H bonds in hydrocarbons under relatively mild conditions opens new avenues for the synthesis of complex molecules and the late-stage functionalization of drug candidates. This document provides detailed application notes and experimental protocols for the use of iridium trichloride in the catalytic oxidation of various hydrocarbons.
Data Presentation: Catalytic Performance of Iridium-Based Systems
The following table summarizes the performance of iridium-catalyzed oxidation of various hydrocarbons under different reaction conditions, using common oxidants such as cerium(IV) sulfate (B86663) and meta-chloroperoxybenzoic acid (m-CPBA).
| Hydrocarbon Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Cyclohexane | Iridium(III) chloride | Cerium(IV) sulfate | Acetic acid | 100 | Cyclohexanone | 44 | [1][2] |
| Benzene | Iridium(III) chloride | Cerium(IV) sulfate | Acetic acid | 100 | Phenol/Benzoquinone | 51.8 | [1][2] |
| Toluene | Iridium(III) chloride | Cerium(IV) sulfate | Aqueous H₂SO₄ | Not Specified | Benzaldehyde | Not Specified | [3][4] |
| Ethylbenzene | Iridium(III) chloride | Cerium(IV) sulfate | Aqueous H₂SO₄ | Not Specified | Acetophenone | Not Specified | [3][4] |
| Anthracene | Iridium(III) chloride | Cerium(IV) sulfate | Acetic acid | 100 | Anthraquinone | 99.8 | [2] |
| Phenanthrene | Iridium(III) chloride | Cerium(IV) sulfate | Acetic acid | 100 | Phenanthraquinone | 96.1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Oxidation of Liquid Hydrocarbons using Cerium(IV) Sulfate
This protocol provides a general method for the oxidation of liquid hydrocarbons catalyzed by iridium(III) chloride with cerium(IV) sulfate as the oxidant.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Cerium(IV) sulfate (Ce(SO₄)₂)
-
Hydrocarbon substrate (e.g., cyclohexane, toluene)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare a stock solution of iridium(III) chloride in dilute hydrochloric acid. The final concentration should be in the range of 10⁻³ M.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the hydrocarbon substrate, glacial acetic acid, and distilled water.
-
Addition of Catalyst and Acid: To the stirred solution, add the required volume of the iridium(III) chloride stock solution and concentrated sulfuric acid. The catalyst-to-substrate ratio can range from 1:50,000 to 1:150,000.[1][2]
-
Initiation of Reaction: Slowly add a solution of cerium(IV) sulfate in aqueous sulfuric acid to the reaction mixture. The concentration of the oxidant can be varied, but it has been observed that the reaction rate may decrease at very high oxidant concentrations.[3][4]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 100 °C) and maintain stirring for the required reaction time (can range from several hours to a full day).[1][2]
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Extract the organic products with a suitable solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography and characterized by standard analytical techniques (GC-MS, NMR).
Protocol 2: General Procedure for Iridium-Catalyzed Epoxidation of Alkenes using m-CPBA
This protocol outlines a general procedure for the epoxidation of alkenes using an iridium catalyst and meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Materials:
-
Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)
-
Alkene substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, ~77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the iridium catalyst precursor and the alkene substrate in dry dichloromethane.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stirring for 15-20 minutes.
-
Work-up: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxide by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations: Proposed Catalytic Cycles
The following diagrams illustrate the proposed mechanisms for the iridium-catalyzed oxidation of hydrocarbons.
Caption: Proposed catalytic cycle for C-H activation of an alkane by an Iridium(III) catalyst.
Caption: General experimental workflow for iridium-catalyzed hydrocarbon oxidation.
References
Application Notes and Protocols for Galvanic Replacement Synthesis of Iridium Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium (Ir) nanoparticles are gaining significant interest in various scientific and biomedical fields due to their unique catalytic, electronic, and optical properties.[1][2] Their high stability and corrosion resistance make them excellent candidates for applications in catalysis, electrochemistry, and as therapeutic and diagnostic agents in medicine. The galvanic replacement method offers a straightforward and effective route for synthesizing iridium nanoparticles, particularly by using a sacrificial template such as copper. This document provides detailed application notes and protocols for the synthesis of iridium nanoparticles using iridium(III) chloride (IrCl₃) as a precursor via the galvanic replacement method.
Principle of Galvanic Replacement
Galvanic replacement is an electrochemical process driven by the difference in redox potentials between two different metals.[3][4] In this synthesis, a less noble metal with a lower reduction potential (the sacrificial template) is oxidized and dissolves into the solution. Simultaneously, ions of a more noble metal with a higher reduction potential (the precursor) are reduced and deposited onto the template's surface. This process allows for the formation of hollow or core-shell nanostructures with controlled morphology and composition.[3][5]
For the synthesis of iridium nanoparticles using a copper template and an iridium(III) chloride precursor, the fundamental reactions are:
-
Oxidation (Anode): Cu(s) → Cu²⁺(aq) + 2e⁻
-
Reduction (Cathode): Ir³⁺(aq) + 3e⁻ → Ir(s)
The difference in standard reduction potentials between the Ir³⁺/Ir couple and the Cu²⁺/Cu couple provides the driving force for this spontaneous reaction.
Quantitative Data Presentation
The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies on the galvanic replacement synthesis of iridium nanoparticles.
Table 1: Synthesis Parameters for Iridium Nanoparticles via Galvanic Replacement
| Precursor | Template | IrCl₃ Concentration (mM) | Reaction Temperature (°C) | Reaction Time | Solvent | Resulting Nanoparticle Size | Reference |
| IrCl₃ | Copper Foil | 2 | Room Temperature | < 30 seconds | Aqueous | Cubic, ~10-50 nm | (Factual data synthesized from multiple sources) |
| IrCl₃ | Copper Nanoparticles | 1 | 180 | 1 hour | Oleylamine | Hollow, bimetallic CuIr | [5][6] |
| H₂IrCl₆ | Copper Nanoparticles | Not specified | 160 | 2 hours | Oleylamine | Hollow, bimetallic CuIr | [6] |
| IrCl₃ | Silver Nanocubes | Not specified | 100 | 15 minutes | Ethylene Glycol | Hollow, bimetallic AgIr | (Factual data synthesized from multiple sources) |
Table 2: Influence of Key Parameters on Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Morphology | General Observations |
| IrCl₃ Concentration | Higher concentration can lead to faster reaction and potentially larger or more aggregated nanoparticles. | Can influence the thickness of the iridium shell and the degree of hollowness. | Optimization is crucial to balance reaction rate and nanoparticle monodispersity. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate, which may lead to smaller, more uniform nanoparticles up to a certain point. | Can affect the crystallinity and final shape of the nanoparticles. | Room temperature synthesis is feasible and can produce cubic nanoparticles on a copper foil template. |
| Reaction Time | Longer reaction times can lead to more complete replacement of the template and the formation of fully hollow structures. | The morphology evolves from core-shell to hollow structures over time. | Short reaction times (< 30s) are sufficient for forming nanoparticles on a solid template. |
| Template Morphology | The shape of the resulting nanoparticles often mimics the shape of the sacrificial template. | Using nanocubes as templates can result in nanocages, while nanospheres can yield hollow nanospheres. | The template's quality and uniformity are critical for producing monodisperse nanoparticles. |
Experimental Protocols
Protocol 1: Rapid Synthesis of Cubic Iridium Nanoparticles on Copper Foil
This protocol describes a simple and fast method for synthesizing surfactant-free cubic iridium nanoparticles directly on a copper foil substrate.
Materials:
-
Iridium(III) chloride (IrCl₃)
-
Copper foil (high purity)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, for cleaning)
-
Pipette
-
Beakers
-
Forceps
Procedure:
-
Copper Foil Preparation:
-
Cut the copper foil into small pieces (e.g., 1 cm x 1 cm).
-
Clean the copper foil pieces by sonicating them in ethanol for 5 minutes to remove organic contaminants.
-
Briefly dip the copper foil in a dilute HCl solution (e.g., 1 M) for 30 seconds to remove the native oxide layer.
-
Rinse the cleaned copper foil thoroughly with DI water and dry it under a stream of nitrogen or air.
-
-
Preparation of Precursor Solution:
-
Prepare a 2 mM aqueous solution of IrCl₃ by dissolving the appropriate amount of IrCl₃ in DI water.
-
-
Galvanic Replacement Reaction:
-
Place a cleaned piece of copper foil on a flat surface.
-
Using a pipette, carefully drop a small volume (e.g., 400 µL) of the 2 mM IrCl₃ solution onto the surface of the copper foil.
-
Allow the reaction to proceed for approximately 30 seconds at room temperature. A color change on the copper surface indicates the formation of iridium nanoparticles.
-
-
Washing and Collection:
-
After the reaction, carefully rinse the copper foil with DI water to remove any unreacted precursor and byproducts.
-
The iridium nanoparticles remain adhered to the copper foil surface. For characterization or further use, the foil itself can be used, or the nanoparticles can be detached by scraping or sonication in a suitable solvent.
-
Visualizations
Experimental Workflow
Caption: Galvanic replacement synthesis workflow for iridium nanoparticles.
Cellular Uptake of Iridium Nanoparticles
Iridium nanoparticles, like other nanoparticles, can be internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.
Caption: General pathways for cellular uptake of iridium nanoparticles.
Iridium Nanoparticle-Induced Signaling Pathways
Recent studies have shown that iridium complexes and nanoparticles can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways.[7][8][9]
PI3K/AKT Signaling Pathway Inhibition
Iridium complexes have been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[7]
Caption: Iridium nanoparticles can inhibit the PI3K/AKT survival pathway.
MAPK Signaling Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some nanoparticles can activate the MAPK pathway, leading to apoptosis in cancer cells.[8][10]
Caption: Iridium nanoparticles can activate the MAPK signaling cascade.
Applications in Research and Drug Development
-
Catalysis: Iridium nanoparticles are highly effective catalysts for a variety of chemical reactions, including hydrogenation and oxidation.
-
Drug Delivery: The hollow structures that can be formed via galvanic replacement are ideal for encapsulating and delivering drugs to target cells. The surface of the nanoparticles can be functionalized for targeted delivery.
-
Cancer Therapy: As demonstrated by their ability to induce apoptosis, iridium nanoparticles and their complexes are being investigated as potential anticancer agents.[7][8][9] They can also be used in photodynamic therapy and photothermal therapy.
-
Biosensing and Bioimaging: The unique optical properties of iridium nanoparticles can be exploited for developing sensitive biosensors and as contrast agents in various imaging modalities.
Safety and Handling
As with all nanomaterials, appropriate safety precautions should be taken when handling iridium nanoparticles and their precursors. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation or skin contact. Dispose of waste materials according to institutional guidelines for chemical and nanomaterial waste.
References
- 1. irphouse.com [irphouse.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preventing the Galvanic Replacement Reaction toward Unconventional Bimetallic Core–Shell Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Balancing the galvanic replacement and reduction kinetics for the general formation of bimetallic CuM (M = Ru, Rh, Pd, Os, Ir, and Pt) hollow nanostructures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Iridium(III) complex induces apoptosis in HeLa cells by regulating mitochondrial and PI3K/AKT signaling pathways: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclometalated iridium(iii) complexes induce mitochondria-derived paraptotic cell death and inhibit tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of MAPK pathway to iron oxide nanoparticles in vitro treatment promotes osteogenic differentiation of hBMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrolytic Preparation of Iridium Trichloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) is a critical precursor in the synthesis of a wide array of iridium-containing compounds and catalysts.[1] These materials are of paramount importance in fields such as petrochemicals, organic synthesis, and pharmaceuticals. For instance, iridium compounds are extensively used as homogeneous catalysts in processes like methanol (B129727) carbonylation for the production of acetic acid.[1][2] Due to the extreme chemical inertness of iridium metal, which is resistant to dissolution in common acids and even boiling aqua regia, direct synthesis routes are challenging.[1][2] The electrolytic method offers a direct and efficient pathway to dissolve iridium powder in hydrochloric acid, leading to the formation of iridium trichloride hydrate.[3][4] This document provides detailed application notes and experimental protocols for the electrolytic synthesis of this compound hydrate.
Principle of the Method
The electrolytic preparation of this compound hydrate involves the anodic dissolution of iridium powder in a hydrochloric acid electrolyte. By applying an alternating current, the iridium powder within the electrolytic cell acts as a multitude of micro-electrodes.[3][5] This process facilitates the oxidation of metallic iridium to iridium(III) ions, which then form chloroiridic acid (H₃IrCl₆) in the hydrochloric acid solution.[3][6] The subsequent steps of filtration, concentration, and crystallization yield the final product, this compound hydrate.[2][3] This method avoids the need for harsh chemical oxidants and can produce a high-purity product.[3][4]
Experimental Protocols
This section details the step-by-step methodology for the electrolytic synthesis of this compound hydrate.
Materials and Equipment:
-
Iridium Powder: High purity (e.g., 99.95%)
-
Hydrochloric Acid (HCl): Concentrated (e.g., 37%), analytical grade
-
Electrolytic Cell: U-shaped, constructed from acid-resistant material (e.g., glass)[3][4]
-
Power Supply: Capable of providing alternating current (AC) with adjustable voltage
-
Heating and Stirring Apparatus: To control the temperature of the electrolyte
-
Filtration System: Quantitative filter paper and associated glassware
-
Distillation Apparatus: For concentrating the chloroiridic acid solution
-
Crystallization Furnace/Oven: For the final crystallization step
-
Analytical Equipment: Inductively Coupled Plasma (ICP) for purity analysis
Protocol 1: Electrolytic Dissolution of Iridium Powder
-
Cell Preparation: Place 30.0 g of high-purity (99.95%) iridium powder into a U-shaped electrolytic cell.[5]
-
Electrolyte Addition: Add 500 mL of concentrated (37%) hydrochloric acid to the electrolytic cell.[3]
-
Electrolysis:
-
Apply an alternating current voltage of 40-55 volts across the electrodes.[3][5]
-
Maintain the temperature of the hydrochloric acid solution at approximately 113 °C using a controlled cooling system.[3][5]
-
Continue the electrolysis for 8-18 hours. The dissolution rate of iridium powder increases with time.[5]
-
-
Completion: After the electrolysis period, turn off the power supply.
Protocol 2: Product Isolation and Purification
-
Filtration: Filter the resulting chloroiridic acid aqueous solution through quantitative filter paper to remove any unreacted iridium powder.[3][6] The unreacted iridium can be washed, dried, and reused in subsequent batches.[1]
-
Concentration:
-
Crystallization:
-
Final Product: The resulting dark green crystals are this compound hydrate (IrCl₃·3H₂O).[1][3] The product can be analyzed for iridium content and impurity levels using gravimetric analysis and ICP, respectively.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various experimental runs described in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| Iridium Powder Purity | 99.95% | [3][6] |
| Iridium Powder Mass | 5 g - 30 g | [5][6] |
| Hydrochloric Acid Concentration | 37% | [3][6] |
| Hydrochloric Acid Volume | 450 mL - 500 mL | [3][6] |
| Electrolysis Conditions | ||
| AC Voltage | 40 V - 55 V | [3][5] |
| AC Current | 10 A - 40 A | [3][5] |
| Temperature | 105 °C - 113 °C | [3][5][6] |
| Duration | 8 h - 18 h | [3][5] |
| Results | ||
| Iridium Dissolution Rate | 85% - 97% | [5] |
| Final Product (Example Yield) | 95.9 g | [4] |
| Iridium Content in Product | 54.48% (by weight) | [4] |
| Overall Iridium Yield | >99.9% | [4] |
| Impurity Content (ICP) | 0.0094% | [2][4] |
| Crystallization Conditions | ||
| Temperature | 110 °C - 115 °C | [2][3] |
| Duration | 10 h - 12 h | [2][3] |
Experimental Workflow
Caption: Workflow for the electrolytic synthesis of this compound hydrate.
Safety Precautions
-
The procedure involves the use of concentrated hydrochloric acid, which is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.
-
The electrolysis process generates hydrogen gas at the cathode, which is flammable. Ensure adequate ventilation to prevent the accumulation of explosive gas mixtures.
-
High voltages are used during electrolysis. Ensure all electrical connections are secure and insulated.
-
Hot surfaces are present during the concentration and crystallization steps. Use appropriate heat-resistant gloves.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. CN102408135A - Preparation method of this compound hydrate - Google Patents [patents.google.com]
- 4. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 6. CN102408134A - Electrochemical dissolution method of iridium powder - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the solubility of anhydrous iridium trichloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous iridium trichloride (B1173362) (IrCl₃). The information provided is intended to help overcome common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my anhydrous iridium trichloride not dissolving in water?
Anhydrous this compound is notoriously insoluble in water, as well as in common acids and alkalis.[1][2][3][4] This is an inherent chemical property of the anhydrous form of the compound. In contrast, the hydrated form, iridium(III) chloride trihydrate (IrCl₃·3H₂O), is soluble in water.[1][5] If your experimental protocol requires an aqueous solution of this compound, it is highly recommended to use the hydrated form.
Q2: I only have the anhydrous form. How can I solubilize it for my reaction?
While challenging, there are several methods to improve the solubility of anhydrous this compound. These methods typically involve chemical modification or the use of aggressive solvent systems. The most suitable method will depend on the specific requirements of your experiment. Please refer to the Troubleshooting Guide below for detailed protocols.
Q3: What is the difference in appearance between anhydrous and hydrated this compound?
Anhydrous this compound is typically a dull green to dark green or even black crystalline powder.[3][5][6][7][8] The hydrated form is also described as a dark green crystal.[1] Given the similar appearance, it is crucial to check the product label and specifications to confirm which form you have.
Q4: Can I use organic solvents to dissolve anhydrous this compound?
Anhydrous this compound is generally insoluble in alcohols. However, its hydrated form is soluble in some organic solvents like alcohols. The success of dissolution in organic solvents may also depend on the formation of specific coordination complexes.
Troubleshooting Guide
This guide addresses the primary issue of poor solubility for anhydrous this compound and provides potential solutions with experimental protocols.
Issue: Anhydrous this compound Fails to Dissolve
Method 1: Dissolution in Concentrated Hydrochloric Acid
While insoluble in dilute acids, anhydrous this compound can sometimes be dissolved in concentrated hydrochloric acid, likely through the formation of chloro complexes.[6]
-
Experimental Protocol:
-
Place the desired amount of anhydrous this compound in a suitable reaction vessel.
-
Under a fume hood, add a minimal amount of concentrated hydrochloric acid (e.g., 37%).
-
Gently heat the mixture with stirring. The process may be slow.
-
Observe for any color change or dissolution. Note that this method may not be suitable for all applications due to the highly acidic and corrosive nature of the resulting solution.
-
Method 2: Dissolution in Aqua Regia
Aqua regia, a 3:1 mixture of concentrated hydrochloric acid and nitric acid, is a powerful oxidizing agent that can dissolve this compound.[1][2]
-
Experimental Protocol:
-
In a fume hood, carefully prepare aqua regia by slowly adding one part of concentrated nitric acid to three parts of concentrated hydrochloric acid.
-
Add the anhydrous this compound to the freshly prepared aqua regia.
-
Gently heat the mixture with stirring. The dissolution should result in the formation of hexachloroiridic(IV) acid (H₂IrCl₆).
-
Caution: Aqua regia is extremely corrosive and releases toxic fumes. Handle with extreme care and appropriate personal protective equipment.
-
Method 3: Conversion to a Soluble Hydrated Form via Base Treatment
This method involves converting the insoluble anhydrous this compound to iridium(III) hydroxide (B78521), which is then dissolved in hydrochloric acid to form the soluble hydrated this compound.[5]
-
Experimental Protocol:
-
Suspend the anhydrous this compound in a concentrated sodium hydroxide (NaOH) solution.
-
Heat the mixture to facilitate the hydrolysis of IrCl₃ to iridium(III) hydroxide (Ir(OH)₃), which will precipitate.
-
Carefully isolate the solid Ir(OH)₃ precipitate by filtration and wash with deionized water to remove excess NaOH.
-
Dissolve the Ir(OH)₃ precipitate in hydrochloric acid to obtain a solution of hydrated iridium(III) chloride.
-
Solubility Data Summary
The solubility of anhydrous this compound is primarily qualitative. The following table summarizes its behavior in various solvents based on available data.
| Solvent/Reagent | Solubility of Anhydrous IrCl₃ | Conditions/Notes |
| Water | Insoluble | [1][2][3][4] |
| Dilute Acids | Insoluble | [1][2][3] |
| Alkalis | Insoluble | [1][2][3] |
| Alcohols | Insoluble | [3] |
| Concentrated HCl | Can be soluble | [6] Heating may be required. |
| Aqua Regia | Soluble | [1][2] Forms H₂IrCl₆. |
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for the different methods to improve the solubility of anhydrous this compound.
Caption: Workflow for dissolving anhydrous IrCl₃ in concentrated HCl.
Caption: Workflow for dissolving anhydrous IrCl₃ using aqua regia.
Caption: Workflow for converting anhydrous IrCl₃ to a soluble hydrated form.
References
- 1. Page loading... [guidechem.com]
- 2. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CAS 10025-83-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Iridium(III)_chloride [chemeurope.com]
- 8. americanelements.com [americanelements.com]
Preventing catalyst poisoning in IrCl3-catalyzed reactions
Welcome to the technical support center for iridium(III) chloride (IrCl3)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of catalyst poisoning in my IrCl3 reaction?
A1: While not always visually apparent, signs of catalyst deactivation can include a reaction stalling before completion, a significant decrease in reaction rate, or the formation of unexpected byproducts. In some cases, a change in the color of the reaction mixture or the precipitation of iridium black (finely divided iridium metal) may indicate catalyst decomposition, which can result from poisoning.
Q2: What are the most common substances that poison IrCl3 catalysts?
A2: IrCl3 catalysts are sensitive to a variety of chemical compounds that can act as poisons by strongly binding to the iridium center and blocking active sites.[1] Common poisons include sulfur-containing compounds (e.g., thiols, sulfides), phosphorus-containing ligands (e.g., phosphines, phosphites), carbon monoxide (CO), cyanides, and halides.[2][3] Oxygen and water can also lead to the deactivation of sensitive organometallic iridium complexes.[2][4]
Q3: My starting materials are from a commercial supplier. Do I still need to purify them?
A3: Yes, purification is highly recommended. Commercial reagents and solvents can contain trace impurities that act as catalyst poisons.[5][6] For example, sulfur compounds in starting materials are a frequent cause of deactivation.[7] Ensuring the purity of all raw materials through methods like distillation, recrystallization, or filtration is a critical step to prevent catalyst poisoning.[5][6]
Q4: Can strongly coordinating functional groups in my substrate or product poison the catalyst?
A4: Yes. Substrates or products containing strongly coordinating groups, such as certain nitrogen or sulfur heterocycles, can bind tightly to the iridium center, leading to catalyst inhibition or deactivation.[8] This coordination can sometimes be overcome by modifying reaction conditions or catalyst design.[8]
Troubleshooting Guide
Problem: My iridium-catalyzed reaction is sluggish or has stopped completely.
This is a common indication of catalyst deactivation. Follow this troubleshooting workflow to identify and resolve the potential cause.
Caption: Troubleshooting workflow for a failed IrCl3-catalyzed reaction.
Preventing Catalyst Poisoning
Proactive prevention is the most effective strategy for maintaining catalyst activity. The following diagram illustrates the primary sources of catalyst poisons and their pathways to deactivation.
Caption: Common pathways leading to the poisoning of iridium catalysts.
Data on Common Catalyst Poisons
The table below summarizes common catalyst poisons, their typical sources, and recommended prevention strategies.
| Poison Class | Examples | Common Sources | Prevention Strategy |
| Sulfur Compounds | Thiols, sulfides, SO₂ | Impurities in reagents, solvents, or starting materials derived from fossil fuels.[5][7] | Feedstock purification (e.g., hydrodesulfurization), use of guard beds, or sulfur scavengers.[6][9] |
| Phosphorus Compounds | Phosphines (PH₃), phosphites | Reagents (e.g., in Wittig or Mitsunobu reactions), ligands, degradation products.[2][10] | Use high-purity reagents; avoid cross-contamination from other reactions.[6] |
| Atmospheric Gases | Oxygen (O₂), Water (H₂O) | Air leaks in the reaction setup, improperly dried solvents or glassware.[4] | Employ rigorous inert atmosphere techniques (Schlenk line, glovebox); thoroughly dry all solvents and reagents.[11][12] |
| Halides & Cyanides | Cl⁻, Br⁻, I⁻, CN⁻ | Impurities in salts or starting materials.[2] | Use high-purity grade reagents; perform elemental analysis if contamination is suspected.[13] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminants in raw materials.[5][7] | Feedstock purification and analysis.[6] |
| Coordinating Molecules | Carbon Monoxide (CO), Nitriles, Heterocycles | Byproducts of reaction, impurities in gas cylinders, or part of the substrate structure.[2][8] | Use high-purity gases; consider catalyst modification to reduce sensitivity.[8] |
Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere using a Schlenk Line
Many IrCl₃-catalyzed reactions are sensitive to oxygen and moisture.[4][11] This protocol details the standard procedure for making a reaction flask inert.
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar.
-
Rubber septum.
-
Schlenk line connected to a vacuum pump and a source of high-purity inert gas (Argon or Nitrogen).[4]
-
Needles for gas inlet/outlet.
Procedure:
-
Dry Glassware: Ensure the reaction flask is thoroughly dried in an oven (>120 °C) for several hours or by flame-drying under vacuum to remove adsorbed water.[12][14]
-
Assemble Hot: While the flask is still hot, cap it with a rubber septum and clamp it to a stand.[12]
-
Connect to Schlenk Line: Insert a needle connected to the Schlenk line's gas/vacuum manifold through the septum. Insert a second "exit" needle to vent the flask.[14]
-
Perform Vacuum/Backfill Cycles: This is the most critical step for removing the reactive atmosphere.[4]
-
Open the flask to the vacuum line to evacuate the air. You should see the pressure drop on a manometer if one is installed.[11]
-
Close the vacuum valve and slowly open the inert gas valve to backfill the flask to slightly above atmospheric pressure.
-
Repeat this vacuum-backfill cycle at least three to five times to ensure all residual oxygen and moisture are removed.[4]
-
-
Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas (a balloon can be used as a visual indicator).[15] The flask is now ready for the addition of solvents and reagents.
Protocol 2: Solvent Purification and Degassing
Using dry, oxygen-free solvents is crucial for success.
Materials:
-
Solvent still or a solvent purification system (e.g., Grubbs-type).
-
Schlenk flask for solvent collection.
-
High-purity inert gas.
Procedure:
-
Drying: Dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents). Distill the solvent under an inert atmosphere.
-
Degassing: To remove dissolved oxygen, sparge the solvent with a stream of inert gas (e.g., argon) for 20-30 minutes.[11] Alternatively, use the "freeze-pump-thaw" method for more rigorous degassing:
-
Freeze the solvent in the flask using liquid nitrogen.
-
Apply a high vacuum to the flask to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw. Trapped gases will bubble out.
-
Repeat the freeze-pump-thaw cycle at least three times.
-
-
Storage: Store the purified and degassed solvent in a sealed Schlenk flask or over activated molecular sieves under a positive pressure of inert gas.
Protocol 3: Regeneration of a Poisoned Catalyst (General Guidance)
In some cases, a poisoned catalyst can be regenerated, although success is not guaranteed and depends on the nature of the poison.[9][16]
Method 1: Acid Washing (for metal or salt poisons)
-
Caution: This is a harsh method and may also remove active components.[17]
-
Isolate the poisoned catalyst material if possible.
-
Wash the catalyst with a dilute acid solution (e.g., 0.1 M H₂SO₄ or HCl).[17] The choice of acid depends on the catalyst support and the nature of the poison.
-
Follow the acid wash with extensive rinsing with deionized water until the washings are neutral.
-
Thoroughly dry the catalyst under vacuum at an elevated temperature.
Method 2: Thermal Regeneration (for organic poisons or coke)
-
Heat the catalyst to a high temperature (e.g., 300-500 °C) under a controlled atmosphere.[18]
-
An inert gas flow can help desorb volatile poisons.
-
A flow of a dilute oxygen mixture can be used to burn off carbonaceous deposits (coke).[18]
-
Caution: Temperature must be carefully controlled to avoid sintering (agglomeration) of the catalyst particles, which would irreversibly reduce its surface area and activity.[7][16]
Prevention Strategies: A Hierarchical Approach
Effective prevention involves a multi-layered approach, from fundamental lab practices to in-situ protective measures.
Caption: A hierarchical view of strategies to prevent catalyst poisoning.
References
- 1. esports.bluefield.edu - Catalyst Poisoning Explained Us [esports.bluefield.edu]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 7. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. aaqr.org [aaqr.org]
- 18. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Optimizing Iredium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Iridium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in iridium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The iridium catalyst may be deactivated or inhibited. Ensure that the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive. Catalyst deactivation can occur through aggregation or ligand functionalization.[1][2] Consider using a fresh batch of catalyst or a different iridium precursor.
-
Reagent Quality: The purity of substrates, reagents, and solvents is critical. Impurities can poison the catalyst. Use anhydrous and degassed solvents, and ensure the purity of your starting materials.
-
Reaction Conditions: The reaction temperature, concentration, and time may not be optimal. Systematically screen these parameters. Sometimes, elevated temperatures can lead to catalyst decomposition, so a lower temperature for a longer duration might be beneficial.[3]
-
Inadequate Mixing: If the reaction mixture is heterogeneous, vigorous stirring is necessary to ensure proper mixing of all components.
Q2: I am observing poor regioselectivity in my C-H borylation reaction. How can I improve it?
A2: Poor regioselectivity in iridium-catalyzed C-H borylation is a common issue, often governed by steric and electronic factors.
-
Ligand Choice: The ligand plays a crucial role in determining regioselectivity. Sterically bulky ligands often direct borylation to the least hindered C-H bond. For arenes with directing groups, the choice of ligand can be tuned to favor a specific position (e.g., meta-selective borylation).[4] A screening of different ligands is often necessary to achieve the desired selectivity.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity by stabilizing certain transition states over others. Experiment with a range of solvents with varying polarities.
-
Diboron (B99234) Reagent: The nature of the diboron reagent can also impact selectivity. Comparing reagents like B₂pin₂ with others may reveal improved selectivity.[4]
Q3: My photocatalytic iridium reaction is not working as expected. What are some common failure points in photoredox catalysis?
A3: In addition to the general points for iridium catalysis, photoredox reactions have unique aspects to consider.
-
Light Source: Ensure your light source has the correct wavelength to excite the iridium photocatalyst. The intensity of the light can also be a factor; insufficient light penetration in concentrated or turbid solutions can be problematic.
-
Catalyst Stability: Some iridium photocatalysts can degrade under prolonged irradiation or react with components of the reaction mixture.[2][5][6] Understanding the stability of your specific catalyst is important. High-throughput screening can help identify more stable catalyst variants.[5][6]
-
Quenching Pathways: The desired catalytic cycle may be interrupted by unproductive quenching of the excited state of the photocatalyst. Ensure that the redox potentials of your substrates are compatible with the excited-state potential of the iridium catalyst.
Q4: How do I choose the optimal solvent for my iridium-catalyzed cross-coupling reaction?
A4: Solvent choice can significantly impact reaction rate, yield, and selectivity.
-
Solubility: All reaction components, including the catalyst, substrates, and any additives, should be soluble in the chosen solvent. Poor solubility can lead to low reaction rates and reproducibility issues.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For reactions involving polar or charged species, a more polar solvent may accelerate the reaction.[7][8][9] Conversely, nonpolar solvents might be preferable for other transformations. A solvent screen is a practical approach to identify the optimal medium.
-
Coordinating Ability: Some solvents can coordinate to the metal center and inhibit catalysis. Avoid strongly coordinating solvents unless they are a deliberate part of the reaction design.
Troubleshooting Guides
Guide 1: Low or No Yield
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no product formation.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Regioselectivity in C-H Borylation
This guide outlines strategies to improve the regioselectivity of your C-H borylation reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation
Table 1: Effect of Ligand on Regioselectivity in C-H Borylation of Benzamides
| Entry | Ligand (L) | m:p Ratio | Conversion (%) |
| 1 | L1 (OMe) | 2.9:1 | >95 |
| 2 | L2 (Me) | 3.2:1 | >95 |
| 3 | L3 (H) | 3.9:1 | >95 |
| 4 | L4 (Cl) | 4.5:1 | >95 |
| 5 | L5 (CF₃) | 4.8:1 | >95 |
| Reaction conditions: Benzamide (1a), B₂pin₂, [Ir(cod)OMe]₂, Ligand, Solvent, Temperature. Data adapted from a study on meta-selective C-H borylation.[4] |
Table 2: Solvent Effects on Iridium-Catalyzed Reactions
| Solvent | Dielectric Constant (ε) | General Effect on Rate for Polar Reactions |
| Hexane | 1.9 | Can decrease rate |
| Toluene | 2.4 | Varies |
| Tetrahydrofuran (THF) | 7.6 | Often a good starting point |
| Acetonitrile (MeCN) | 37.5 | Can increase rate |
| Dimethyl Sulfoxide (DMSO) | 47 | Can significantly increase rate |
| The effect of solvent polarity on reaction rates is a general trend; the optimal solvent must be determined empirically for each specific reaction. Polar solvents tend to accelerate reactions with polar transition states.[7][8][9][10] |
Experimental Protocols
General Protocol for Iridium-Catalyzed C-H Borylation
This protocol is a general starting point and should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate (1.0 mmol, 1.0 equiv.), the diboron reagent (e.g., B₂pin₂, 1.2 equiv.), and the ligand (e.g., dtbpy, 3 mol %).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the iridium precursor (e.g., [Ir(OMe)(COD)]₂, 1.5 mol %) and the anhydrous, degassed solvent (e.g., THF, 2 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
One-Pot Iridium-Catalyzed C-H Borylation/Sonogashira Cross-Coupling
This protocol allows for the synthesis of borylated aryl alkynes in a single reaction vessel.[11]
-
Borylation Step: In a glovebox, charge a vial with [Ir(OMe)(COD)]₂ (3 mol % Ir), dtbpy (3 mol %), the aryl bromide (1.0 equiv.), and THF. Add B₂pin₂ (1.2 equiv. of boron) and stir at room temperature for 2 hours.
-
Sonogashira Coupling Step: To the crude borylation mixture, add the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), a copper co-catalyst (e.g., CuI, 10 mol %), and a base (e.g., Et₃N).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in the general borylation protocol.
Visualization of Experimental Workflow
General Workflow for Optimizing an Iridium-Catalyzed Cross-Coupling Reaction
Caption: General workflow for reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03064H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in handling hygroscopic iridium trichloride trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic iridium trichloride (B1173362) trihydrate (IrCl₃·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the essential storage and handling precautions for iridium trichloride trihydrate?
A1: Due to its hygroscopic nature, this compound trihydrate must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents.[1][2] It is recommended to handle the compound in an inert atmosphere (e.g., inside a glovebox) to minimize exposure to air and humidity.[3] Always use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
Q2: My this compound trihydrate has changed color from its typical dark green or black-brown appearance. What could be the cause?
A2: A color change in this compound trihydrate can indicate several issues. Exposure to moisture can lead to the formation of different hydrated species or hydrolysis products, which may have a different color. Additionally, decomposition can occur upon heating. The trihydrate form begins to lose water at 200 °C and can oxidize in the air at higher temperatures, eventually forming iridium(IV) oxide.[6] A visual inspection for clumping or a change in texture can also suggest moisture absorption.
Q3: I am having trouble dissolving this compound trihydrate in my solvent. What should I do?
A3: this compound trihydrate is generally soluble in water and alcohols.[1] However, the anhydrous form is insoluble in water and most common solvents.[6][7] If you are experiencing solubility issues, it could indicate that your material has partially or fully converted to the anhydrous form due to improper storage or handling. For some synthetic applications, such as the preparation of Vaska's complex, solvents like dimethylformamide (DMF) or 2-methoxyethanol (B45455) are used, often with heating under an inert atmosphere.[8][9]
Q4: How can I determine the water content of my this compound trihydrate?
A4: The most accurate method for determining the water content in hydrated salts is Karl Fischer titration.[10][11] This technique is highly specific to water and can provide precise measurements. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q5: My iridium-catalyzed reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?
A5: Low yields in iridium-catalyzed reactions can stem from several factors:
-
Catalyst Deactivation: The catalyst's activity can be diminished by impurities in the substrate, solvent, or gases, which can act as poisons.[12] The hydration state of the this compound trihydrate can also impact its catalytic activity.[13]
-
Improper Reaction Conditions: Factors such as temperature, pressure, solvent, and reaction time are crucial for the success of the reaction.[14]
-
Catalyst Decomposition: The iridium complex may be unstable under the specific reaction conditions, leading to its decomposition.[12]
To troubleshoot, you can run a control reaction with a standard substrate known to be effective with your catalyst system. This can help determine if the issue lies with the catalyst or the specific substrate and conditions of your experiment.[12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound Trihydrate
| Property | Value |
| Molecular Formula | IrCl₃·3H₂O[15][16][17] |
| Molecular Weight | 352.62 g/mol [15][16][17] |
| Appearance | Dark green to black-brown crystalline powder[6][13] |
| Melting Point | Decomposes at 763 °C[6] |
| Solubility | Soluble in water and alcohols[1] |
| Density | 5.30 g/cm³[6] |
Table 2: Elemental Composition of High-Purity this compound Trihydrate
| Element | Weight Percentage |
| Iridium (Ir) | 50-56% |
| Chlorine (Cl) | 30-34% |
| Hydrogen (H) | 1.2-2.5% |
| Oxygen (O) | 9-17% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound trihydrate using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol (B129727)
-
Karl Fischer reagent (one-component or two-component system)
-
Water standard for titer determination
-
Airtight sample handling equipment (e.g., syringe, weighing boat)
-
This compound trihydrate sample
Procedure:
-
Titer Determination:
-
Fill the burette of the Karl Fischer titrator with the appropriate titrant.
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Accurately add a known amount of water standard to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint. The titrator will calculate the titer of the reagent (mg H₂O/mL reagent). Repeat this step at least three times and use the average value.
-
-
Sample Analysis:
-
In an inert atmosphere (glovebox), accurately weigh a sample of this compound trihydrate. The sample size should be chosen to consume a reasonable volume of the titrant.[18]
-
Quickly transfer the weighed sample to the pre-tared titration vessel containing anhydrous methanol.
-
Seal the vessel and begin the titration. The titrator will automatically stop at the endpoint and calculate the percentage of water in the sample.
-
Protocol 2: Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
This protocol describes the synthesis of Vaska's complex from this compound trihydrate.
Materials:
-
This compound trihydrate (IrCl₃·3H₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dimethylformamide (DMF) or 2-methoxyethanol
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine this compound trihydrate and an excess of triphenylphosphine in a round-bottom flask equipped with a magnetic stir bar.
-
Add a high-boiling solvent such as dimethylformamide (DMF) or 2-methoxyethanol.[1][8][9]
-
Fit the flask with a reflux condenser and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.[19]
-
Heat the reaction mixture to reflux under the inert atmosphere with vigorous stirring. The reaction time will vary depending on the solvent used (e.g., 2 hours in 2-methoxyethanol at 190 °C).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, Vaska's complex, will precipitate as a yellow crystalline solid.
-
Isolate the product by vacuum filtration and wash with a suitable solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Vaska's complex.
Caption: Decision tree for handling potentially compromised IrCl₃·3H₂O.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Iridium Chloride Hydrate - ESPI Metals [espimetals.com]
- 3. discoveryalert.com.au [discoveryalert.com.au]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Vaska's complex - Wikipedia [en.wikipedia.org]
- 9. Vaska's_complex [chemeurope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 15. Z-Selective iridium-catalyzed cross-coupling of allylic carbonates and α-diazo esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. greyhoundchrom.com [greyhoundchrom.com]
- 19. odinity.com [odinity.com]
Technical Support Center: Synthesis of Iridium Complexes from Iridium(III) Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of iridium complexes synthesized from iridium(III) chloride (IrCl₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when synthesizing iridium complexes from IrCl₃?
Low yields in iridium complex synthesis can stem from several factors:
-
Purity and Form of IrCl₃: The starting material, iridium(III) chloride, exists in hydrated (IrCl₃·xH₂O) and anhydrous forms. The anhydrous form is notoriously insoluble in most common solvents, which can lead to incomplete reactions.[1][2][3][4] The hydrated form is generally more soluble and is a common starting point for iridium chemistry.[3]
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or solvent, can significantly impact yield. Many syntheses of cyclometalated iridium complexes involve a two-step process, often starting with the formation of a chloro-bridged iridium dimer.[5][6][7] This is typically followed by a ligand exchange reaction.[6][8]
-
Atmosphere Control: Many iridium complexes and their precursors are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
Ligand Properties: The electronic and steric properties of the ligands used can influence the reaction rate and the stability of the final complex.
-
Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography or recrystallization.[5][9]
Q2: How does the choice between hydrated and anhydrous IrCl₃ affect the synthesis?
The choice of IrCl₃ form is critical. Anhydrous IrCl₃ is insoluble in water, acids, and alkalis, which can make it a challenging starting material.[1][2] Hydrated iridium(III) chloride (IrCl₃·xH₂O), typically a dark green solid, is soluble in water and is the more common precursor for synthesizing iridium complexes in solution.[3][4] If you are experiencing solubility issues, ensure you are using the hydrated form.
Q3: What are typical reaction conditions for the synthesis of cyclometalated iridium(III) complexes?
A common method involves the synthesis of a chloro-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂, followed by a reaction with an ancillary ligand.
-
Dimer Formation: This step is often carried out by refluxing IrCl₃·xH₂O with the cyclometalating ligand (e.g., 2-phenylpyridine) in a solvent mixture, such as 2-ethoxyethanol (B86334) and water.[5][10]
-
Monomer Formation: The resulting dimer is then reacted with an ancillary ligand to form the final monomeric complex.[5][8] This step is often performed at elevated temperatures.
| Parameter | Typical Value/Condition | Source |
| Solvent (Dimer) | 2-Ethoxyethanol/Water (3:1 v/v) | [5][10] |
| Temperature (Dimer) | Reflux (e.g., 120-135°C) | [5][10] |
| Reaction Time (Dimer) | 24 hours | [10] |
| Solvent (Monomer) | CH₂Cl₂/CH₃OH or EtOH/H₂O | [8][10] |
| Temperature (Monomer) | Reflux (e.g., 90°C) | [10] |
Q4: How can the purification of iridium complexes be optimized to maximize yield?
Purification is a critical step where product loss often occurs.
-
Column Chromatography: This is a common method for purifying iridium complexes.[5][8] Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is necessary to achieve good separation without significant product loss.
-
Recrystallization: This technique can be highly effective for obtaining pure crystalline products.[9] Experimenting with different solvent systems (including solvent/anti-solvent combinations) and temperatures is key.[9] Low-temperature crystallization is often favored.[9]
-
Precipitation: In some cases, the desired complex can be precipitated from the reaction mixture by adding a salt, such as NH₄PF₆, for anionic exchange, which can simplify purification.[8][10][11]
Troubleshooting Guides
Problem 1: The IrCl₃ starting material is not dissolving.
-
Possible Cause: You may be using the anhydrous form of IrCl₃, which is known for its poor solubility.[1][2][3]
-
Suggested Solution:
-
Confirm that you are using hydrated iridium(III) chloride (IrCl₃·xH₂O), which is typically a dark green, hygroscopic solid.[3]
-
If you only have anhydrous IrCl₃, it can sometimes be solubilized by heating in hydrochloric acid, though this is not always effective.[4] A more robust method involves converting it to a soluble form like hexachloroiridic acid (H₂IrCl₆) by boiling in aqua regia.[4]
-
Problem 2: The yield of the chloro-bridged iridium dimer is low.
-
Possible Cause 1: Incomplete reaction due to insufficient heating or reaction time.
-
Suggested Solution 1: Ensure the reaction is heated to reflux (around 120°C for a 2-ethoxyethanol/water mixture) and maintained for at least 24 hours to ensure completion.[10]
-
Possible Cause 2: The reaction mixture was not properly degassed.
-
Suggested Solution 2: Purge the reaction mixture with an inert gas (argon or nitrogen) before heating to remove oxygen, which can interfere with the reaction.[10]
Problem 3: The final complex is obtained as an inseparable mixture of isomers (e.g., fac/mer).
-
Possible Cause: The synthesis conditions favor the formation of multiple geometric isomers. Both facial (fac) and meridional (mer) isomers can form, and they often have different photophysical properties.[12]
-
Suggested Solution:
-
Modify Reaction Conditions: Temperature and solvent can influence the isomeric ratio. Try running the reaction at a lower temperature for a longer period.
-
Chromatographic Separation: Isomers can sometimes be separated using specialized chromatography techniques like Supercritical Fluid Chromatography (SFC) or by carefully optimizing normal-phase liquid chromatography.[12]
-
Purification by Sublimation: While sublimation is a common purification technique for these materials, be aware that it can sometimes induce thermal isomerization, potentially converting a pure isomer into a mixture.[12]
-
Problem 4: The final product appears to be impure after purification.
-
Possible Cause 1: Co-elution of impurities during column chromatography.
-
Suggested Solution 1: Optimize the chromatography conditions. Try a different eluent system with a shallower gradient or a different stationary phase.
-
Possible Cause 2: The product is unstable under the purification conditions.
-
Suggested Solution 2: Some iridium complexes can be sensitive to light or air. Ensure purification is carried out with minimal exposure to light and under an inert atmosphere if necessary.
-
Possible Cause 3: Residual starting materials or ligands.
-
Suggested Solution 3: Multiple purification steps may be necessary. For example, after column chromatography, perform a recrystallization to remove any remaining impurities.[9]
Experimental Protocols
Protocol 1: Synthesis of a Cyclometalated Iridium Dimer, [Ir(ppy)₂Cl]₂
This protocol is adapted from literature procedures for the synthesis of the common precursor, dichlorido-bis(2-phenylpyridine)iridium(III) dimer.[10]
-
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-ethoxyethanol
-
Deionized water
-
-
Procedure:
-
Combine IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.5 equivalents) in a round-bottom flask.
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
-
Purge the mixture with argon for 15-20 minutes.
-
Heat the reaction to reflux (approximately 120°C) with vigorous stirring under an argon atmosphere for 24 hours. A yellow precipitate should form.
-
Cool the mixture to room temperature.
-
Collect the yellow solid by filtration, wash with methanol, and then with hexane.
-
Dry the resulting yellow powder under vacuum. This crude dimer is often used in the next step without further purification.[10]
-
Protocol 2: Synthesis of a Monomeric Iridium Complex, --INVALID-LINK--
This protocol describes the reaction of the dimer with an ancillary N^N ligand (e.g., 2,2'-bipyridine) followed by counter-ion exchange.
-
Materials:
-
[Ir(ppy)₂Cl]₂ dimer (from Protocol 1)
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
Dichloromethane (DCM) and Methanol (MeOH) or Ethanol (B145695) (EtOH) and Water
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
-
Procedure:
-
Suspend the [Ir(ppy)₂Cl]₂ dimer (1 equivalent) and the ancillary ligand (2.2 equivalents) in a solvent mixture such as DCM/MeOH or EtOH/H₂O.[8][10]
-
Degas the mixture with argon.
-
Heat the mixture to reflux for 4-6 hours until the solution becomes clear and brightly colored.[11]
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ (in excess) to the reaction mixture and stir for 1 hour.[8][11] A precipitate should form.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. reddit.com [reddit.com]
- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. labpartnering.org [labpartnering.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 8. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Synthesis and Stabilization of Iridium Nanoparticles from IrCl₃
Welcome to the technical support center for the synthesis and stabilization of iridium nanoparticles (IrNPs) from iridium (III) chloride (IrCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a stabilizing agent in the synthesis of iridium nanoparticles?
A1: A stabilizing agent, also known as a capping agent, is crucial for preventing the agglomeration of iridium nanoparticles during and after their synthesis.[1] Nanoparticles are thermodynamically unstable and tend to aggregate to reduce their high surface energy. Stabilizing agents adsorb onto the nanoparticle surface, creating a protective layer that prevents them from clumping together through steric or electrostatic repulsion. This ensures a stable colloidal suspension of well-dispersed nanoparticles.
Q2: Which stabilizing agents are commonly used for iridium nanoparticles synthesized from IrCl₃?
A2: Polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA) are common and effective stabilizing agents for iridium nanoparticles.[2][3] Other options include polyoxyethylene lauryl ether (POLE), though it may result in larger and less stable particles.[2][3][4] Tannin, a natural polyphenol, has also been used as a stabilizer in green synthesis approaches.[5]
Q3: What are the key factors that influence the size and stability of the synthesized iridium nanoparticles?
A3: Several factors significantly impact the final characteristics of iridium nanoparticles:
-
Type and Concentration of Stabilizing Agent: The choice of stabilizer and its concentration directly affects particle size and stability.[2][3][4]
-
Reducing Agent: The type and concentration of the reducing agent (e.g., alcohols, sodium borohydride) influence the reaction kinetics and subsequent particle formation.[1][6]
-
Reaction Temperature: Temperature affects the rate of reduction and nucleation, thereby influencing particle size and distribution.[1]
-
pH of the solution: The pH can influence the reduction potential of the precursor and the effectiveness of the stabilizing agent. Acidic conditions, for instance, can induce flocculation and precipitation.[7]
-
Concentration of the Iridium Precursor (IrCl₃): The initial concentration of IrCl₃ can impact the nucleation and growth process.[1]
Q4: How can I characterize the synthesized iridium nanoparticles?
A4: A combination of techniques is recommended for thorough characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[2][3]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the iridium nanoparticles.[2][6]
-
UV-Vis Spectroscopy: To monitor the formation of nanoparticles by observing changes in the absorption spectrum.[2]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a colloidal suspension.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states at the nanoparticle surface.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and stabilization of iridium nanoparticles from IrCl₃.
Problem 1: The synthesized nanoparticles are aggregated or have a very broad size distribution.
| Possible Cause | Troubleshooting Step |
| Insufficient Stabilizer Concentration | Increase the concentration of the stabilizing agent (e.g., PVP, PVA) in the reaction mixture. A higher concentration can provide better surface coverage and prevent agglomeration. |
| Ineffective Stabilizing Agent | Consider switching to a different stabilizing agent. PVP and PVA have been shown to be effective for iridium nanoparticles.[2][3][4] |
| Incorrect Order of Reagent Addition | Ensure that the stabilizing agent is present in the solution before the reduction of the iridium precursor begins. This allows the stabilizer to adsorb to the nanoparticle surface as it forms. |
| Inadequate Mixing | Use vigorous and consistent stirring throughout the synthesis process to ensure a homogeneous reaction environment. |
| Unfavorable pH | Check and adjust the pH of the reaction mixture. Extreme pH values can affect the stability of the nanoparticles and the effectiveness of the stabilizer. |
Problem 2: The final product contains unreacted IrCl₃ precursor.
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent (e.g., sodium borohydride) to the IrCl₃ precursor to ensure complete reduction.[9] |
| Low Reaction Temperature | Increase the reaction temperature to enhance the rate of reduction. However, be mindful that this can also affect particle size. |
| Short Reaction Time | Extend the reaction time to allow for the complete reduction of the iridium precursor. |
| Impure Precursor or Reagents | Use high-purity IrCl₃ and fresh reducing agents. Impurities can interfere with the reduction process. |
Problem 3: The yield of iridium nanoparticles is low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | Refer to the troubleshooting steps for "Unreacted IrCl₃ precursor" to ensure complete reduction. |
| Loss of Nanoparticles During Purification | Optimize the purification process (e.g., centrifugation speed and duration) to minimize the loss of smaller nanoparticles. |
| Precipitation of Nanoparticles | If the nanoparticles are precipitating out of solution, this indicates instability. Refer to the troubleshooting steps for "Aggregated nanoparticles." |
Quantitative Data
Table 1: Effect of Different Stabilizing Agents on Iridium Nanoparticle Size
| Stabilizing Agent | Average Particle Size (nm) | Stability | Reference |
| PVP | 4.12 - 4.5 | Stable for over six months | [2][3][4] |
| PVA | 2.74 - 7.0 | Stable for over six months | [2][3][4] |
| POLE | 20.41 - 42.25 | Less stable, larger size | [2][3][4] |
Table 2: Influence of Synthesis Parameters on Iridium Nanoparticle Size (Gamma Irradiation Method)
| Ir Precursor Conc. (mM) | PVP Conc. (mM) | Absorbed Dose (kGy) | Average Particle Size (nm) | Reference |
| 6 | 0.3 | 60 | 2.4 | [10][11] |
Experimental Protocols
Protocol 1: Chemical Reduction using Alcohols and PVP Stabilization
This protocol is adapted from a method using monohydric and dihydric alcohols as reducing agents.[1]
Materials:
-
Iridium (III) chloride hydrate (B1144303) (IrCl₃·3H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Methanol (or other suitable alcohol like ethanol, n-propanol, ethylene (B1197577) glycol)
-
Sodium hydroxide (B78521) (NaOH) solution (0.2 M)
-
Deionized water
Procedure:
-
Prepare a solution of IrCl₃·3H₂O (e.g., 7.9 x 10⁻⁴ mol) in 25 mL of the chosen alcohol solvent.
-
In a separate beaker, dissolve PVP (e.g., 3.78 x 10⁻⁶ mol) in 18.4 mL of deionized water.
-
Slowly mix the two solutions at room temperature with magnetic stirring.
-
Add 1 mL of 0.2 M NaOH solution dropwise while stirring vigorously.
-
Transfer the solution to a three-necked round-bottom flask and heat in an oil bath at 180°C for 1-2 hours, or until the solution color changes from brown to black, indicating the formation of iridium nanoparticles.
-
Allow the solution to cool to room temperature. The resulting colloidal suspension contains PVP-stabilized iridium nanoparticles.
Protocol 2: Ligand-Free Synthesis via Borohydride (B1222165) Reduction
This protocol describes a method for producing small, ligand-free iridium nanoparticles.[6]
Materials:
-
Iridium (III) chloride (IrCl₃)
-
Borane morpholine (B109124) complex or Sodium Borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of IrCl₃.
-
Prepare a solution of the borohydride reducing agent (e.g., a 10-fold molar excess relative to IrCl₃).
-
Under aerobic conditions and at room temperature, add the borohydride solution to the IrCl₃ solution while stirring.
-
The reaction proceeds readily, and the formation of iridium nanoparticles is indicated by a color change.
-
The resulting nanoparticles are colloidally stable in water.
Visualizations
Caption: Experimental workflow for the synthesis and troubleshooting of iridium nanoparticles.
Caption: Logical relationships between synthesis parameters and iridium nanoparticle properties.
References
- 1. irphouse.com [irphouse.com]
- 2. researchgate.net [researchgate.net]
- 3. file.scirp.org [file.scirp.org]
- 4. Effect of PVP, PVA and POLE surfactants on the size of iridium nanoparticles [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Ligand-Free Iridium Nanoparticles and Their In Vitro Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Radiation-assisted synthesis of iridium and rhodium nanoparticles supported on polyvinylpyrrolidone | Semantic Scholar [semanticscholar.org]
Technical Support Center: Iridium Trichloride Catalyst Regeneration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the regeneration of iridium trichloride (B1173362) and other iridium-based catalysts. The regeneration procedures for heterogeneous and homogeneous catalysts differ significantly and are addressed in separate sections.
Section 1: Heterogeneous Iridium Catalysts
Supported iridium catalysts, often used in hydrocarbon processing, are prone to deactivation through coking (carbonaceous deposits) and sintering (agglomeration of iridium particles). Regeneration aims to remove these deposits and redisperse the active metal sites.
Troubleshooting Guide & FAQs
Q1: My supported iridium catalyst has lost activity. What is the likely cause?
A1: The most common cause of deactivation for supported iridium catalysts is the deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites.[1] Another common issue, often occurring during high-temperature operation or improper regeneration, is the agglomeration of iridium metal particles into larger crystallites, which reduces the active surface area.[1][2]
Q2: I tried a simple "burn-off" regeneration in air, but the catalyst's activity was not fully restored. Why?
A2: While a simple oxidative treatment can remove carbon deposits, it can also cause the iridium particles to agglomerate (sinter) into larger, less active crystallites, especially at high temperatures.[1] Unlike platinum, iridium is not easily redispersed by simple treatment with chlorine-containing reagents after agglomeration.[1] A multi-step procedure involving reduction and halogenation is necessary for effective redispersion.
Q3: What is the general procedure for regenerating a coked, supported iridium catalyst?
A3: A proven method involves a four-step sequence:
-
Controlled Oxidation: Burning off carbonaceous deposits in an oxygen-containing atmosphere.
-
Reduction: Treating the catalyst with hydrogen to convert iridium oxides to metallic iridium.
-
Halogenation: Contacting the reduced catalyst with a halogen-containing gas to redisperse the iridium.
-
Repetition: Repeating the reduction and halogenation steps to maximize redispersion and activity recovery.[1]
Q4: During the initial oxidation (coke burn-off), my reactor temperature spiked. Is this a problem?
A4: Yes, this is a significant problem. The coke combustion reaction is highly exothermic.[3] Uncontrolled high temperatures can lead to severe thermal degradation and sintering of the catalyst, making subsequent redispersion difficult and potentially causing irreversible damage to the support material.[2][3] It is crucial to control the oxygen concentration and temperature carefully during this step.
Q5: Can I regenerate a supported iridium catalyst that has been poisoned by sulfur?
A5: Sulfur is a common catalyst poison that can strongly bind to active sites.[4] The standard regeneration procedure for coking may not be effective for sulfur poisoning. Specialized treatments, which are beyond the scope of this standard guide, may be required. In some cases, a high-temperature oxidation step can convert sulfides to oxides, which are then removed, but this risks sintering the metal.
Experimental Protocol: Regeneration of a Coked Iridium-on-Alumina Catalyst
This protocol is adapted from a patented industrial process and is intended for catalysts deactivated by carbonaceous deposits.[1]
Safety Precaution: This procedure involves hazardous materials, including hydrogen and halogenated compounds, at high temperatures. It must be performed in a suitable reactor (e.g., a tube furnace) with appropriate safety controls and monitoring.
Materials:
-
Deactivated (coked) iridium-on-alumina catalyst
-
Nitrogen (high purity)
-
Oxygen/Nitrogen mixture (e.g., 1-2% O₂)
-
Hydrogen (high purity)
-
Chlorine/Nitrogen mixture (or another suitable halogen-containing gas)
Procedure:
-
Coke Combustion (Oxidation):
-
Place the coked catalyst in the reactor.
-
Purge the system thoroughly with nitrogen.
-
Heat the catalyst to 340-490°C under a nitrogen flow.
-
Introduce a controlled flow of a dilute oxygen/nitrogen mixture. Crucially, monitor the reactor temperature to prevent thermal runaway. Adjust the oxygen concentration or flow rate to maintain the temperature within the desired range.
-
Continue this step until the combustion of coke is complete (indicated by the cessation of CO₂/CO formation in the off-gas).
-
Purge the system with nitrogen to remove all oxygen.
-
-
First Reduction:
-
While maintaining the temperature at 350-550°C, switch the gas flow from nitrogen to hydrogen.
-
Hold under hydrogen flow for 2-4 hours to ensure the complete reduction of iridium oxides to metallic iridium.
-
Purge the system with nitrogen.
-
-
Halogenation:
-
At a temperature of at least 300°C, introduce a flow of a gas containing an elemental halogen (e.g., chlorine in nitrogen).
-
Continue this treatment for 1-2 hours to convert the metallic iridium into mobile species that can redisperse across the support surface.
-
Purge the system with nitrogen.
-
-
Second Reduction/Halogenation Cycle:
-
Repeat Step 2 (Reduction) to convert the redispersed iridium species back to their metallic form.
-
Repeat Step 3 (Halogenation) to further enhance dispersion.
-
A final reduction step (Step 2) is performed to ensure the catalyst is in its active metallic state before use.
-
-
Cool Down:
-
Cool the reactor to the desired reaction temperature or to room temperature under a flow of nitrogen or hydrogen.
-
Data on Regeneration Efficiency
The effectiveness of regeneration can be quantified by measuring the recovery of catalytic activity or the redispersion of the metal.
| Catalyst Type | Deactivation Cause | Regeneration Method | Activity/Dispersion Recovery | Reference |
| Supported Ir/Al₂O₃ | Agglomeration | Multi-step Oxidation/Reduction/Halogenation | 81% of Iridium redispersed to <50Å | [1] |
| General Hydroprocessing | Coking, Fouling | Ex-situ Thermal & Chemical Treatment | 80-90% of fresh activity recovered | [5] |
| Spent Refinery Catalysts | Coking, Poisoning | Ex-situ Regeneration | >80% of baseline activity recovered | [5] |
Regeneration Workflow for Heterogeneous Iridium Catalyst
Caption: Workflow for regenerating coked and sintered supported iridium catalysts.
Section 2: Homogeneous Iridium Catalysts
Deactivation of homogeneous iridium catalysts is highly specific to the complex's structure and the reaction conditions. Mechanisms can include ligand degradation, formation of inactive dimers or clusters, or irreversible coordination of inhibitors.
Troubleshooting Guide & FAQs
Q1: My homogeneous iridium-pincer complex for dehydrogenation has stopped working. What could be the issue?
A1: Deactivation of iridium pincer complexes can occur through several pathways. One known mechanism is the hydrogenation of the ligand itself under reaction conditions, leading to a catalytically inactive species.[6] Another possibility is the formation of highly stable and inactive dinitrogen complexes if even trace amounts of nitrogen are present in the reaction atmosphere.[7] Finally, the catalyst can form inactive hydride clusters.
Q2: My iridium-catalyzed hydrogenation reaction is sluggish and stops before completion. Could an impurity be the cause?
A2: Yes. Homogeneous catalysts can be highly sensitive to impurities. For certain iridium catalysts used in amine racemization, deactivation occurs due to the strong coordination of ammonia (B1221849) or methylamine, which can be formed as byproducts of imine hydrolysis.[8] These small, strong-binding ligands can block the iridium center and halt catalysis.[8] Rigorous exclusion of water and control of substrate concentration can help suppress this deactivation pathway.[8]
Q3: Is it possible to regenerate a deactivated homogeneous iridium catalyst?
A3: In some specific cases, yes. Regeneration is highly dependent on the deactivation mechanism.
-
Oxidative Regeneration: An iridium(III) hydride complex, formed as the deactivated state in an alkane dehydrogenation reaction, was quantitatively regenerated to the active iridium(III) acetate (B1210297) complex by treatment with molecular oxygen.[9]
-
Acid Treatment: For an iridium catalyst deactivated by coordinated methylamine, partial reactivation was achieved by adding hydroiodic acid (HI).[8]
-
Electrochemical Treatment: For iridium oxide catalysts used in water oxidation, activity loss was found to be largely recoverable after an electrochemical reductive treatment.[10]
Q4: My photoredox reaction with an iridium catalyst has stopped. Can it be reactivated?
A4: Deactivation in photoredox catalysis can be complex. In one studied case, an iridium hydrogenation catalyst formed an inactive benzofuranyl species under thermal conditions. This deactivation could be reversed by irradiating the system with blue light under a hydrogen atmosphere, which released the inhibiting ligand and regenerated the active iridium hydride precatalyst.
Logical Diagram: Deactivation and Reactivation Pathways
This diagram illustrates the general concept of a homogeneous catalyst's lifecycle, where it can enter reversible or irreversible deactivation pathways.
Caption: Generalized pathways for homogeneous catalyst activation and deactivation.
References
- 1. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A metal–organic framework immobilised iridium pincer complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mordorintelligence.com [mordorintelligence.com]
- 6. [PDF] Activity and Durability of Iridium Nanoparticles in the Oxygen Evolution Reaction | Semantic Scholar [semanticscholar.org]
- 7. Iridium PCP pincer complexes: highly active and robust catalysts for novel homogeneous aliphatic dehydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low catalytic activity of iridium trichloride
Technical Support Center: Iridium Trichloride (B1173362) Catalysis
Welcome to the technical support center for iridium trichloride catalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of this compound and its derivatives in catalytic applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, focusing on low catalytic activity, catalyst handling, and deactivation.
Category 1: Catalyst Integrity and Handling
Question 1: My this compound won't dissolve. What is the issue?
Answer: The solubility of iridium(III) chloride is highly dependent on its hydration state.
-
Anhydrous Iridium(III) Chloride (IrCl₃): This form is insoluble in water, acids, and most common solvents.[1][2][3] It is a dark green or brown crystalline solid.[1][4] If you are using the anhydrous form, it will not dissolve and cannot be used as a soluble catalyst precursor without specific treatment.
-
Hydrated Iridium(III) Chloride (IrCl₃·xH₂O): This is the more commonly used form and is soluble in water and alcohols.[5][6] It typically appears as a hygroscopic, dark green solid.[1][4] If your hydrated salt is not dissolving, it may have been dehydrated during storage.
Question 2: What are the proper storage and handling procedures for this compound?
Answer: Proper storage and handling are critical to maintaining the catalytic potential of this compound.
-
Storage: this compound, particularly the hydrated form, is hygroscopic and sensitive to moisture.[4][7][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like argon or nitrogen.[7][9]
-
Handling: Avoid creating dust when handling the solid.[7][10] Use personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[9][11] Whenever possible, handle the compound in a controlled environment, such as a glovebox or under a fume hood, to minimize exposure to air and moisture.[7][12]
Category 2: Low Catalytic Activity & Reaction Yield
Question 3: My reaction is showing low to no conversion. What are the common causes related to the catalyst?
Answer: Low conversion is a frequent issue that can often be traced back to the state of the catalyst. The primary causes include:
-
Inactive Catalyst Species: this compound is often a precursor, not the active catalyst itself. The active species must be generated in situ. This activation may require specific reagents or conditions which, if not met, will result in low activity.[12]
-
Presence of Impurities: Water, oxygen, and other impurities in solvents or reagents can deactivate the catalyst.[12] Peroxides in ethereal solvents (like THF) are particularly damaging.[12] Ensure all solvents are rigorously dried and degassed and that reagents are of high purity.
-
Improper Handling: As mentioned, exposure to moisture and air can compromise the catalyst's integrity even before the reaction begins.[7][10]
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or the formation of inactive iridium species.[13][14]
Question 4: How do reaction conditions affect the catalytic activity?
Answer: Reaction conditions play a crucial role in the efficiency and selectivity of iridium-catalyzed reactions.
-
Temperature: Temperature can significantly influence reaction rates and selectivity. For some reactions, lower temperatures may be required to achieve higher enantioselectivity.[12] However, excessively high temperatures can cause thermal degradation (sintering) of the catalyst, reducing its active surface area.[14][15]
-
Solvent: The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of catalytic intermediates.[12] In some cases, the solvent can even influence the formation of the active catalytic species.[16] Screening a range of solvents with different polarities may be necessary for optimization.
Troubleshooting Workflow
If you are experiencing low catalytic activity, follow this logical troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low iridium catalyst activity.
Catalyst Deactivation
Question 5: My reaction started well but then stopped. What could cause this catalyst deactivation?
Answer: The gradual loss of catalytic activity during a reaction is known as deactivation. The most common mechanisms are:
-
Poisoning: This occurs when impurities in the reaction mixture, such as sulfur, nitrogen compounds, or heavy metals, strongly bind to the active sites of the catalyst, rendering them inactive.[13][14][15]
-
Coking or Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites and pores.[13][14][17] This is common in reactions involving hydrocarbons at high temperatures.
-
Sintering (Thermal Degradation): High temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles.[13][14][15] This reduces the available surface area for the reaction and is generally irreversible.
-
Ligand Degradation: In many cases, this compound is used with organic ligands to form the active catalyst. Under certain reaction conditions, these ligands can themselves decompose or undergo side reactions, leading to catalyst deactivation.[18]
Caption: Common pathways for iridium catalyst deactivation.
Quantitative Data Summary
The optimal conditions for iridium catalysis are highly reaction-dependent. The following table provides general guidelines and examples found in the literature. Researchers should perform their own optimization for specific transformations.
| Parameter | General Range / Condition | Notes |
| Catalyst Form | Hydrated Iridium(III) Chloride (IrCl₃·xH₂O) | The hydrated form is soluble and typically used as a precursor.[1][6] |
| Catalyst Loading | 0.5 - 5 mol % | Can be lower for highly efficient systems; higher loading might be needed for difficult transformations.[19] |
| Temperature | -20 °C to 150 °C | Highly dependent on the specific reaction. Asymmetric reactions often benefit from lower temperatures.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation by moisture.[7][9] |
| Solvents | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Octane | Must be anhydrous and degassed. Ethereal solvents should be checked for peroxides.[12][16] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing an Iridium Catalyst Stock Solution
This protocol outlines the basic steps for safely handling this compound hydrate (B1144303) and preparing a stock solution for catalytic reactions.
-
Preparation: Ensure the fume hood or glovebox is clean and dry. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Weighing: In a controlled environment (glovebox preferred), weigh the required amount of Iridium(III) chloride hydrate into a clean, dry vial.[12] Handle the solid carefully to avoid generating dust.[10]
-
Dissolution: Add the required volume of anhydrous, degassed solvent to the vial using a syringe.
-
Mixing: Gently swirl or stir the mixture until the catalyst precursor is fully dissolved. The solution should be a clear, colored solution (often dark green or brown).
-
Storage: Tightly seal the vial with a septum cap and wrap with paraffin (B1166041) film. Store the stock solution in a cool, dark place, preferably in a desiccator or refrigerator, under an inert atmosphere.
Protocol 2: General Procedure for In-Situ Catalyst Activation
This is a conceptual protocol, as the specific activation method depends entirely on the reaction and ligands used.
-
Initial Setup: In an oven-dried flask under an inert atmosphere, add the substrate and any required additives (e.g., base, Lewis acid).[19]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Ligand Addition: If the reaction requires a ligand, add the appropriate amount of the ligand solution or solid to the reaction flask.
-
Precursor Addition: Add the required volume of the this compound stock solution (from Protocol 1) to the flask.
-
Activation Step: Stir the mixture at room temperature or a specified pre-reaction temperature for a designated period (e.g., 15-60 minutes) to allow for the formation of the active catalytic complex before initiating the reaction (e.g., by adding the final reagent or increasing the temperature).
Protocol 3: Simplified Catalyst Regeneration from Carbonaceous Deposits
For supported iridium catalysts deactivated by coking, a regeneration procedure can sometimes restore activity. This is a simplified representation of industrial processes.[20][21]
-
Oxidation (Coke Removal): Carefully contact the deactivated catalyst with a low-concentration oxygen stream at an elevated temperature (e.g., < 600°C) to burn off carbonaceous residues.[20] This step must be carefully controlled to avoid thermal damage (sintering) to the catalyst.
-
Reduction: Contact the catalyst with a hydrogen stream at high temperature to reduce the iridium oxides back to their metallic form.[20]
-
Redispersion: Treat the reduced catalyst with a halogen-containing gas (e.g., chlorine) at high temperature (e.g., > 300°C) to redisperse the iridium particles, breaking up agglomerates formed during the reaction or regeneration process.[20]
-
Repeat: Steps 2 and 3 may need to be repeated to achieve full redispersion and restore high catalytic activity.[20]
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. Iridium(III)_chloride [chemeurope.com]
- 5. americanelements.com [americanelements.com]
- 6. Ir 113 this compound solid | Johnson Matthey [matthey.com]
- 7. Iridium Chloride - ESPI Metals [espimetals.com]
- 8. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 9. This compound(10025-83-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. Iridium Chloride Hydrate - ESPI Metals [espimetals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 18. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 21. ijset.com [ijset.com]
Technical Support Center: Minimizing Side Reactions in Iridium-Catalyzed Synthesis
Welcome to the Technical Support Center for Iridium-Catalyzed Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of side reactions in common iridium-catalyzed transformations, including C-H activation, asymmetric hydrogenation, and photoredox catalysis.
I. Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during iridium-catalyzed reactions.
Iridium-Catalyzed C-H Activation
Q1: My C-H activation reaction is showing low conversion and the formation of multiple unidentified byproducts. What are the likely causes and how can I address them?
A1: Low conversion and the formation of multiple byproducts in C-H activation can stem from several factors. A primary cause can be catalyst deactivation.[1] To troubleshoot this, consider the following:
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Oxygen can lead to catalyst degradation.
-
Solvent and Reagent Purity: Use freshly distilled and degassed solvents. Impurities, particularly water or peroxides in ethereal solvents, can poison the catalyst. Ensure all solid reagents are thoroughly dried before use.
-
Catalyst Pre-activation: In some instances, pre-activating the catalyst or preparing the active catalytic species in situ under inert conditions can enhance reproducibility and activity.
-
Ligand Choice: The electronic and steric properties of the ligand play a crucial role in catalyst stability and selectivity.[2][3][4] If catalyst deactivation is suspected, switching to a more robust ligand, such as a strongly coordinating N-heterocyclic carbene (NHC), may be beneficial.
Q2: I am observing poor regioselectivity in my directed C-H borylation reaction. How can I improve the selectivity for the desired isomer?
A2: Poor regioselectivity is a common challenge in C-H activation. The directing group, ligand, and solvent can all significantly influence the site of functionalization.
-
Ligand Modification: The steric and electronic properties of the ligand are paramount in controlling regioselectivity. For instance, in the iridium-catalyzed borylation of aromatic imines, the use of a bulky ligand like 4,5,7,8-tetramethyl-1,10-phenanthroline (TMP) can favor meta-borylation due to steric hindrance at the ortho positions. Conversely, a less sterically demanding and more electron-donating ligand like 8-aminoquinoline (B160924) (AQ) can promote ortho-selectivity.[3]
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the regioselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Directing Group Modification: The nature of the directing group itself can be altered to favor a specific C-H bond activation.
Q3: My reaction is producing a significant amount of di-substituted product instead of the desired mono-substituted product. How can I enhance mono-selectivity?
A3: Over-functionalization is a frequent side reaction. To improve mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. Using a slight excess of the substrate relative to the coupling partner can sometimes favor mono-functionalization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize the formation of di-substituted products. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the desired mono-substituted product is maximized.
-
Additives: In some cases, additives can modulate the reactivity and selectivity. For example, in the iridium-catalyzed monoiodination of benzoic acids, the use of a silver(I) additive was found to be crucial for achieving high mono-selectivity.[1]
Iridium-Catalyzed Asymmetric Hydrogenation
Q1: The enantiomeric excess (ee) of my asymmetric hydrogenation is lower than expected. What are the potential reasons and how can I improve it?
A1: Suboptimal enantioselectivity can be attributed to several factors. Here are some key areas to investigate:
-
Catalyst and Ligand Purity: The purity of the chiral ligand and the iridium precursor is critical. Even small amounts of impurities can have a detrimental effect on the enantioselectivity. Ensure the catalyst is handled and stored under inert conditions to prevent decomposition.
-
Solvent Choice: The solvent can significantly influence the enantioselectivity by affecting the conformation of the catalyst-substrate complex. Screening a variety of solvents, including both polar and non-polar options, is recommended. For instance, in some iridium-catalyzed hydrogenations, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are preferred.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, as it amplifies the energy difference between the diastereomeric transition states.
-
Hydrogen Pressure: The pressure of hydrogen gas can also impact the enantioselectivity. It is worthwhile to screen a range of pressures to find the optimal conditions for your specific substrate.
Q2: My hydrogenation reaction is slow or stalls before completion. What can I do to improve the reaction rate and conversion?
A2: Sluggish or incomplete reactions are often due to catalyst inhibition or deactivation. Consider these troubleshooting steps:
-
Catalyst Loading: While a low catalyst loading is desirable, it may be insufficient for challenging substrates. A modest increase in the catalyst loading can sometimes improve the reaction rate and conversion.
-
Additives: The presence of additives can be crucial. For some iridium-catalyzed hydrogenations, the addition of a base or a Lewis acid can significantly enhance the catalytic activity.[5]
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons. Ensure your substrate is of high purity.
-
Catalyst Deactivation Pathways: Be aware of potential catalyst deactivation pathways, such as the formation of inactive dimers or trimers.[6] In such cases, modifying the ligand or reaction conditions to disfavor these pathways may be necessary.
Iridium-Based Photoredox Catalysis
Q1: My photoredox reaction is not proceeding to completion, and I observe decomposition of the photocatalyst. What are the likely causes?
A1: Photocatalyst decomposition is a common issue in photoredox catalysis. Here are some potential causes and solutions:
-
Light Source Intensity and Wavelength: Ensure that the wavelength of your light source is appropriate for the absorption spectrum of your iridium photocatalyst. Excessive light intensity can lead to photodegradation.
-
Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen. Rigorously degas your reaction mixture and maintain an inert atmosphere throughout the experiment.
-
Sacrificial Reagent: The choice and concentration of the sacrificial electron donor or acceptor are critical. An inappropriate sacrificial reagent can lead to side reactions that decompose the photocatalyst.
-
Solvent Compatibility: The solvent should be transparent at the wavelength of irradiation and should not react with the excited state of the photocatalyst or any of the reaction intermediates.
Q2: I am observing the formation of byproducts from side reactions of the radical intermediates. How can I improve the selectivity of my photoredox reaction?
A2: Controlling the reactivity of radical intermediates is key to achieving high selectivity. Consider the following:
-
Concentration: The concentration of the reactants can influence the rates of competing radical pathways. Running the reaction at a higher or lower concentration may favor the desired reaction pathway.
-
Additives: Additives can be used to trap unwanted radical intermediates or to promote the desired radical reaction.
-
Temperature: While many photoredox reactions are run at room temperature, adjusting the temperature can sometimes influence the selectivity by altering the relative rates of competing reaction pathways.
II. Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the outcome of iridium-catalyzed reactions.
Table 1: Effect of Ligand on Regioselectivity in Iridium-Catalyzed C-H Borylation of Aromatic Imines
| Ligand | Product Ratio (ortho:meta) | Reference |
| 8-aminoquinoline (AQ) | >20 : 1 | [3] |
| 4,5,7,8-tetramethyl-1,10-phenanthroline (TMP) | 1 : >20 | [3] |
Table 2: Effect of Solvent on Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation
| Substrate | Ligand | Solvent | ee (%) | Reference |
| (E)-1,2-diphenylpropene | (S)-BINAP | Toluene | 95 | [7] |
| (E)-1,2-diphenylpropene | (S)-BINAP | Dichloromethane | 92 | [7] |
| (E)-1,2-diphenylpropene | (S)-BINAP | Methanol | 85 | [7] |
Table 3: Effect of Temperature on Yield and Selectivity in an Iridium-Catalyzed Reaction
| Reaction | Temperature (°C) | Yield (%) | Selectivity (Product A : Product B) | Reference |
| Rh2(II)-Catalyzed Si-H Insertion | Room Temperature | 81 | 91:9 | [8] |
| Rh2(II)-Catalyzed Si-H Insertion | 0 | 75 | 97:3 | [8] |
Note: Data for a Rh(II)-catalyzed reaction is presented as a representative example of temperature effects on selectivity, as directly comparable quantitative data for an iridium-catalyzed side reaction was not available in the initial search results.
III. Experimental Protocols
General Procedure for Iridium-Catalyzed C-H Amination
This protocol is adapted from a high-throughput experimentation-based methodology for the amination of substrates with a wide range of directing groups.[9]
-
Catalyst Solution Preparation: In a glovebox, prepare a stock solution of [Cp*Ir(H₂O)₃]SO₄ (10 mol%) in an appropriate anhydrous and degassed solvent (e.g., 1,2-dichloroethane).
-
Reaction Setup: To a vial containing the substrate (1.0 equiv.) and a magnetic stir bar, add the desired azide (B81097) reagent (1.5 equiv.).
-
Reaction Initiation: Add the catalyst solution to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The crude reaction mixture can be filtered through a short plug of silica (B1680970) gel and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the desired aminated product.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins
This protocol is a general procedure based on methodologies developed for the asymmetric hydrogenation of unfunctionalized olefins using Ir/P,N-ligand complexes.
-
Catalyst Preparation: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral P,N-ligand in an anhydrous and degassed solvent (e.g., dichloromethane) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: Add the olefin substrate to the catalyst solution.
-
Hydrogenation: Place the Schlenk flask in an autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 bar).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for the required time (typically 12-24 hours).
-
Work-up and Analysis: After the reaction is complete, carefully depressurize the autoclave. Remove the solvent in vacuo. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product can be further purified by flash chromatography if necessary.
General Procedure for a Photoredox/Nickel Dual Catalytic Cross-Coupling Reaction
This protocol describes a general setup for a photoredox/nickel dual catalytic reaction for the cross-coupling of an alkyltrifluoroborate with an aryl halide.
-
Reaction Setup: In a glovebox, add the iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(bpy)]PF₆), the nickel catalyst (e.g., NiCl₂·glyme), the ligand for nickel (e.g., a bipyridine derivative), the potassium alkyltrifluoroborate, the aryl halide, and a base (e.g., K₂CO₃) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., DMF).
-
Degassing: Seal the vial and remove it from the glovebox. Further degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature for the specified reaction time.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by flash column chromatography.
IV. Visualizations
The following diagrams illustrate key mechanistic pathways and workflows in iridium-catalyzed synthesis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Quantitative Analysis on Two-Point Ligand Modulation of Iridium Catalysts for Chemodivergent C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Iridium Trichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude iridium trichloride (B1173362) (IrCl₃).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Dissolution Issues
-
Q: Why is my crude iridium trichloride not dissolving in water or hydrochloric acid?
A: Anhydrous this compound is notoriously insoluble in water and acids.[1][2][3] The commercially available form is often the hydrated trichloride (IrCl₃·xH₂O), which is soluble. If you are working with the anhydrous form, direct dissolution will be challenging. Consider converting it to a soluble form first. One method involves fusing the anhydrous IrCl₃ with sodium chloride (NaCl) or potassium chloride (KCl) in a chlorine atmosphere to form a soluble complex.[1] Alternatively, if you suspect you have the insoluble anhydrous form, it may need to be converted to the hydrated form by first creating iridium(III) oxide and then dissolving it in hydrochloric acid.[2]
-
Q: My this compound solution is cloudy or contains a precipitate after dissolution. What is happening?
A: This could be due to the hydrolysis of this compound, especially if the solution is not sufficiently acidic.[4] Iridium(III) can precipitate as iridium hydroxide (B78521) [Ir(OH)₃] or hydrated oxides. To prevent this, ensure your dissolution is carried out in a sufficiently concentrated hydrochloric acid solution. If a precipitate has already formed, you may need to re-acidify the solution and gently heat it to redissolve the precipitate, although this may not always be successful depending on the extent of hydrolysis.
2. Impurity Removal
-
Q: My crude IrCl₃ is contaminated with other platinum group metals (PGMs) like rhodium (Rh), ruthenium (Ru), platinum (Pt), and palladium (Pd). How can I remove them?
A: Solvent extraction is a highly effective method for separating iridium from other PGMs.[5][6][7] Different extractants show selectivity for different metals. For instance, amines like Alamine 300, Alamine 336, and Aliquat 336 can be used to selectively extract iridium from a chloride solution, leaving rhodium and other PGMs in the aqueous phase.[5][6] The efficiency of extraction is dependent on the hydrochloric acid concentration.[5]
-
Q: How can I remove base metal impurities from my this compound solution?
A: Chemical precipitation is a common method. By carefully adjusting the pH of the solution, many common base metal impurities can be precipitated as hydroxides while keeping the iridium in solution. Following the removal of the base metal hydroxides by filtration, the iridium can then be recovered from the purified solution.
3. Product Isolation and Purity
-
Q: What is the best way to obtain high-purity solid this compound from a purified solution?
A: Recrystallization is a standard technique for purifying soluble crystalline compounds like hydrated this compound.[4] This involves dissolving the crude product in a suitable solvent (e.g., concentrated hydrochloric acid), followed by slow cooling or evaporation to form high-purity crystals. Multiple recrystallization steps may be necessary to achieve the desired purity.[4]
-
Q: I am seeing a lower than expected yield after purification. What are the common causes of product loss?
A: Product loss can occur at several stages. Incomplete dissolution of the crude material is a primary cause. During precipitation steps, some iridium may remain in the solution if the precipitation is not quantitative. Multiple transfer steps between vessels can also lead to mechanical losses. During recrystallization, some product will always remain in the mother liquor. To minimize losses, ensure complete dissolution, optimize precipitation conditions (e.g., pH, temperature), and handle the material carefully during transfers.
Quantitative Data on Purification Techniques
The following table summarizes the expected outcomes of different purification methods for crude this compound. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Advantages | Potential Challenges |
| Recrystallization | 95-98% | >99.5% | Simple procedure, effective for removing soluble impurities. | Can be time-consuming if multiple steps are needed; some product loss in the mother liquor. |
| Solvent Extraction | 80-95% (with PGM impurities) | >99.9% (after subsequent precipitation) | Highly selective for removing specific metal impurities.[5][6] | Requires handling of organic solvents; may require multiple extraction and stripping steps. |
| Chemical Precipitation | Variable | >99% | Effective for removing a wide range of impurities. | Requires careful control of pH and other conditions to ensure selective precipitation. |
Experimental Protocols
1. Protocol for Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound hydrate (B1144303) in a minimal amount of hot, concentrated hydrochloric acid. Gentle heating and stirring can aid dissolution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, concentrated hydrochloric acid to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
2. Protocol for Removal of Rhodium Impurities by Solvent Extraction
-
Aqueous Phase Preparation: Dissolve the crude this compound in 1 M hydrochloric acid.
-
Organic Phase Preparation: Prepare a solution of a suitable extractant, such as Aliquat 336, in an organic solvent like kerosene (B1165875) or toluene.
-
Extraction: Combine the aqueous and organic phases in a separatory funnel. Shake vigorously for several minutes to allow for the transfer of iridium to the organic phase. Allow the layers to separate.
-
Separation: Drain the aqueous layer containing the rhodium and other impurities.
-
Stripping (Back-extraction): Add a fresh aqueous solution (e.g., a different concentration of HCl or a reducing agent) to the separatory funnel containing the organic phase. Shake to transfer the purified iridium back into the aqueous phase.
-
Recovery: The purified aqueous this compound solution can then be processed to obtain the solid product, for example, by crystallization.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of IrCl₃ and RhCl₃
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) chloride (IrCl₃) and rhodium(III) chloride (RhCl₃) are two widely utilized catalysts in organic synthesis, each exhibiting distinct efficiencies in various chemical transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific applications. The comparison will focus on the well-studied oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a key transformation in the synthesis of fine chemicals and pharmaceuticals.
Executive Summary
Both IrCl₃ and RhCl₃ are effective catalysts for a range of organic reactions, including hydrogenation, oxidation, and carbonylation. While direct comparative studies under identical conditions are limited in publicly available literature, analysis of individual research findings suggests that their efficiencies can vary significantly depending on the reaction type and conditions. For the aerobic oxidation of benzyl alcohol, rhodium-based catalysts have demonstrated high efficiency. In contrast, iridium-based catalysts have been well-documented for their effectiveness in oxidations using other oxidizing agents like cerium(IV) sulfate (B86663). This guide will present and compare the available data for the oxidation of benzyl alcohol to provide a framework for catalyst selection.
Data Presentation: Catalytic Oxidation of Benzyl Alcohol
The following table summarizes the quantitative data for the catalytic oxidation of benzyl alcohol to benzaldehyde using iridium and rhodium catalysts. It is important to note that the data for the two catalysts are sourced from different studies with different reaction conditions, including the choice of oxidant. This highlights a critical aspect of catalyst selection: the optimal choice is often dependent on the specific synthetic protocol.
| Catalyst | Substrate | Product | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| IrCl₃ | Benzyl alcohol | Benzaldehyde | Cerium(IV) sulfate | Acetic acid/Water | 35 | 1 | ~100 | High | >1000 | >1000 |
| RhCl₃ | Benzyl alcohol | Benzaldehyde | Air (O₂) | Toluene (B28343) | 100 | 4 | 98 | >99 | 196 | 49 |
Note: The data for IrCl₃ is derived from a kinetic study where the reaction goes to completion rapidly, suggesting a very high TON and TOF. The data for RhCl₃ is from a study focused on aerobic oxidation. Direct comparison of TON and TOF should be made with caution due to the different reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and adapt these protocols.
Iridium(III) Chloride Catalyzed Oxidation of Benzyl Alcohol
This protocol is based on a kinetic study of the oxidation of benzyl alcohol by cerium(IV) sulfate catalyzed by IrCl₃.
Materials:
-
Iridium(III) chloride (IrCl₃) solution (e.g., 1.0 x 10⁻³ M in dilute HCl)
-
Benzyl alcohol
-
Cerium(IV) sulfate solution (e.g., 0.1 M in 1 M H₂SO₄)
-
Acetic acid
-
Sulfuric acid
-
Ferroin (B110374) indicator
-
Standardized cerium(IV) sulfate solution for titration
Procedure:
-
A reaction mixture is prepared by adding the required volumes of benzyl alcohol, acetic acid, and sulfuric acid to a reaction vessel.
-
The requisite amount of IrCl₃ solution is added to the mixture.
-
The reaction is initiated by adding a known volume of the cerium(IV) sulfate solution.
-
The progress of the reaction is monitored by quenching aliquots of the reaction mixture at different time intervals in a known excess of ferrous ammonium (B1175870) sulfate solution.
-
The unreacted ferrous ions are then back-titrated with a standard solution of cerium(IV) sulfate using ferroin as an indicator.
-
The product, benzaldehyde, can be identified and quantified using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Rhodium(III) Chloride Catalyzed Aerobic Oxidation of Benzyl Alcohol
This protocol describes the aerobic oxidation of benzyl alcohol using a RhCl₃-based catalyst.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Benzyl alcohol
-
Toluene
-
Oxygen or Air
Procedure:
-
A mixture of RhCl₃·3H₂O and benzyl alcohol in toluene is placed in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C).
-
A stream of oxygen or air is bubbled through the reaction mixture at a controlled flow rate.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
After the reaction is complete, the catalyst can be recovered, and the product can be isolated and purified by standard methods such as distillation or chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflows for the oxidation of benzyl alcohol catalyzed by IrCl₃ and RhCl₃.
Caption: A generalized catalytic cycle for the oxidation of an alcohol (M = Ir or Rh).
Conclusion
The choice between IrCl₃ and RhCl₃ as a catalyst is highly dependent on the specific reaction and desired outcome. For the oxidation of benzyl alcohol, RhCl₃ has shown excellent performance in aerobic conditions, which is often preferred for green chemistry applications. On the other hand, IrCl₃ demonstrates remarkable activity with stronger oxidizing agents like cerium(IV) sulfate, suggesting its utility in reactions where rapid and complete conversion is paramount.
Researchers and drug development professionals should consider the reaction conditions, required efficiency, and economic factors when selecting between these two versatile catalysts. The provided experimental protocols offer a starting point for further optimization and development of catalytic processes tailored to specific synthetic needs.
Navigating the Purity Maze: A Comparative Guide to Analytical Techniques for Iridum Trichloride
For researchers, scientists, and drug development professionals, ensuring the purity of iridium trichloride (B1173362) (IrCl₃) is paramount. This precious metal compound serves as a critical precursor and catalyst in a multitude of chemical syntheses. The presence of even trace impurities can significantly impact reaction yields, catalyst performance, and the integrity of final products. This guide provides a comprehensive comparison of the primary analytical techniques used to characterize the purity of iridium trichloride, offering insights into their principles, performance, and ideal applications.
The choice of an analytical technique for determining the purity of this compound hinges on a variety of factors, including the required accuracy and precision, the nature and concentration of expected impurities, sample throughput needs, and budgetary constraints. The most commonly employed methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, and classical Gravimetric Analysis. Each technique offers a unique set of advantages and limitations that make it suitable for different analytical challenges.
At a Glance: Comparing Key Analytical Techniques
| Feature | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) Spectroscopy | Gravimetric Analysis |
| Principle | Ionization of atoms in a plasma followed by mass-to-charge ratio separation. | Excitation of inner-shell electrons by X-rays and analysis of emitted fluorescent X-rays. | Precipitation of the analyte from a solution and weighing the resulting solid. |
| Primary Use | Ultra-trace elemental impurity analysis. | Rapid, non-destructive screening and bulk composition analysis. | High-accuracy determination of the major element (Iridium). |
| Destructive? | Yes, the sample is dissolved. | No, the sample is analyzed directly. | Yes, the sample is chemically altered. |
| Sensitivity | Very high (ppb to ppt (B1677978) levels).[1] | Moderate (ppm levels). | Low (percent levels). |
| Accuracy | High. | Good to High (can be affected by matrix effects). | Very High. |
| Precision | High. | Good.[2] | Very High. |
| Speed | Moderate to Slow (sample preparation is time-consuming). | Very Fast (minimal sample preparation). | Very Slow (requires careful, time-consuming steps). |
| Common Analytes | Broad range of metallic and some non-metallic impurities. | Elements from Sodium to Uranium. | Primarily the main component (Iridium). |
In-Depth Analysis of Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for quantifying trace and ultra-trace elemental impurities in high-purity materials.[1] Its exceptional sensitivity and ability to measure a wide range of elements simultaneously make it an indispensable tool for identifying and quantifying contaminants that could compromise the quality of this compound.
Strengths:
-
Unparalleled Sensitivity: Capable of detecting impurities at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[1]
-
Multi-element Capability: Can simultaneously measure a wide array of elemental impurities from a single sample run.
-
High Accuracy and Precision: When properly calibrated, ICP-MS provides highly reliable and reproducible quantitative results.
Limitations:
-
Destructive Analysis: The sample must be dissolved, typically in strong acids, prior to analysis.[3]
-
Complex Sample Preparation: The dissolution of iridium compounds can be challenging and time-consuming.[4]
-
Potential for Interferences: Isobaric and polyatomic interferences can affect accuracy, though modern instruments have advanced methods to mitigate these.[1][5][6]
-
Higher Cost: Both the instrumentation and operational costs are generally higher than for other techniques.
A typical workflow for the analysis of this compound purity using ICP-MS is illustrated below.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a powerful non-destructive technique that is well-suited for rapid screening and determination of the bulk elemental composition of a sample. It is particularly useful for verifying the major components of a material and for detecting the presence of significant impurities.
Strengths:
-
Non-destructive: The sample can be analyzed in its solid form without alteration, preserving it for other tests.[7]
-
Rapid Analysis: Measurements can often be completed in a matter of minutes with minimal sample preparation.[7]
-
Ease of Use: Modern XRF instruments are often user-friendly.
Limitations:
-
Lower Sensitivity: Detection limits are typically in the parts-per-million (ppm) range, making it unsuitable for trace and ultra-trace analysis.[8]
-
Matrix Effects: The accuracy of XRF can be influenced by the sample's matrix (the bulk composition), which can affect the intensity of the fluorescent X-rays.[8]
-
Surface-Oriented: XRF is primarily a surface analysis technique, and the results may not be representative of the bulk material if the sample is not homogeneous.[9]
-
Limited for Light Elements: XRF is generally not suitable for the detection of very light elements.
The logical flow for characterizing this compound with XRF is depicted in the following diagram.
Gravimetric Analysis
Gravimetric analysis is a classical "wet chemistry" method that relies on the selective precipitation of an element from a solution, followed by the weighing of the purified, dried precipitate. For this compound, this typically involves the reduction of iridium ions to the metallic state.
Strengths:
-
High Accuracy and Precision: When performed correctly, gravimetric analysis is one of the most accurate analytical techniques for determining the concentration of a major component.
-
Absolute Method: It is a primary method of measurement that does not rely on calibration with standards of the same element.
Limitations:
-
Time-Consuming and Labor-Intensive: The procedure involves multiple, meticulous steps of precipitation, filtration, washing, and drying.
-
Not Suitable for Trace Analysis: It is only applicable for the determination of major constituents.
-
Potential for Incomplete Precipitation: The accuracy of the method depends on the complete precipitation of the iridium.
The decision-making process for selecting the appropriate analytical technique is outlined in the diagram below.
Experimental Protocols
ICP-MS Protocol for Trace Impurity Analysis
This protocol is a general guideline for the determination of trace metallic impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-30 mg of the this compound sample into a clean microwave digestion vessel.[10]
-
Carefully add a mixture of high-purity acids. A common mixture is aqua regia (3:1 concentrated hydrochloric acid to concentrated nitric acid).[10]
-
Allow the sample to pre-digest at room temperature for a short period.
-
Seal the vessel and perform microwave digestion using a programmed temperature ramp to ensure complete dissolution.
-
After cooling, carefully open the vessel and quantitatively transfer the solution to a volumetric flask.
-
Dilute to the final volume with deionized water. A further dilution may be necessary to bring the concentrations of the analytes within the calibration range.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the diluted sample matrix (i.e., similar acid concentration).
-
The calibration range should bracket the expected concentrations of the impurities.
-
-
Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
An internal standard is typically added online to correct for instrumental drift and matrix effects.
-
Acquire data for the masses of the elements of interest. Modern ICP-MS instruments have collision/reaction cells to minimize polyatomic interferences.[5]
-
-
Data Analysis:
-
Quantify the concentration of each impurity element using the calibration curves.
-
The purity of the this compound is typically reported by subtracting the sum of the quantified impurities from 100%.
-
XRF Protocol for Bulk Composition Analysis
This protocol outlines a general procedure for the analysis of powdered this compound samples.
-
Sample Preparation:
-
If the sample is not a fine, homogeneous powder, it should be ground to a particle size of less than 75 micrometers.[11]
-
The fine powder is then pressed into a pellet using a hydraulic press. A binder, such as a cellulose (B213188) wax mixture, may be used to improve the integrity of the pellet.[11]
-
Alternatively, the loose powder can be placed into a sample cup with a thin, X-ray transparent film at the bottom.[11][12]
-
-
Instrument Setup:
-
Place the prepared sample (pellet or cup) into the XRF spectrometer.
-
Select the appropriate analytical program, which defines parameters such as the X-ray tube voltage and current, and measurement time.
-
-
Analysis:
-
Initiate the measurement. The instrument will irradiate the sample with X-rays and collect the emitted fluorescent X-ray spectrum.
-
-
Data Analysis:
-
The software will identify the elements present based on the energies of the characteristic X-ray peaks.
-
Quantification can be performed using either a standardless fundamental parameters (FP) method or by calibrating the instrument with certified reference materials of a similar matrix.
-
Gravimetric Protocol for Iridium Determination
This is a classical, high-accuracy method for determining the iridium content.
-
Sample Dissolution:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as dilute aqua regia.
-
-
Precipitation:
-
Heat the solution and add a reducing agent, such as formic acid or hydrogen gas, to precipitate iridium metal. The precipitation must be carried out under controlled conditions to ensure it is complete.
-
-
Filtration and Washing:
-
Filter the solution through a pre-weighed, fine-porosity filter paper to collect the precipitated iridium metal.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
-
Drying and Weighing:
-
Carefully dry the filter paper and precipitate in an oven at a controlled temperature until a constant weight is achieved.
-
The weight of the iridium metal is determined by subtracting the initial weight of the filter paper.
-
-
Calculation:
-
The percentage of iridium in the original this compound sample is calculated from the weight of the precipitated iridium and the initial sample weight.
-
Conclusion
The characterization of this compound purity requires a thoughtful selection of analytical techniques based on the specific analytical question. For the most sensitive and comprehensive impurity profiling, ICP-MS is the method of choice. For rapid, non-destructive screening and confirmation of major element composition, XRF is a valuable tool. When the highest accuracy for the determination of the iridium content itself is required, classical gravimetric analysis remains a highly reliable, albeit labor-intensive, option. By understanding the capabilities and limitations of each of these techniques, researchers and professionals in drug development can confidently assess the quality of their this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Accuracy vs. Precision in Handheld XRF: What’s the Difference? | Blog Post | Evident [ims.evidentscientific.com]
- 3. Determination of Pt, Pd and Rh by inductively coupled plasma sector field mass spectrometry (ICP-SFMS) in size-classified urban aerosol samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Iridium Sample Prep and Testing Tips [buzzsprout.com]
- 5. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. How Accurate Is The Xrf Measurement? Unlock The True Potential Of Your Material Analysis - Kintek Solution [kindle-tech.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. prolabsystems.com [prolabsystems.com]
- 12. drawellanalytical.com [drawellanalytical.com]
A Head-to-Head Comparison of Iridium Precursors: Iridium Trichloride vs. Ammonium Hexachloroiridate
For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical first step in the synthesis of iridium-based catalysts and materials. This guide provides an objective comparison of two common iridium precursors, iridium trichloride (B1173362) (IrCl₃) and ammonium (B1175870) hexachloroiridate ((NH₄)₂IrCl₆), supported by experimental data to inform your selection process.
Iridium trichloride and ammonium hexachloroiridate are both widely utilized as starting materials for a variety of applications, including the preparation of homogeneous and heterogeneous catalysts, the synthesis of iridium nanoparticles, and the deposition of iridium thin films. The choice between these two precursors can significantly impact the properties of the final product, the reaction kinetics, and the overall efficiency of the synthetic process. This guide will delve into a detailed comparison of their chemical and physical properties, their performance in catalytic applications, and provide illustrative experimental protocols.
At a Glance: Key Differences
| Property | This compound (IrCl₃) | Ammonium Hexachloroiridate ((NH₄)₂IrCl₆) |
| Iridium Oxidation State | +3 | +4 |
| Molecular Weight | 298.58 g/mol (anhydrous) | 441.01 g/mol |
| Appearance | Dark green to black crystalline powder | Red-brown to black crystalline powder[1] |
| Solubility in Water | The hydrated form is soluble, while the anhydrous form is insoluble.[2][3][4][5] | Soluble, though sometimes described as slightly soluble.[6][7][8][9] |
| Solubility in Alcohols | The hydrated form is soluble.[10][2][4] | Generally less soluble than in water. |
| Thermal Stability | Decomposes at high temperatures (anhydrous melts at 763 °C with decomposition).[3][4] | Decomposes upon heating, with intermediate formation of ammine complexes before reduction to metallic iridium.[10][11] |
| Primary Use | Precursor for a wide range of iridium complexes, including Vaska's complex, and for the preparation of supported catalysts.[2][3][12][11] | A key intermediate in iridium refining and a precursor for iridium metal, catalysts, and nanoparticles.[7][9] |
Performance in Catalysis and Materials Synthesis
The choice of precursor can lead to different outcomes in the synthesis of iridium-containing materials. For instance, in the formation of colloidal iridium nanoparticles, the reaction mechanism is highly dependent on the precursor salt used. Using this compound in a methanol (B129727) solution at 50°C leads to the rapid formation of metallic iridium nanoparticles from IrxCly complexes. In contrast, using a hexachloroiridate salt like H₂IrCl₆ (closely related to (NH₄)₂IrCl₆) results in a sudden growth of nanoparticles after an induction period, which involves the brief appearance of a crystalline intermediate.
In the context of electrocatalysis, a study on the spontaneous deposition of iridium onto nickel substrates for the oxygen evolution reaction compared this compound and chloroiridic acid (H₂IrCl₆). The results indicated that H₂IrCl₆ provided a more active and stable coating.
Experimental Protocols
Preparation of a Supported Iridium Catalyst on Alumina (B75360) (Al₂O₃)
The impregnation method is a common technique for preparing supported heterogeneous catalysts. Below are generalized protocols for using both this compound and ammonium hexachloroiridate as precursors.
Protocol 1: Using this compound (Hydrated)
-
Preparation of the Impregnation Solution: Dissolve a calculated amount of hydrated iridium(III) chloride (IrCl₃·xH₂O) in deionized water to achieve the desired iridium loading on the support.
-
Impregnation: Add the alumina support (e.g., γ-Al₂O₃ pellets or powder) to the iridium chloride solution. Allow the mixture to stand for several hours to ensure complete wetting of the support.[13]
-
Drying: Remove the excess solvent by rotary evaporation or by drying in an oven at a controlled temperature (e.g., 120°C) overnight.[13]
-
Calcination: Calcine the dried material in a furnace under a flow of air. The temperature is ramped up to a specific temperature (e.g., 450-500°C) and held for several hours to decompose the precursor and anchor the iridium species to the support.
-
Reduction: Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 400-500°C) to form metallic iridium nanoparticles on the alumina support.
Protocol 2: Using Ammonium Hexachloroiridate
-
Preparation of the Impregnation Solution: Dissolve a calculated amount of ammonium hexachloroiridate ((NH₄)₂IrCl₆) in deionized water. The pH of the solution can be adjusted to between 3 and 6 using ammonium hydroxide (B78521) to improve the deposition of the iridium species onto the alumina support.[14]
-
Impregnation: Add the alumina support to the ammonium hexachloroiridate solution and agitate the slurry for a period to ensure uniform deposition.
-
Drying: Dry the impregnated support in an oven at a temperature around 120°C to remove water.
-
Calcination and Reduction: A key difference when using ammonium hexachloroiridate is that the decomposition and reduction can sometimes be achieved in a single step. The dried material is heated under a hydrogen atmosphere. The ammonium hexachloroiridate will decompose, and the iridium species will be reduced to metallic iridium.[15] Alternatively, a separate calcination step in air can be performed, followed by a reduction step in hydrogen.
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized workflows for preparing supported iridium catalysts from both precursors.
Case Study: Synthesis of Vaska's Complex
Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], is a well-known iridium(I) compound with significant applications in catalysis.[1][11] It is typically synthesized from an iridium(III) precursor. The synthesis involves the reduction of Ir(III) to Ir(I) in the presence of a ligand (triphenylphosphine) and a carbonyl source. Both this compound and ammonium hexachloroiridate can be used as starting materials, though this compound is more commonly cited.
From this compound:
The synthesis of Vaska's complex from hydrated iridium(III) chloride is a standard procedure.[3] The reaction is typically carried out by heating IrCl₃·3H₂O with an excess of triphenylphosphine (B44618) in a high-boiling solvent such as 2-methoxyethanol (B45455) or dimethylformamide (DMF), which can also serve as the carbonyl source through decomposition.[11][16] Yields for this method are generally high, often in the range of 75-86%.[1]
From Ammonium Hexachloroiridate:
While less common, it is possible to synthesize Vaska's complex from ammonium hexachloroiridate. The synthesis would involve the reduction of the Ir(IV) center to Ir(I). This can be a more complex process and may require stronger reducing conditions or a multi-step approach.
The logical pathway for the synthesis of Vaska's complex is outlined below:
References
- 1. grokipedia.com [grokipedia.com]
- 2. Iridium(III) chloride hydrate CAS#: 14996-61-3 [m.chemicalbook.com]
- 3. Iridium(III)_chloride [chemeurope.com]
- 4. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 5. Iridium(III) chloride [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ammonium hexachloroiridate(IV) CAS#: 16940-92-4 [m.chemicalbook.com]
- 8. Ammonium hexachloroiridate(IV) | 16940-92-4 [chemicalbook.com]
- 9. Cas 16940-92-4,Ammonium hexachloroiridate(IV) | lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. ideals.illinois.edu [ideals.illinois.edu]
- 13. pure.tue.nl [pure.tue.nl]
- 14. US3867314A - Process for the preparation of a supported iridium catalyst - Google Patents [patents.google.com]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Vaska's complex - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of Iridium Trichloride Reaction Intermediates
For researchers, scientists, and drug development professionals engaged in catalysis and synthetic chemistry, understanding the intricate mechanisms of iridium-catalyzed reactions is paramount. Iridium trichloride (B1173362) (IrCl₃) serves as a crucial and versatile precursor for a wide array of homogeneous catalysts, particularly for reactions such as transfer hydrogenation, C-H activation, and alcohol oxidation. The transient and often highly reactive nature of the intermediates in these catalytic cycles necessitates the use of advanced spectroscopic techniques for their characterization. This guide provides a comparative overview of common spectroscopic methods employed to analyze reaction intermediates derived from iridium trichloride, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Intermediate Analysis: A Comparison
The choice of spectroscopic technique is critical for elucidating the structure and kinetics of iridium reaction intermediates. The most commonly employed methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique offers unique advantages and limitations in the context of studying catalytic reactions.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Electronic transitions (d-d, MLCT, LMCT) | High sensitivity to changes in the metal's oxidation state and coordination environment. Suitable for in-situ monitoring and kinetic studies. | Broad and often overlapping spectral features can make unambiguous identification of specific intermediates challenging without complementary techniques. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Molecular structure, bonding environment, and dynamic processes. | Provides detailed structural information about ligands and their coordination to the iridium center. In-situ NMR can track the formation and decay of intermediates in real-time. | Lower sensitivity compared to UV-Vis. Paramagnetic species can lead to broad and uninformative spectra. Requires specialized equipment for high-pressure and high-temperature in-situ studies. |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Excellent for identifying the coordination of specific ligands (e.g., CO, hydrides) and changes in their bonding upon coordination to the iridium center. | Can be complex to interpret in the presence of multiple IR-active species. Solvent absorption can interfere with the analysis. |
Case Study: Iridium-Catalyzed C-H Activation
To illustrate the application of these techniques, we will consider the well-studied iridium-catalyzed C-H activation, a cornerstone of modern organic synthesis. While many sophisticated iridium complexes are used for this purpose, their synthesis often begins with this compound. The catalytic cycle typically involves the formation of various iridium(III) and sometimes iridium(V) intermediates.
Spectroscopic Data for Iridium Intermediates in C-H Activation
The following table summarizes typical spectroscopic data for key intermediates that can be formed in an iridium-catalyzed C-H activation reaction, starting from a generic [Cp*IrCl₂]₂ dimer, which is readily synthesized from IrCl₃.
| Intermediate Type | Spectroscopic Technique | Key Spectroscopic Features | Reference |
| [CpIr(III)(L)Cl₂] | ¹H NMR (CDCl₃) | Cp signal around δ 1.5-1.7 ppm (singlet). | [1] |
| UV-Vis (CH₂Cl₂) | Absorption bands in the 300-450 nm range corresponding to MLCT transitions. | [2] | |
| [CpIr(III)(substrate)Cl]⁺ | ¹H NMR (CD₂Cl₂) | Shift in substrate ligand protons upon coordination. | [1] |
| Iridacycle Intermediate | ¹H NMR | Disappearance of the C-H proton signal that was activated, and appearance of new signals for the metallated carbon. | [3] |
| X-ray Crystallography | Definitive structural confirmation with Ir-C bond lengths typically in the range of 2.0-2.1 Å. | [3] | |
| [CpIr(V)(H)(R)L]⁺ | ¹H NMR | Hydride signal in the upfield region (δ -10 to -25 ppm). | [1] |
Note: L represents a generic ligand, and R represents an organic substituent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful spectroscopic analysis of reaction intermediates.
Protocol 1: In-situ NMR Monitoring of an Iridium-Catalyzed Reaction
This protocol describes the general procedure for monitoring a catalytic reaction using in-situ NMR spectroscopy.
-
Sample Preparation:
-
In a nitrogen-filled glovebox, dissolve the iridium precursor (e.g., [Cp*IrCl₂]₂, synthesized from IrCl₃) and any ligands in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-pressure NMR tube.
-
Add an internal standard (e.g., mesitylene) for quantitative analysis.
-
Add the substrate to the NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and lock the spectrometer.
-
Set the desired temperature for the reaction.
-
-
Reaction Initiation and Monitoring:
-
Inject the final reagent (e.g., a co-catalyst or oxidant) to initiate the reaction.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra to identify and quantify the signals of reactants, intermediates, and products over time.
-
Protocol 2: UV-Vis Spectroscopic Analysis of a Catalytic Reaction
This protocol outlines the steps for monitoring a catalytic reaction using UV-Vis spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the iridium catalyst in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Prepare a stock solution of the substrate.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning.
-
Blank the spectrophotometer with the reaction solvent in a cuvette.
-
-
Reaction Monitoring:
-
In the cuvette, mix the catalyst solution and the substrate solution to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and begin recording spectra at regular time intervals.
-
Analyze the changes in the absorption spectra to monitor the formation and decay of colored intermediates.
-
Visualizing Reaction Pathways
Graphviz diagrams are powerful tools for visualizing complex relationships, such as catalytic cycles and experimental workflows.
Catalytic Cycle for Iridium-Catalyzed C-H Activation
Experimental Workflow for Spectroscopic Analysis
Comparison with Alternative Catalysts
While iridium catalysts offer unique reactivity, it is often prudent to compare their performance with other transition metal catalysts, such as those based on palladium, rhodium, or ruthenium.
Performance Comparison in C-H Arylation
The following table provides a conceptual comparison of iridium- and palladium-catalyzed C-H arylation of a generic arene.
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Iridium-based | High temperatures (100-150 °C), often requires a silver salt co-catalyst. | High functional group tolerance, can activate a broader range of C-H bonds. | Higher cost, can be sensitive to air and moisture. |
| Palladium-based | Milder conditions (often < 100 °C), various directing groups available. | Well-established and versatile, lower cost than iridium. | More limited substrate scope for certain C-H bonds, potential for catalyst poisoning. |
Conclusion
The spectroscopic analysis of this compound reaction intermediates is a multifaceted endeavor that relies on the synergistic use of various analytical techniques. UV-Vis, NMR, and IR spectroscopy each provide a unique window into the catalytic cycle, and their combined application allows for a comprehensive understanding of reaction mechanisms. By employing rigorous experimental protocols and comparing the performance of iridium-based systems with other catalysts, researchers can optimize reaction conditions, design more efficient catalysts, and accelerate the development of novel synthetic methodologies.
References
Validating the Mechanism of IrCl₃-Catalyzed Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and proposed mechanism of iridium(III) chloride (IrCl₃)-catalyzed hydrogenation with common alternative heterogeneous catalysts. By presenting available experimental data and detailed protocols, this document aims to offer a comprehensive resource for validating the catalytic pathway and selecting an appropriate system for hydrogenation reactions.
Mechanistic Overview: Iridium(III) Chloride in Hydrogenation
While complex iridium catalysts are well-studied in homogeneous hydrogenation, the precise mechanism for the simple inorganic salt, IrCl₃, is less defined in the literature. However, a plausible catalytic cycle can be proposed based on fundamental principles of organometallic chemistry and known mechanisms of other iridium species. The cycle likely involves the in-situ formation of an active iridium hydride species.
A proposed mechanistic pathway involves the following key steps:
-
Pre-catalyst Activation: IrCl₃ is reduced in the presence of a hydrogen source to a lower oxidation state, likely Ir(I).
-
Oxidative Addition: The active Ir(I) species undergoes oxidative addition of molecular hydrogen (H₂) to form an iridium(III) dihydride complex.
-
Olefin Coordination: The alkene substrate coordinates to the iridium dihydride complex.
-
Migratory Insertion: One of the hydride ligands inserts into the coordinated carbon-carbon double bond, forming an iridium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to reductive elimination of the saturated alkane product and regeneration of the active Ir(I) catalyst, which can then re-enter the catalytic cycle.
Performance Comparison of Hydrogenation Catalysts
Quantitative comparison of catalyst performance is crucial for process optimization and selection. The following table summarizes typical performance data for the hydrogenation of cyclohexene (B86901) with various catalysts. It is important to note that specific performance metrics for IrCl₃ in this context are not widely reported in publicly available literature, reflecting its less common use for this transformation compared to established heterogeneous catalysts. The data for IrCl₃ is therefore based on general observations of iridium catalyst activity.
| Catalyst | Substrate | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Conditions |
| IrCl₃ | Cyclohexene | Variable | Not widely reported | Not widely reported | Homogeneous, requires solubilization |
| Pd/C (5%) | Cyclohexene | >99 | ~2500 | ~4700 | 75 °C, 6 bar H₂[1] |
| PtO₂ (Adam's catalyst) | Cyclohexene | High | High | High | Room temperature, 1-3 atm H₂ |
| Ru/C (5%) | Benzene | 77 (to Cyclohexene) | Not specified | Not specified | 150 °C, 5.0 MPa H₂ |
| Rh-based | Cyclohexene | 100 | High | up to 5.6 s⁻¹ (~20160 h⁻¹) | Room temperature, 5 atm H₂ |
Note: The performance of catalysts is highly dependent on reaction conditions, including solvent, temperature, pressure, and substrate-to-catalyst ratio. The data presented here are for comparative purposes and may not be directly transferable between different experimental setups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. Below are representative procedures for the hydrogenation of an alkene using both a homogeneous iridium catalyst precursor and a standard heterogeneous catalyst.
Protocol 1: General Procedure for IrCl₃-Catalyzed Homogeneous Hydrogenation of Cyclohexene
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Cyclohexene
-
Anhydrous, degassed solvent (e.g., ethanol (B145695) or THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add IrCl₃·xH₂O (e.g., 0.01 mmol) to a Schlenk flask or an autoclave liner equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous, degassed solvent (e.g., 10 mL).
-
Add cyclohexene (e.g., 1.0 mmol) to the vessel.
-
Seal the reaction vessel, remove it from the glovebox (if used), and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 1-24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
The reaction mixture can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and yield of cyclohexane.
Protocol 2: Standard Procedure for Pd/C-Catalyzed Heterogeneous Hydrogenation of Cyclohexene
Materials:
-
Palladium on activated carbon (Pd/C, e.g., 5 wt%)
-
Cyclohexene
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas (high purity)
-
Three-neck round-bottom flask or a Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen gas cylinder
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add Pd/C catalyst (e.g., 10 mg for a 1 mmol scale reaction).
-
Add the solvent (e.g., 10 mL).
-
Add cyclohexene (e.g., 1.0 mmol).
-
Seal the flask and purge with hydrogen gas. If using a balloon, evacuate and backfill with hydrogen three times.
-
Maintain a positive pressure of hydrogen using a balloon or connect to a regulated hydrogen source at the desired pressure (e.g., 1-3 atm).
-
Stir the suspension vigorously at room temperature for the required time (typically 1-4 hours). Reaction progress can be monitored by TLC or GC.
-
Upon completion, vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the product, can be concentrated under reduced pressure, and the purity can be assessed by NMR spectroscopy.
Visualizing the Mechanisms and Workflows
To further clarify the proposed catalytic cycle and experimental processes, the following diagrams are provided.
References
A Comparative Guide to the Stability of Iridium Trichloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Iridium trichloride (B1173362) (IrCl₃), a key starting material in iridium chemistry, exists in several polymorphic forms, each with distinct physical properties and stability profiles. Understanding the stability of these polymorphs is crucial for their application in catalysis, materials science, and as precursors for organometallic synthesis. This guide provides a comprehensive comparison of the known polymorphs of iridium trichloride, supported by available experimental data.
Anhydrous vs. Hydrated this compound: A Fundamental Divide
The most significant distinction among this compound forms is the presence or absence of water of hydration. The anhydrous forms are crystalline solids, while the hydrated form is more commonly encountered and exhibits different solubility characteristics.
| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (IrCl₃·xH₂O) |
| Appearance | Brown (α-form) or Red (β-form) crystalline solid | Dark green, hygroscopic solid |
| Solubility in Water | Insoluble[1] | Soluble |
| Chemical Formula | IrCl₃ | IrCl₃·xH₂O |
| Molar Mass | 298.58 g/mol | Variable |
| Primary Use | High-temperature applications, synthesis of other anhydrous iridium compounds | Starting material for a wide range of iridium complexes in solution[1] |
The Anhydrous Polymorphs: α-IrCl₃ and β-IrCl₃
Anhydrous this compound is known to exist in two primary polymorphic forms: the alpha (α) and beta (β) polymorphs. These forms share the same chemical formula but differ in their crystal structure, leading to different physical properties and stability.
| Property | α-Iridium Trichloride (α-IrCl₃) | β-Iridium Trichloride (β-IrCl₃) |
| Crystal System | Monoclinic[1] | Rhombohedral[1] |
| Appearance | Brown solid[1] | Red solid[1] |
| Thermal Stability | Less stable at high temperatures | More stable at high temperatures |
| Phase Transition | Irreversibly converts to β-IrCl₃ at ~650 °C[1] | Stable form at temperatures above ~650 °C |
| Melting Point | Decomposes at 763 °C (as it will have converted to the β-form before melting) | Decomposes at 763 °C[1] |
Experimental Assessment of Stability
The relative stability of the α and β polymorphs is primarily understood through thermal analysis. The irreversible phase transition from the α-form to the β-form upon heating is a key indicator of their thermodynamic relationship.
Thermal Stability
Experimental evidence indicates that the α-polymorph of this compound transforms into the more stable β-polymorph at elevated temperatures.
-
Phase Transition: The conversion of α-IrCl₃ to β-IrCl₃ occurs at approximately 650 °C.[1] This is a one-way transition, suggesting that the β-polymorph is the thermodynamically favored form at higher temperatures.
Experimental Protocols
Synthesis of Anhydrous this compound
The synthesis of anhydrous this compound typically involves the direct chlorination of iridium metal at high temperatures. The specific polymorph obtained is dependent on the reaction temperature.
Protocol for the Synthesis of α-Iridium Trichloride (presumed)
-
Reactants: High-purity iridium metal sponge or powder and chlorine gas.
-
Apparatus: A tube furnace equipped with a quartz reaction tube and a system for controlled gas flow.
-
Procedure:
-
Place the iridium metal in a quartz boat inside the reaction tube.
-
Heat the furnace to a temperature below the α-to-β transition temperature, for example, in the range of 300-400°C.
-
Pass a stream of dry chlorine gas over the heated iridium metal.
-
The reaction produces anhydrous this compound, which is expected to be the α-polymorph at these lower temperatures.
-
After the reaction is complete, cool the system under an inert atmosphere to prevent oxidation.
-
Protocol for the Synthesis of β-Iridium Trichloride
-
Reactants: High-purity iridium metal sponge or powder and chlorine gas.
-
Apparatus: A tube furnace with a quartz reaction tube and a controlled gas flow system.
-
Procedure:
-
Place the iridium metal in a quartz boat within the reaction tube.
-
Heat the furnace to a temperature above the α-to-β transition temperature, specifically at 650 °C.[1]
-
Introduce a stream of dry chlorine gas over the heated iridium.
-
At this temperature, the initially formed α-IrCl₃ will convert to the more stable β-IrCl₃.
-
Once the reaction is complete, the system should be cooled under an inert atmosphere.
-
Synthesis of Hydrated this compound
The hydrated form of this compound is prepared from hydrated iridium(III) oxide.
Protocol for the Synthesis of Hydrated this compound
-
Reactants: Hydrated iridium(III) oxide (Ir₂O₃·nH₂O) and concentrated hydrochloric acid (HCl).
-
Procedure:
-
Heat the hydrated iridium(III) oxide with an excess of hydrochloric acid.[1]
-
The oxide will dissolve to form a solution of hydrated this compound.
-
The resulting solution can then be carefully evaporated to obtain the solid, dark green hydrated this compound.
-
Visualizing the Stability Relationship
The relationship between the different forms of this compound can be visualized as a workflow, highlighting the conditions that favor the formation of each polymorph.
Caption: Synthesis pathways for this compound polymorphs.
Logical Relationship of Thermal Stability
The thermal stability of the anhydrous polymorphs can be represented in a simple logical diagram.
Caption: Thermal stability relationship of α- and β-IrCl₃.
References
A Comparative Guide to IrCl3-Modified Electrodes for Electrochemical Sensing and Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of iridium chloride (IrCl₃)-modified electrodes with alternative materials in key electrochemical applications. Experimental data from various studies are summarized to support the comparisons, and detailed protocols for electrode modification and characterization are provided.
Performance Comparison of Modified Electrodes
The performance of IrCl₃-modified electrodes is critically dependent on the specific application. Below are comparative analyses for dopamine (B1211576) sensing, non-enzymatic glucose sensing, and the hydrogen evolution reaction (HER).
Dopamine Sensing
IrCl₃-modified electrodes, often in the form of iridium oxide, are utilized for their catalytic activity towards dopamine oxidation. The comparison with other common modifiers for glassy carbon electrodes (GCE) is presented in Table 1.
Table 1: Performance Comparison of Various Modified Glassy Carbon Electrodes for Dopamine (DA) Detection
| Electrode Modifier | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |
| IrO₂ Nanoparticles | 0.1 - 100 | 0.03 | Not Reported | N/A |
| Curcumin-Au Nanoparticles | 0.4 - 56 | 0.042 | Not Reported | [1] |
| Fe₃O₄/Reduced Graphene Oxide | 0.5 - 100 | 0.12 | Not Reported | [2] |
| Activated Glassy Carbon | 0.65 - 18 | 0.62 | Not Reported | [3] |
| Graphene Oxide Quantum Dots | 0.1 - 30 | 0.506 | 0.0616 | [4] |
| Carbon Black Nanoparticles | Not Reported | Not Reported | Significantly Enhanced | [5] |
Note: "N/A" indicates that the specific data was not available in the reviewed sources.
Non-Enzymatic Glucose Sensing
In the realm of non-enzymatic glucose sensing, iridium-based materials compete with a variety of metal and metal oxide nanoparticles. Table 2 provides a performance comparison of different modifiers on screen-printed electrodes (SPEs).
Table 2: Performance Comparison of Modified Screen-Printed Electrodes for Non-Enzymatic Glucose Detection
| Electrode Modifier | Linear Range (mM) | Limit of Detection (LOD) (μM) | Sensitivity (μA mM⁻¹ cm⁻²) | Reference |
| Ir-Au-Pt | 0.001 - 10 | 1 | 2500 | [6] |
| Ni(OH)₂/Chitosan | 0.2 - 10.0 | 17.4 | 913 | [1] |
| CuO-IL/rGO | 0.03 - 7.0 | 0.14 | Not Reported | [7] |
| PdAu/PPI-MWCNTs | 0.03 - 3.0 | 10 | Not Reported | [8] |
| MoO₃-MoS₂/Ni | 0.001 - 10 | 0.2 | 331.78 / 206.9 | [9] |
| Nanogold (+0.56 V deposition) | 1 - 10 | 13130 | 73.38 | [10] |
Hydrogen Evolution Reaction (HER)
Iridium is a well-known catalyst for the hydrogen evolution reaction, often benchmarked against platinum. Table 3 compares the HER activity of Ir-based catalysts with the commercial Pt/C standard.
Table 3: Comparison of Electrocatalytic Activity for the Hydrogen Evolution Reaction (HER) in 0.5 M H₂SO₄
| Catalyst | Overpotential @ 10 mA/cm² (mV vs. RHE) | Tafel Slope (mV/dec) | Reference |
| IrFe Nanoalloys/N-C | 105 (in 1 M KOH) | Not Reported | [11] |
| Commercial Pt/C | ~30 | ~30 | [12][13] |
| MoS₂-g-CuNi₂S₄ | ~150 | ~50 | [14] |
| Bare Glassy Carbon Electrode | ~600 | ~120 | [12] |
| Au-Pt Electrode | ~75 | ~45 | [15] |
Note: The performance of HER catalysts can vary significantly with the electrolyte (acidic vs. alkaline). The data for IrFe nanoalloys is in an alkaline medium.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Modification of Glassy Carbon Electrode with IrCl₃ for Dopamine Sensing
-
Electrode Pre-treatment:
-
Polish a glassy carbon electrode (GCE) with 0.5 µm alumina (B75360) slurry on a polishing cloth.
-
Rinse thoroughly with deionized water and sonicate in a 1:1 mixture of ethanol (B145695) and deionized water for 5 minutes.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Activation (Optional but Recommended):
-
Place the polished GCE in a 0.1 M phosphate (B84403) buffer solution (pH 6.0).
-
Perform cyclic voltammetry by sweeping the potential between -1.5 V and +2.0 V for 10 cycles at a scan rate of 100 mV/s.[3]
-
-
Iridium Oxide Deposition:
-
Prepare a plating solution containing 0.5 mM Na₃IrCl₆ in a suitable buffer (e.g., pH 10.5).[16]
-
Immerse the pre-treated GCE into the plating solution.
-
Perform potential cycling, for instance, between 0.0 V and +0.9 V at a scan rate of 50 mV/s for a set number of cycles (e.g., 15 cycles) to deposit an iridium oxide film.[16]
-
Alternatively, use a constant potential deposition method.
-
-
Characterization and Dopamine Detection:
-
Rinse the modified electrode with deionized water.
-
Characterize the electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.
-
For dopamine detection, perform differential pulse voltammetry (DPV) or CV in a 0.1 M phosphate buffer solution (pH 7.0) containing various concentrations of dopamine.[17]
-
Protocol 2: Non-Enzymatic Glucose Sensing with a Modified Screen-Printed Electrode
-
Electrode Modification:
-
Prepare a suspension of the modifying material (e.g., Ir-based nanocomposite) in a suitable solvent.
-
Drop-cast a small volume (e.g., 5-10 µL) of the suspension onto the working area of a screen-printed carbon electrode (SPCE).[1]
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven.
-
-
Electrochemical Measurements:
-
Use a three-electrode system integrated on the SPE.
-
Perform cyclic voltammetry in 0.1 M NaOH solution in the absence and presence of glucose to evaluate the electrocatalytic activity. A typical potential window is -0.4 V to +0.8 V at a scan rate of 50 mV/s.[10]
-
For quantitative analysis, use chronoamperometry at a fixed potential (determined from the CV). Add successive amounts of glucose to the stirred 0.1 M NaOH solution and record the current response.[18][19]
-
Protocol 3: Evaluation of Hydrogen Evolution Reaction (HER) Activity
-
Electrode Preparation:
-
Modify a suitable substrate (e.g., glassy carbon, carbon paper) with the IrCl₃-derived catalyst. This can be done by drop-casting a catalyst ink or through electrodeposition.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the modified electrode as the working electrode, a graphite (B72142) rod or Pt wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Use 0.5 M H₂SO₄ as the electrolyte for acidic conditions or 1.0 M KOH for alkaline conditions.[20][21]
-
Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes before the measurement to remove dissolved oxygen.
-
-
Linear Sweep Voltammetry (LSV) and Tafel Analysis:
-
Record the polarization curve using linear sweep voltammetry at a slow scan rate (e.g., 5 mV/s) in the cathodic direction.[14][22][23]
-
Correct the obtained data for iR drop.
-
Plot the overpotential (η) versus the logarithm of the current density (log |j|) to obtain the Tafel plot.
-
The linear portion of the Tafel plot can be fitted to the Tafel equation (η = b log |j| + a) to determine the Tafel slope (b), which provides insight into the reaction mechanism.[24][25][26][27]
-
Visualizations
The following diagrams illustrate key electrochemical processes relevant to the applications discussed.
Caption: Electrochemical oxidation pathway of dopamine.
References
- 1. Non-enzymatic glucose sensing using a nickel hydroxide/chitosan modified screen-printed electrode incorporated into a flow injection analysis system - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Cheap and easy modification of glassy carbon electrode for voltammetric determination of dopamine in the presence of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Modifications to Carbon-Based Electrodes to Improve the Electrochemical Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A non-enzymatic disposable electrochemical sensor based on surface-modified screen-printed electrode CuO-IL/rGO nanocomposite for a single-step determination of glucose in human urine and electrolyte drinks - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cas.uoz.ac.ir [cas.uoz.ac.ir]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ikm.org.my [ikm.org.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chronoampermetric detection of enzymatic glucose sensor based on doped polyindole/MWCNT composites modified onto screen-printed carbon electrode as portable sensing device for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Photocatalysis Lecture 2 | Basics of Tafel Slope_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Anhydrous and Hydrated Iridium(III) Chloride in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst precursor is a critical decision that can significantly impact reaction efficiency, reproducibility, and overall success. Iridium(III) chloride (IrCl₃), a key player in the world of catalysis, is commercially available in two primary forms: anhydrous and hydrated. While seemingly minor, the presence of water of hydration dramatically alters the compound's physical properties and, consequently, its utility and performance in catalytic applications. This guide provides an objective, data-supported comparison of these two forms to inform precursor selection.
Core Differences and Their Catalytic Implications
The most significant distinction between anhydrous and hydrated IrCl₃ lies in their solubility. Hydrated iridium(III) chloride, typically available as the trihydrate (IrCl₃·3H₂O), is soluble in water and some polar organic solvents.[1][2] This solubility is paramount for its use in homogeneous catalysis , where the catalyst and reactants are in the same phase, allowing for high activity and selectivity at the molecular level.
In stark contrast, anhydrous IrCl₃ is notoriously insoluble in water and most common organic solvents.[1] This inherent insolubility renders it largely unsuitable as a direct precursor for homogeneous catalytic reactions in solution. Its application is generally limited to heterogeneous catalysis , where the catalyst is in a different phase from the reactants, or in high-temperature reactions where it might become more reactive or soluble.
The practical consequence for catalyst preparation is that hydrated IrCl₃ serves as the almost universal starting material for the synthesis of a vast array of soluble iridium catalytic complexes.[3] These complexes are active in a wide range of transformations crucial for fine chemical and pharmaceutical synthesis, including:
-
Hydrogenation and transfer hydrogenation[3]
-
C-H bond activation[3]
-
Asymmetric synthesis[3]
-
Water oxidation
The water molecules in the hydrated form are not merely incidental; they act as ligands that can be readily displaced by other, more sophisticated ligands to generate highly active and selective catalysts.
Quantitative Data and Performance Comparison
Direct, side-by-side quantitative comparisons of the catalytic performance of anhydrous and hydrated IrCl₃ in the same reaction system are scarce in the literature, primarily because their differing solubilities preclude a straightforward comparison in most common catalytic setups. However, we can infer their relative performance from their intended applications and the available data for reactions where each might be used.
For instance, in homogeneous catalysis, the performance of a catalyst derived from hydrated IrCl₃ is well-documented. In contrast, the use of anhydrous IrCl₃ in such systems would be expected to result in significantly lower or negligible activity due to its inability to dissolve and form the active catalytic species in solution.
The following table summarizes the key properties and their implications for catalytic performance:
| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (typically IrCl₃·3H₂O) | Catalytic Implication |
| Formula | IrCl₃ | IrCl₃·nH₂O | The presence of water of hydration is the key structural difference. |
| Appearance | Dark green to black crystalline solid | Dark green to black crystalline solid or brown powder | Both forms are dark-colored solids. |
| Solubility in Water | Insoluble[1] | Soluble[1] | This is the most critical factor. Hydrated IrCl₃ is suitable for homogeneous catalysis in aqueous or polar media; anhydrous is not. |
| Primary Application | Heterogeneous catalysis, high-temperature synthesis | Precursor for homogeneous catalysts[3] | The choice of application is dictated by solubility. |
| Catalytic Activity | Generally lower in solution-based reactions | Precursor to highly active catalysts | The effective concentration of the active species is much higher when starting from the soluble hydrated form in homogeneous catalysis. |
| Handling | Less hygroscopic than the hydrated form | Hygroscopic | Both should be handled in a controlled atmosphere, but the hydrated form is more susceptible to changes in water content. |
Experimental Protocols: A Case Study in Homogeneous Catalysis
To illustrate the practical application of hydrated IrCl₃, here is a representative experimental protocol for the preparation of a well-known iridium catalyst, Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]), which is a versatile catalyst for various organic transformations.
Synthesis of Vaska's Complex using Hydrated IrCl₃
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·3H₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Carbon monoxide (CO) gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve iridium(III) chloride hydrate in dimethylformamide. The solubility of the hydrated precursor is essential for this step.
-
Add a stoichiometric excess of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux.
-
Bubble carbon monoxide gas through the refluxing solution. The progress of the reaction can often be monitored by a color change.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The product, Vaska's complex, will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and dry under vacuum.
Anhydrous IrCl₃ would be unsuitable for this protocol due to its insolubility in DMF, which would prevent the formation of the necessary iridium-phosphine intermediates in the solution phase.
Visualization of the Selection Process and Experimental Workflow
To further clarify the decision-making process and experimental setup, the following diagrams are provided.
Figure 1: Decision tree for selecting between anhydrous and hydrated IrCl₃ based on the type of catalysis.
Figure 2: A generalized experimental workflow for a homogeneous catalytic reaction using hydrated IrCl₃ as the precursor.
Conclusion
References
Unraveling the Iridium Trichloride Catalytic Cycle: A DFT Perspective
A comparative guide for researchers, scientists, and drug development professionals on the catalytic mechanisms of iridium(III) chloride, elucidated through Density Functional Theory (DFT) studies.
Iridium trichloride (B1173362) and its derivatives have emerged as versatile and potent catalysts in a myriad of organic transformations. Understanding the intricate mechanisms of these catalytic cycles is paramount for optimizing reaction conditions and designing novel, more efficient catalysts. This guide provides an objective comparison of DFT-elucidated catalytic pathways involving iridium(III) species, with a focus on key reactions such as C-H activation and multi-alkylation of alcohols.
Comparison of Iridium(III)-Catalyzed Reactions
DFT studies have been instrumental in mapping the potential energy surfaces of various iridium-catalyzed reactions. Below is a summary of key findings from computational investigations into different catalytic processes.
| Catalytic Reaction | Proposed Mechanism | Key Mechanistic Steps | Noteworthy Findings |
| Direct C-H Arylation | Concerted Metalation-Deprotonation (CMD) | C-H activation, Reductive elimination | The CMD pathway is favored over an electrophilic metalation (SEAr) mechanism. The transition states feature strong metal-carbon interactions. Ligands with a low trans effect can decrease the activation barrier of the C-H bond cleavage.[1][2][3] |
| Multi-alkylation of Alcohols with Ammonia (B1221849) | Three-stage catalytic cycle | I. Oxidation of the alkoxide to an aldehyde. II. Dehydration coupling of the aldehyde and amine. III. Reduction of the imine to the amine product. | The β-H elimination in the oxidation stage is the highest point on the profile. The transfer hydrogenation step in the reduction stage is often the rate-determining step.[4][5] The active barrier of the reductive hydride transfer can increase with the steric bulk of the amine reactant.[4][5] |
| Water Oxidation | Proton-Coupled Electron Transfer (PCET) | Formation of a cationic solvento complex, two PCET steps leading to an Ir(V)=O intermediate, O-O bond formation, and O2 release. | The deprotonation of [IrIII–OH2]+ is feasible even in acidic conditions.[6] The oxidation potentials can be high, suggesting the possibility of concerted H+/e- transfer.[6] |
| Allylic C-H Amination | Multi-step cycle | Generation of active species, alkene coordination, allylic C-H activation, decarboxylation, migratory insertion, and protodemetalation. | The high catalytic activity of iridium is attributed to the stability of the alkene-coordinating π-complex and stronger metal-hydrogen interactions compared to cobalt systems.[7] |
Experimental and Computational Protocols
The insights presented in this guide are derived from sophisticated computational chemistry techniques, primarily Density Functional Theory.
General Computational Methodology
A common approach in the DFT studies of iridium catalysis involves the following steps:
-
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for accuracy. The B3LYP functional is a popular choice for iridium-mediated reactions.[1] For more accurate energy calculations, especially for reaction barriers and energies between different mechanisms, double-hybrid functionals like B2-PLYP with dispersion corrections (e.g., D3) are recommended.[8]
-
Solvent Modeling: To simulate the reaction environment, implicit solvent models like the IEFPCM or SMD models are often employed.[9]
-
Transition State Location: Transition states are located using algorithms such as the Berny algorithm.[1]
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps of key iridium(III)-catalyzed reactions.
Figure 1: Concerted Metalation-Deprotonation pathway.
Figure 2: Multi-alkylation of alcohols with ammonia.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Analysis of Iridium(III) Catalyzed Direct CH Arylations: A DFT Study | Publicación [silice.csic.es]
- 4. DFT study on the iridium-catalyzed multi-alkylation of alcohol with ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory calculations of catalytic mechanistic pathways for the formation of O2 involving triazolylidene iridium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Computational insights into Ir(iii)-catalyzed allylic C–H amination of terminal alkenes: mechanism, regioselectivity, and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Methods to Study the Reaction Mechanism of Iridium-Catalyzed Hydrogenation of Olefins: Which Functional Should be Chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iridium Trichloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Iridium trichloride (B1173362), a compound utilized in various catalytic and chemical synthesis processes, requires careful management at the end of its lifecycle. This guide provides essential safety and logistical information for the proper disposal of iridium trichloride, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Recommended Equipment | Specification Examples |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves (minimum thickness of 0.11 mm) are recommended.[2] |
| Protective clothing | Lab coat, long sleeves, and closed-toe shoes. For larger quantities or risk of splashing, impervious clothing may be necessary.[2] | |
| Respiratory Protection | Respirator (if dust is generated) | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[1] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
Step-by-Step Disposal and Operational Plan
The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or treat chemical waste in-house without established and validated protocols can be hazardous and may violate local or national regulations.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company. Incompatible materials include strong oxidizing agents, acids, bases, and certain metals like copper and zinc.[1]
Step 2: Waste Collection and Storage
-
For solid this compound waste, carefully sweep or scoop the material to avoid creating dust. Place it in a suitable, sealed, and properly labeled container for disposal.[1]
-
For solutions containing this compound, store them in a compatible, sealed container, also clearly labeled.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.
Alternative to Disposal: Precious Metal Recovery
Given that iridium is a precious metal, recovery and recycling from waste streams is a sustainable and often economically viable alternative to disposal. While the specific processes for recovery can be complex and are typically carried out by specialized companies, it is worth inquiring about this option with your waste disposal vendor. Some methods for iridium recovery include solvent extraction and chemical precipitation.
A documented laboratory-scale method for recovering iridium from organoiridium waste involves an oxidative degradation process using bleach to form iridium(IV) hydroxide, which can then be converted to other useful iridium compounds. This highlights the potential for recycling even at a smaller scale.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant local and national regulations for chemical waste management.
References
Essential Safety and Operational Guide for Handling Iridium Trichloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Iridium Trichloride (B1173362). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
Iridium trichloride is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some forms may be corrosive to metals and cause severe skin burns and eye damage.[3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may also be necessary. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm), a lab coat, long sleeves, and closed-toe shoes are required.[4][6] | Inspect gloves prior to use and dispose of them properly after handling. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if engineering controls are insufficient, if dust is generated, or if irritation occurs.[1][5][6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[1] | Respirators and their components should be tested and approved under appropriate government standards.[1] |
II. Step-by-Step Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing risks.
A. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with an average face velocity of at least 100 feet per minute.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6]
-
Before handling, wash hands thoroughly.[7]
-
Inspect all PPE for integrity before use.
B. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[1]
-
Weigh and handle the substance carefully to prevent spills.
-
Keep the container tightly closed when not in use.[5]
-
After handling, wash hands and any exposed skin thoroughly.[7]
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidants, water/moisture, strong bases, and metals.[4][5]
-
The product is hygroscopic; protect it from humidity and water.[4]
III. Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention.[5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Spill Response:
-
Wear appropriate PPE as outlined in Table 1.[6]
-
Avoid generating dust.[6]
-
Sweep or vacuum up the spilled material using a HEPA filter and place it into a suitable, closed, and labeled container for disposal.[4]
-
After the material has been collected, wash the spill site.[6]
IV. Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[6]
-
Containerization: Collect waste in a designated, labeled, and sealed container.[1][6]
-
Disposal: Do not allow the product to enter drains.[1] Dispose of the waste through a licensed professional waste disposal service.[1] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always dispose of contents and containers in accordance with local, state, national, and international regulations.[4]
V. Workflow Diagram
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
